molecular formula C32H55N9O10 B1674505 Larazotide CAS No. 258818-34-7

Larazotide

Cat. No.: B1674505
CAS No.: 258818-34-7
M. Wt: 725.8 g/mol
InChI Key: ORFLZNAGUTZRLQ-ZMBVWFSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Larazotide acetate, also known as AT-1001 or INN-202, is a synthetic, single-chain octapeptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) functioning as a tight junction regulator . It is derived from the structural motif of the zonula occludens toxin (Zot) of Vibrio cholerae and shares sequence homology with human zonulin, a physiological modulator of intestinal permeability . Its primary research value lies in its ability to restore intestinal barrier function and reduce permeability, making it a key investigative tool for studying "leaky gut" conditions . The proposed mechanism of action includes antagonizing the zonulin pathway, thereby preventing zonulin-induced disassembly of tight junction proteins . Recent studies also indicate it can reduce phosphorylation of myosin light chain-2 (MLC-2), likely through modulation of the ROCK pathway, which facilitates tight junction closure and stabilizes the perijunctional actomyosin ring . Research applications are primarily in gastrointestinal disorders, with extensive investigation as an adjunct therapy for celiac disease, where it aims to prevent gliadin fragments from crossing the intestinal epithelium and triggering an immune response . Preclinical models also suggest potential research applications in other inflammatory diseases, including collagen-induced arthritis and intestinal ischemic injury, highlighting its utility in broader studies of autoimmune and barrier dysfunction pathologies . It is characterized as a non-systemic, intestine-targeted (NSIT) drug, as it is minimally absorbed, acting locally within the gastrointestinal tract . Please note: A Phase 3 clinical trial for this compound acetate in celiac disease was discontinued in 2022 following an interim analysis . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Key on ui mechanism of action

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine.

CAS No.

258818-34-7

Molecular Formula

C32H55N9O10

Molecular Weight

725.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1

InChI Key

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Appearance

Solid powder

Other CAS No.

258818-34-7

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGVLVQPG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Larazotide;  AT-2347;  AT 2347;  AT2347; 

Origin of Product

United States

Foundational & Exploratory

Larazotide Acetate's Mechanism of Action in Celiac Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate is a first-in-class, orally administered octapeptide currently under investigation as an adjunct therapy for celiac disease. Its primary mechanism of action centers on the regulation of intestinal epithelial tight junctions (TJs), preventing the paracellular translocation of gliadin peptides, the primary immunogenic trigger in celiac disease. This whitepaper provides a detailed examination of the molecular pathways influenced by this compound acetate, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and presents visual representations of the core signaling cascades and experimental workflows.

Introduction: The "Leaky Gut" in Celiac Disease

Celiac disease is an autoimmune disorder characterized by an inflammatory response to dietary gluten in genetically susceptible individuals. A key event in its pathogenesis is the increased permeability of the intestinal barrier, often referred to as "leaky gut".[1] This allows gliadin, a component of gluten, to pass from the intestinal lumen into the lamina propria, where it triggers an immune cascade.[2][3] Zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, is the only known physiological modulator of intercellular tight junctions.[4][5] In celiac disease, gliadin induces the release of zonulin, which in turn leads to the disassembly of TJs.[6]

This compound acetate, a synthetic eight-amino-acid peptide (GGVLVQPG), was developed to counteract this process.[7] It acts as a tight junction regulator, preventing the opening of these paracellular pathways and thereby inhibiting the initial step in the inflammatory cascade.[8][9]

Core Mechanism of Action: Tight Junction Regulation

The primary therapeutic action of this compound acetate is the preservation of intestinal barrier function through the regulation of tight junctions. This is achieved through a multi-faceted mechanism involving the antagonism of the zonulin pathway and the modulation of the cellular cytoskeletal architecture.

Antagonism of the Zonulin Pathway

This compound acetate is proposed to act as a zonulin antagonist.[10][11] In celiac disease, gliadin binds to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the release of zonulin.[7] Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on the apical surface of enterocytes.[7][10] This binding initiates a signaling cascade that results in the disassembly of the TJ complex.[7] this compound acetate is thought to competitively inhibit the binding of zonulin to its receptors, thereby preventing the downstream signaling that leads to increased intestinal permeability.[10]

Figure 1: Proposed Zonulin Antagonism by this compound Acetate

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 Zonulin Zonulin EGFR_PAR2 EGFR/PAR2 Zonulin->EGFR_PAR2 Binds This compound This compound Acetate This compound->EGFR_PAR2 Blocks TJ_Integrity Tight Junction Integrity This compound->TJ_Integrity Promotes CXCR3->Zonulin Release TJ_Disassembly Tight Junction Disassembly EGFR_PAR2->TJ_Disassembly Activates

Modulation of the Actin Cytoskeleton and Myosin Light Chain Kinase

Beyond zonulin antagonism, this compound acetate directly influences the cellular machinery that maintains TJ integrity. It has been shown to promote the rearrangement of the actin cytoskeleton, a critical component of the TJ complex.[12][13] Specifically, this compound acetate prevents the redistribution of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins away from the cell junctions.[12][14]

More recently, a key mechanism identified is the inhibition of myosin light chain kinase (MLCK).[15][16] Phosphorylation of the myosin light chain (MLC) by MLCK leads to contraction of the perijunctional actomyosin ring, which puts tension on the TJs and causes them to open.[16] this compound acetate has been shown to attenuate the phosphorylation of MLC, thereby reducing this tension and facilitating the closure of TJs.[16][17]

Figure 2: this compound Acetate's Effect on the Cytoskeleton

Cytoskeleton_Pathway Gliadin_Stimulus Gliadin/Inflammatory Stimuli MLCK Myosin Light Chain Kinase (MLCK) Gliadin_Stimulus->MLCK Activates pMLC Phosphorylated Myosin Light Chain (pMLC) MLCK->pMLC Phosphorylates TJ_Closure Tight Junction Closure Actomyosin_Contraction Actomyosin Ring Contraction pMLC->Actomyosin_Contraction Induces TJ_Opening Tight Junction Opening Actomyosin_Contraction->TJ_Opening Leads to This compound This compound Acetate This compound->MLCK Inhibits This compound->TJ_Closure Promotes

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound acetate has been evaluated in numerous studies, with key quantitative findings summarized below.

Table 1: Preclinical (In Vitro) Data
ParameterCell LineTreatmentResultReference
Transepithelial Electrical Resistance (TEER)Caco-2AT-1002 (ZOT-derived peptide)Reduction in TEER[14]
Caco-2AT-1002 + this compound AcetateInhibition of TEER reduction[14]
Caco-2BBe1Anoxia/Reoxygenation InjuryDecreased TEER[17]
Caco-2BBe1Anoxia/Reoxygenation + this compound AcetateSignificant increase in TEER[17]
Zonula Occludens-1 (ZO-1) RedistributionIEC6Pepsin-trypsin digested gliadin (PTG)75% decrease in junctional fluorescence intensity[18]
IEC6PTG + this compound AcetateMaintained ZO-1 fluorescence at near control levels[18]
Gliadin Peptide TranslocationCaco-2Gliadin 13-mer peptideTranslocation across monolayer[14]
Caco-2Gliadin 13-mer peptide + this compound AcetateInhibition of translocation[14]
Table 2: Clinical Trial Data
Trial PhaseNumber of PatientsPrimary EndpointKey FindingReference
Phase IIb (Gluten Challenge)86Change in lactulose-to-mannitol (LAMA) ratioNo significant difference in LAMA ratios[13]
Gastrointestinal Symptom Rating Scale (GSRS)Significant improvement in symptoms[19]
Phase IIb (GFD)340Celiac Disease Patient Reported Outcome (CeD PRO)0.5 mg dose met primary endpoint with fewer symptoms vs. placebo[8]
Abdominal Pain Score≥50% reduction from baseline for ≥6 of 12 weeks (0.5 mg dose)[8]
Meta-analysis (4 RCTs)626Change in total GSRS (Gluten Challenge)Significant symptomatic improvement[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound acetate.

Transepithelial Electrical Resistance (TEER) Assay

Objective: To measure the integrity of epithelial cell monolayers as an indicator of paracellular permeability.

Methodology:

  • Culture epithelial cells (e.g., Caco-2, C2BBe1) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Measure the baseline TEER using an epithelial voltohmmeter.

  • Pre-treat the apical side of the monolayers with this compound acetate or a vehicle control for a specified duration.

  • Introduce the permeability-inducing agent (e.g., gliadin fragments, AT-1002, or induce injury like anoxia/reoxygenation) to the apical side.

  • Measure TEER at various time points post-treatment.

  • Calculate the change in TEER relative to baseline and compare between treatment groups.

Figure 3: TEER Assay Workflow

TEER_Workflow Start Start: Confluent Cell Monolayer on Permeable Support Measure_Baseline Measure Baseline TEER Start->Measure_Baseline Pre_Treatment Pre-treat with this compound Acetate or Vehicle Measure_Baseline->Pre_Treatment Induce_Permeability Add Permeability-Inducing Agent (e.g., Gliadin) Pre_Treatment->Induce_Permeability Measure_Post_Treatment Measure TEER at Time Points Induce_Permeability->Measure_Post_Treatment Analyze Analyze Change in TEER Measure_Post_Treatment->Analyze End End: Assess Barrier Integrity Analyze->End

Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the localization and distribution of TJ proteins (e.g., ZO-1, occludin) within the epithelial monolayer.

Methodology:

  • Culture epithelial cells on coverslips or in chamber slides.

  • Apply treatments as described in the TEER assay protocol.

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cell membranes (e.g., with Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate with a primary antibody specific to the TJ protein of interest.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI, if desired.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify junctional fluorescence intensity using image analysis software.

Calcium Switch Assay

Objective: To assess the effect of this compound acetate on the de novo assembly of tight junctions.

Methodology:

  • Culture epithelial cells (e.g., MDCK) to confluence.

  • Deplete extracellular calcium by incubating the cells in a low-calcium medium. This disrupts cell-cell junctions.

  • Switch back to a normal calcium medium to initiate the synchronous reassembly of junctions.

  • Perform the calcium switch in the presence or absence of this compound acetate.

  • Monitor the reassembly of TJs over time by measuring TEER and performing immunofluorescence for TJ proteins at various time points.

Conclusion

This compound acetate presents a targeted approach to the management of celiac disease by addressing a fundamental aspect of its pathophysiology: the loss of intestinal barrier integrity. Its mechanism of action, centered on the antagonism of the zonulin pathway and the stabilization of the actin cytoskeleton via inhibition of MLCK, prevents the paracellular passage of immunogenic gliadin peptides. Quantitative data from both in vitro and in vivo studies support its role in preserving and restoring tight junction function. The experimental protocols outlined provide a framework for further investigation into this and other tight junction-modulating therapies. As research progresses, this compound acetate holds promise as a valuable adjunctive treatment for individuals with celiac disease who continue to experience symptoms despite adherence to a gluten-free diet.

References

An In-depth Technical Guide to Larazotide as a Tight Junction Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate (formerly AT-1001) is a synthetic, single-chain octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a first-in-class tight junction regulator.[1][2][3] It was developed to counteract the effects of zonulin, a key protein involved in the reversible modulation of intestinal permeability.[4][5][6] Dysregulation of tight junctions, leading to increased intestinal permeability or "leaky gut," is implicated in the pathogenesis of various autoimmune and inflammatory conditions, most notably celiac disease.[7][8][9][10] this compound is designed to act locally in the gastrointestinal tract, restoring the barrier function of the intestinal epithelium by preventing the disassembly of tight junctions.[1][11]

Structurally, this compound is derived from the zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1][12][13] The discovery that Zot could reversibly open tight junctions led to the identification of its human analogue, zonulin, providing a novel therapeutic target for conditions characterized by barrier dysfunction.[6][14]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of this compound involves the antagonism of the zonulin signaling pathway, which is a critical regulator of paracellular permeability in the intestine.

1. The Zonulin Signaling Cascade: In genetically susceptible individuals, luminal triggers such as gliadin (a component of gluten) and certain bacteria can bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1][14] This interaction initiates a MyD88-dependent signaling cascade, leading to the release of zonulin into the intestinal lumen.[1][13]

Released zonulin then binds to specific receptors on the apical surface of intestinal epithelial cells, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[1][14][15] The binding to PAR2 leads to the transactivation of EGFR.[1][14] This receptor engagement triggers a downstream cascade involving protein kinase C (PKCα), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and an increase in intracellular calcium.[1][9] This cascade culminates in the reorganization and contraction of the actin cytoskeleton, causing the physical displacement of tight junction proteins and opening the paracellular pathway.[1][9] This allows antigens like gliadin to pass from the lumen into the lamina propria, where they can trigger an inflammatory immune response.[1]

Zonulin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Gliadin Gliadin / Bacteria CXCR3 CXCR3 Receptor Gliadin->CXCR3 Binds Zonulin_Lumen Zonulin PAR2 PAR2 Zonulin_Lumen->PAR2 Binds MyD88 MyD88 CXCR3->MyD88 Activates MyD88->Zonulin_Lumen Triggers Release EGFR EGFR PAR2->EGFR Transactivates PKC PKCα Activation EGFR->PKC Signals Actin Actin Cytoskeleton Reorganization PKC->Actin Induces TJ_Disassembly Tight Junction (TJ) Disassembly Actin->TJ_Disassembly Causes Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: The Zonulin-Mediated Signaling Pathway for Tight Junction Disassembly.

2. This compound as a Zonulin Antagonist: this compound acts as a competitive antagonist in this pathway.[1][16] By mimicking a region of zonulin, it is thought to block the binding of endogenous zonulin to its receptors (primarily PAR2) on the intestinal epithelial surface.[13][17] This preventative action inhibits the entire downstream signaling cascade. Consequently, this compound prevents the phosphorylation-dependent actin filament rearrangement, stabilizes the localization of key tight junction proteins like ZO-1 and occludin, and maintains the integrity of the epithelial barrier.[1][18][19]

Recent evidence also suggests a potential secondary mechanism involving the inhibition of myosin light chain kinase (MLCK).[1][16] MLCK activation leads to contraction of the perijunctional actin-myosin ring, which applies tension to tight junctions and increases permeability. By inhibiting MLCK, this compound may further reduce this tension, facilitating tight junction closure.[1][16]

Larazotide_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Zonulin_Lumen Zonulin PAR2 PAR2 Receptor Zonulin_Lumen->PAR2 Binding This compound This compound This compound->PAR2 Blocks Signaling Downstream Signaling (PKCα, Actin Reorganization) PAR2->Signaling TJ_Integrity Tight Junction (TJ) Integrity Maintained Permeability Normal Paracellular Permeability TJ_Integrity->Permeability InVivo_Permeability_Workflow Fasting 1. Fast Mice (4-6h) Treatment 2. Oral Gavage: - this compound Group - Vehicle Control Group Fasting->Treatment Probe 3. Oral Gavage: FITC-Dextran (4 kDa) Treatment->Probe Incubation 4. Incubation Period (3-4h) Probe->Incubation Blood_Collection 5. Blood Collection (Cardiac Puncture) Incubation->Blood_Collection Centrifugation 6. Centrifuge to Isolate Serum Blood_Collection->Centrifugation Analysis 7. Measure Serum Fluorescence Centrifugation->Analysis Result 8. Calculate FITC Concentration (Compare Groups) Analysis->Result

References

Larazotide: A Technical Deep Dive into its Molecular Landscape and Functional Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of larazotide, a novel octapeptide currently under investigation for its therapeutic potential in celiac disease and other conditions characterized by increased intestinal permeability. This document is intended for researchers, scientists, and drug development professionals, offering a granular look at its molecular structure, mechanism of action, and the experimental evidence that underpins our current understanding.

Molecular Structure and Chemical Properties

This compound, also known as this compound acetate (formerly AT-1001), is a synthetic octapeptide with the amino acid sequence Glycyl-Glycyl-L-Valyl-L-Leucyl-L-Valyl-L-Glutaminyl-L-Prolyl-Glycine (GGVLVQPG).[1][2] Its structure is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae.[1][3]

PropertyValueReference
Molecular Formula C32H55N9O10[1][2]
Molar Mass 725.845 g/mol [1]
IUPAC Name glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolylglycine[1]
CAS Number 258818-34-7[1]

Mechanism of Action: A Tight Junction Modulator

This compound functions as a tight junction regulator by acting as an antagonist to zonulin, a protein that modulates intestinal permeability.[4][5][6] In conditions like celiac disease, gluten exposure triggers the release of zonulin, which in turn leads to the disassembly of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells. This increased permeability allows gluten peptides and other luminal antigens to translocate into the lamina propria, initiating an inflammatory cascade.

This compound is thought to prevent the opening of these tight junctions, thereby restoring the intestinal barrier function.[6][7][8] Mechanistically, it has been shown to inhibit the redistribution and rearrangement of key tight junction and cytoskeletal proteins, including Zonula Occludens-1 (ZO-1) and actin.[2] Furthermore, evidence suggests that this compound may inhibit myosin light chain kinase (MLCK), an enzyme responsible for phosphorylating the myosin light chain, a critical step in the contraction of the actin-myosin ring that leads to tight junction opening.[7]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on intestinal epithelial tight junctions.

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_lamina Lamina Propria Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds This compound This compound Zonulin Zonulin (Prehaptoglobin-2) This compound->Zonulin antagonizes MLCK Myosin Light Chain Kinase (MLCK) This compound->MLCK inhibits (proposed) CXCR3->Zonulin induces release TJ Tight Junction (ZO-1, Occludin, Claudin) Zonulin->TJ disassembles Zonulin->MLCK activates Inflammation Inflammatory Response TJ->Inflammation allows translocation of gliadin Actin Actin Cytoskeleton MLCK->Actin phosphorylates myosin light chain, leading to contraction Actin->TJ pulls apart

Proposed signaling pathway of this compound in modulating tight junction integrity.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

In vitro and in vivo preclinical studies have demonstrated the potential of this compound to mitigate the effects of inflammatory triggers on intestinal permeability.

Experimental ModelKey FindingQuantitative DataReference
Caco-2 cell monolayersInhibition of cytokine-induced permeabilityThis compound (1 and 3 mM) inhibited the increase in Lucifer Yellow permeability caused by a mixture of TNF-α, IFN-γ, and IL-1β.[9]
Caco-2 cell monolayersInhibition of gliadin peptide transportThis compound (100 μM) inhibited the translocation of a gliadin 13-mer peptide across the cell monolayer.[9]
Gliadin-sensitized HLA-HCD4/DQ8 double transgenic miceInhibition of gliadin-induced inflammationThis compound inhibited gliadin-induced macrophage accumulation in the intestine.[2]
Clinical Data

Multiple clinical trials have evaluated the efficacy and safety of this compound acetate in patients with celiac disease.

Table 1: Efficacy of this compound Acetate in a Phase 2b Trial (NCT01396213) [4][10]

EndpointThis compound Acetate 0.5 mgPlacebop-value
Change in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) scoreSignificant improvement-0.022 (ANCOVA)
Decrease in symptomatic days (CeD PRO)26%-0.017
Increase in improved symptom days31%-0.034
≥50% reduction in weekly average abdominal pain score for ≥6 of 12 weeksAchieved-0.022
Decrease in non-gastrointestinal symptoms (headache and tiredness)Significant improvement-0.010

Table 2: Effect of this compound Acetate on Intestinal Permeability (Lactulose/Mannitol Ratio) [1][8]

Study PopulationInterventionChange in LAMA RatioOutcome
Celiac disease patients on a gluten-free diet with gluten challengeThis compound Acetate (0.25, 1, 4, or 8 mg)Not statistically significantHigh variability in outpatient LAMA measurements precluded accurate assessment.
Celiac disease patients on a gluten-free diet with gluten challengePlaceboWorsening of gastrointestinal symptoms-

It is important to note that a Phase 3 clinical trial (CedLara) was discontinued after an interim analysis indicated that the trial was unlikely to meet its primary endpoint.[5]

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Assay

This assay is a non-invasive method to measure the integrity of tight junctions in cell culture models.

TEER_Assay_Workflow A Seed epithelial cells (e.g., Caco-2) on a porous membrane insert B Culture cells to form a confluent monolayer A->B C Measure baseline TEER using an ohmmeter with 'chopstick' electrodes B->C D Treat cells with inflammatory stimuli (e.g., gliadin, cytokines) +/- this compound C->D E Measure TEER at various time points post-treatment D->E F Calculate the change in TEER relative to baseline and control conditions E->F

General workflow for a Transepithelial Electrical Resistance (TEER) assay.

Detailed Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which typically takes 21 days.

  • TEER Measurement: An epithelial volt-ohmmeter is used to measure the electrical resistance across the cell monolayer. The reading is normalized to the surface area of the filter and expressed as Ω·cm².

  • Treatment: The cell monolayers are treated with the experimental compounds (e.g., gliadin peptides, cytokines) in the presence or absence of this compound.

  • Data Analysis: Changes in TEER over time are recorded and compared between different treatment groups to assess the effect of this compound on barrier function. A decrease in TEER indicates increased paracellular permeability.[2]

Intestinal Permeability (Lactulose/Mannitol) Assay

This in vivo assay assesses intestinal permeability in human subjects.

Detailed Methodology:

  • Baseline Measurement: Subjects ingest a solution containing two non-metabolizable sugars, lactulose and mannitol.

  • Urine Collection: Urine is collected over a specified period (e.g., 6 hours).

  • Sugar Analysis: The concentrations of lactulose and mannitol in the urine are quantified.

  • Ratio Calculation: The ratio of lactulose to mannitol (LAMA ratio) is calculated. Mannitol, a smaller molecule, is readily absorbed, while the larger lactulose is only absorbed when intestinal permeability is increased. An elevated LAMA ratio is indicative of increased intestinal permeability.[1]

Myosin Light Chain Kinase (MLCK) Activity Assay

This in vitro assay measures the enzymatic activity of MLCK.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified MLCK, its substrate (myosin light chain), ATP, and calmodulin in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of Ca²⁺.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: The phosphorylation of the myosin light chain can be detected using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the myosin light chain.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated form of the myosin light chain.

    • ADP-Glo™ Kinase Assay: A luminescent assay that measures the amount of ADP produced during the kinase reaction.[11]

  • Inhibition Studies: To assess the inhibitory effect of this compound, the assay is performed with varying concentrations of the peptide, and the IC₅₀ value is determined.

Conclusion

This compound is a promising therapeutic candidate that targets a key mechanism in the pathogenesis of celiac disease and other inflammatory conditions: the regulation of intestinal tight junctions. Its well-defined molecular structure and targeted mechanism of action, supported by a growing body of preclinical and clinical data, make it a subject of significant interest in the field of drug development. Further research is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this novel treatment modality.

References

A Deep Dive into the Preclinical Evaluation of Larazotide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate, an octapeptide tight junction regulator, has emerged as a promising therapeutic candidate for celiac disease and other conditions characterized by increased intestinal permeability.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have elucidated its mechanism of action and demonstrated its efficacy in various experimental models. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of intestinal barrier function and related therapeutic interventions.

Mechanism of Action: Restoring Intestinal Barrier Integrity

This compound acetate is a synthetic peptide that functions as a zonulin antagonist.[1][2] Zonulin, a protein that modulates intestinal permeability, is upregulated in conditions like celiac disease, leading to the disassembly of tight junctions and increased paracellular transport of luminal antigens such as gliadin.[4][5] this compound acetate competitively blocks zonulin from binding to its receptor on intestinal epithelial cells, thereby preventing the downstream signaling cascade that leads to tight junction disruption.[4][5]

The primary mechanism of this compound acetate involves the preservation and restoration of tight junction integrity.[6][7] Preclinical studies have demonstrated its ability to prevent the redistribution and rearrangement of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and occludin, at the cellular junctions.[6][8] Furthermore, this compound acetate has been shown to stabilize the perijunctional actin cytoskeleton, a critical component in maintaining the structural and functional integrity of the intestinal barrier.[6][7] More recently, it has been suggested that this compound acetate may also exert its effects through the inhibition of myosin light chain kinase (MLCK), which would reduce tension on the actin filaments and facilitate the closure of tight junctions.[1][3]

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this compound acetate has been extensively evaluated in a range of preclinical models, from intestinal epithelial cell lines to animal models of intestinal injury. These studies have consistently demonstrated its ability to counteract the effects of inflammatory stimuli and restore barrier function.

In Vitro Studies

In vitro models using intestinal epithelial cell lines, such as Caco-2 and IEC6 cells, have been instrumental in dissecting the cellular and molecular mechanisms of this compound acetate.[2][8] A key functional assay used in these studies is the measurement of Transepithelial Electrical Resistance (TEER), which provides a quantitative measure of intestinal barrier integrity.[8]

Key Findings from In Vitro Studies:

Cell LineInducing AgentThis compound Acetate EffectEndpoint MeasuredReference
Caco-2AT-1002 (Zonula Occludens Toxin fragment)Inhibited TEER reductionTransepithelial Electrical Resistance (TEER)[8]
Caco-2AT-1002Inhibited redistribution of ZO-1 and actinImmunofluorescence Microscopy[8]
Caco-2Gliadin-derived peptidesInhibited translocation of a 13-mer gliadin peptidePeptide Translocation Assay[8]
Caco-2Inflammatory CytokinesInhibited increase in tight junction permeabilityPermeability Assays[8]
IEC6Gliadin fragmentsInhibited redistribution of ZO-1 and actinImmunofluorescence Microscopy[8]
MDCKCalcium Switch AssayPromoted tight junction assemblyImmunofluorescence for ZO-1, occludin, claudins, E-cadherin[4]
In Vivo Studies

Animal models have provided crucial in vivo evidence for the efficacy of this compound acetate in relevant disease contexts. These studies have utilized transgenic mouse models of celiac disease and large animal models of intestinal injury.

Key Findings from In Vivo Studies:

Animal ModelDisease/Injury ModelThis compound Acetate AdministrationKey FindingsReference
HLA-HCD4/DQ8 Transgenic MiceGliadin Sensitization and ChallengeOralInhibited gliadin-induced macrophage accumulation in the intestine; Preserved normal tight junction structure.[8]
Porcine ModelIntestinal Ischemia-Reperfusion InjuryLuminalHastened recovery of intestinal barrier function.[1]
Porcine ModelDelayed-release formulation studyOralPeak concentrations in the duodenum and proximal jejunum 1 hour after dosing.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound acetate.

In Vitro Permeability Assay in Caco-2 Cells

Objective: To assess the effect of this compound acetate on intestinal epithelial barrier function in vitro.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transepithelial Electrical Resistance (TEER) measurement system (e.g., Millicell ERS-2 Voltohmmeter)

  • Inducing agent (e.g., AT-1002, gliadin peptides, or a cytokine cocktail)

  • This compound acetate

  • Lucifer Yellow (LY) or FITC-dextran for paracellular flux measurements

  • Plate reader for fluorescence detection

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto the apical side of Transwell permeable supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions.[10]

  • Barrier Integrity Assessment: Prior to the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring TEER. Only monolayers with high TEER values (typically >250 Ω·cm²) are used.[11]

  • Treatment: The cell monolayers are pre-incubated with this compound acetate at various concentrations applied to the apical compartment for a specified period.

  • Induction of Permeability: The inducing agent (e.g., AT-1002 or gliadin) is added to the apical compartment in the presence or absence of this compound acetate.

  • TEER Measurement: TEER is measured at various time points after the addition of the inducing agent to monitor changes in barrier function.

  • Paracellular Flux Assay: To further quantify permeability, a fluorescent marker with a low molecular weight that does not cross the cell membrane (e.g., Lucifer Yellow) is added to the apical chamber.[2] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of transported marker is quantified using a fluorescence plate reader.[2]

  • Data Analysis: Changes in TEER and the flux of the fluorescent marker are calculated and compared between control, inducing agent-treated, and this compound acetate-treated groups.

In Vivo Gliadin Challenge in HLA-HCD4/DQ8 Transgenic Mice

Objective: To evaluate the efficacy of this compound acetate in a mouse model of gluten sensitivity.

Materials:

  • HLA-HCD4/DQ8 double transgenic mice[8]

  • Gliadin (pepsin-trypsin digested)

  • This compound acetate

  • Gavage needles

  • Materials for tissue collection and processing (e.g., formalin, OCT embedding medium)

  • Antibodies for immunohistochemistry (e.g., anti-F4/80 for macrophages)

  • Microscope for histological analysis

Procedure:

  • Animal Model: HLA-HCD4/DQ8 transgenic mice, which express human genes rendering them susceptible to gliadin-induced immune responses, are used.[8][12]

  • Sensitization and Challenge: Mice are sensitized to gliadin, for example, through intranasal administration.[12] Subsequently, they are challenged with oral gavage of gliadin to induce intestinal inflammation and increased permeability.[8]

  • This compound Acetate Treatment: A cohort of mice receives oral administration of this compound acetate prior to the gliadin challenge.[8]

  • Endpoint Analysis:

    • Histology: At the end of the study, mice are euthanized, and sections of the small intestine are collected. Tissues are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to assess morphological changes such as villous atrophy and crypt hyperplasia.

    • Immunohistochemistry: Intestinal sections are stained with antibodies against specific cell markers, such as F4/80 to quantify macrophage infiltration into the lamina propria.[8]

    • Intestinal Permeability: In some studies, intestinal permeability can be assessed in vivo by oral gavage of a fluorescent marker (e.g., FITC-dextran) and subsequent measurement of its concentration in the serum.

  • Data Analysis: Histological scores, macrophage counts, and permeability measurements are compared between the different treatment groups.

Porcine Model of Intestinal Ischemia-Reperfusion Injury

Objective: To assess the protective effects of this compound acetate in a large animal model of intestinal injury.

Materials:

  • 6-8 week old pigs[1]

  • Anesthetic agents (e.g., xylazine, ketamine, isoflurane)[1]

  • Surgical instruments

  • Ussing chambers

  • Ringer's solution

  • This compound acetate

  • Equipment for histological and molecular analysis

Procedure:

  • Animal Preparation and Anesthesia: Pigs are fasted overnight and anesthetized.[1] General anesthesia is induced and maintained throughout the surgical procedure.[1]

  • Surgical Procedure: A midline laparotomy is performed to expose the jejunum.[1] Segments of the jejunum are isolated, and the local mesenteric blood supply is ligated to induce ischemia for a defined period (e.g., 45 minutes).[1]

  • Tissue Collection and Ussing Chamber Mounting: Following the ischemic period, the pigs are euthanized, and the ischemic and non-ischemic (control) intestinal segments are collected.[1] The mucosal layer is stripped and mounted in Ussing chambers.[1]

  • This compound Acetate Treatment and Reperfusion: The mounted tissues are bathed in oxygenated Ringer's solution. This compound acetate is added to the luminal side of the Ussing chambers at various concentrations. The recovery of barrier function is monitored over time.[1]

  • Endpoint Analysis:

    • Transepithelial Electrical Resistance (TEER): TEER is measured periodically to assess the recovery of barrier integrity.

    • Histology and Electron Microscopy: Tissue samples are collected for histological evaluation of mucosal injury and for transmission electron microscopy to examine the ultrastructure of tight junctions.[13]

    • Protein Analysis: Western blotting or immunofluorescence can be performed to assess the expression and localization of tight junction proteins.

  • Data Analysis: The rate and extent of TEER recovery, histological scores, and changes in tight junction protein expression are compared between this compound acetate-treated and control tissues.

Signaling Pathways and Visualizations

The mechanism of action of this compound acetate can be visualized through signaling pathway diagrams. The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events.

Larazotide_Acetate_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin stimulates release Zonulin_Receptor Zonulin Receptor (e.g., PAR2/EGFR) Zonulin->Zonulin_Receptor binds to Signaling_Cascade Intracellular Signaling Cascade (PKC, etc.) Zonulin_Receptor->Signaling_Cascade Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin_Cytoskeleton TJ_Disassembly Tight Junction Disassembly Actin_Cytoskeleton->TJ_Disassembly Larazotide_Acetate This compound Acetate Larazotide_Acetate->Zonulin_Receptor blocks

Caption: this compound acetate blocks the zonulin-mediated signaling pathway.

Experimental_Workflow_In_Vitro_Permeability_Assay Start Start: Caco-2 Cell Culture Culture Culture on Transwell inserts (21-25 days) Start->Culture TEER_Check Check TEER for monolayer integrity Culture->TEER_Check Pre_incubation Pre-incubate with this compound Acetate TEER_Check->Pre_incubation High TEER Induction Add inducing agent (e.g., Gliadin) Pre_incubation->Induction Measure_TEER Measure TEER over time Induction->Measure_TEER Measure_Flux Measure Paracellular Flux (Lucifer Yellow) Induction->Measure_Flux Analysis Data Analysis and Comparison Measure_TEER->Analysis Measure_Flux->Analysis End End Analysis->End

Caption: Workflow for in vitro permeability assessment of this compound acetate.

Conclusion

The preclinical data for this compound acetate provide a strong foundation for its clinical development. The well-characterized mechanism of action, centered on the inhibition of the zonulin pathway and the restoration of tight junction integrity, is supported by a robust body of in vitro and in vivo evidence. The detailed experimental protocols outlined in this guide offer a framework for further research into the therapeutic potential of this compound acetate and other tight junction modulators. As our understanding of the critical role of intestinal barrier function in health and disease continues to grow, targeted therapies like this compound acetate hold significant promise for a range of gastrointestinal and systemic disorders.

References

The Discovery and Development of Larazotide (AT-1001): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a First-in-Class Zonulin Antagonist for Celiac Disease

Abstract

Larazotide acetate (AT-1001) is an octapeptide developed as a first-in-class tight junction regulator for the adjunctive treatment of celiac disease. Its discovery stemmed from the identification of zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, which reversibly modulates intestinal permeability. This compound acts as a zonulin antagonist, preventing the disruption of tight junctions between intestinal epithelial cells. This action is believed to mitigate the inflammatory cascade triggered by gluten exposure in genetically susceptible individuals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Role of Intestinal Permeability in Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inappropriate immune response to gluten peptides, leading to inflammation and damage to the small intestine. A key factor in this process is increased intestinal permeability, often referred to as "leaky gut".[1] The tight junctions between intestinal epithelial cells form a critical barrier that regulates the passage of molecules from the gut lumen into the bloodstream.[2] In celiac disease, this barrier is compromised, allowing gluten fragments to cross the epithelial lining and trigger an immune response.[3]

The discovery of zonulin, a protein that reversibly regulates tight junctions, provided a novel therapeutic target.[2][4] Zonulin levels are elevated in individuals with celiac disease, leading to the disassembly of tight junction proteins and increased intestinal permeability.[5]

The Discovery of this compound (AT-1001)

This compound acetate was developed as a synthetic peptide antagonist of zonulin.[3] It is an eight-amino-acid peptide designed to mimic a region of zonulin that interacts with its receptor, thereby competitively inhibiting its action.[6] By blocking zonulin, this compound aims to prevent the opening of tight junctions, reduce intestinal permeability, and consequently block the entry of gluten peptides that initiate the inflammatory cascade in celiac disease.[3][7]

Mechanism of Action

This compound's mechanism of action is centered on the regulation of intestinal tight junctions.[8] The proposed signaling pathway is as follows:

  • Gluten triggers Zonulin release: In individuals with celiac disease, gluten peptides bind to the chemokine receptor CXCR3 on intestinal epithelial cells. This interaction stimulates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[8]

  • Zonulin binds to its receptors: Zonulin then binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on the apical surface of intestinal epithelial cells.[8]

  • Tight junction disassembly: The binding of zonulin to its receptors initiates a signaling cascade that results in the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[9] This leads to the disassembly of the tight junction complex and an increase in paracellular permeability.[8]

  • This compound's inhibitory action: this compound acts as a competitive antagonist, preventing zonulin from binding to its receptors.[3][8] This inhibition is thought to prevent the downstream signaling events that lead to tight junction disassembly, thereby maintaining the integrity of the intestinal barrier.[8]

Signaling Pathway of Zonulin-Mediated Tight Junction Regulation and this compound Inhibition

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Gluten Gluten CXCR3 CXCR3 Gluten->CXCR3 This compound This compound (AT-1001) Zonulin_Release Zonulin Release This compound->Zonulin_Release Inhibits Binding MyD88 MyD88 CXCR3->MyD88 Activates MyD88->Zonulin_Release Induces PAR2 PAR2 Zonulin_Release->PAR2 Binds EGFR EGFR Zonulin_Release->EGFR Binds Signaling_Cascade Signaling Cascade (Actin Reorganization, TJ Protein Phosphorylation) PAR2->Signaling_Cascade Activates EGFR->Signaling_Cascade Activates TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly Permeability Increased Intestinal Permeability TJ_Disassembly->Permeability

Caption: Zonulin signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Development

This compound has undergone extensive preclinical and clinical evaluation to assess its safety and efficacy in celiac disease.

Preclinical Studies

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, demonstrated that this compound could prevent the increase in permeability induced by gliadin, the primary immunogenic component of gluten.[10] Animal studies further supported these findings, showing that this compound could reduce intestinal permeability and markers of inflammation in models of celiac disease.[10]

Clinical Trials

This compound has been evaluated in several clinical trials in adult patients with celiac disease.

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[11][12] Patients were randomized to receive this compound at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, three times daily for 12 weeks.[11]

Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial (NCT01396213)

EndpointThis compound 0.5 mgPlacebop-value
Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) Score Met primary endpoint-0.022
Reduction in CeD PRO Symptomatic Days 26% decrease-0.017
Increase in CeD PRO Improved Symptom Days 31% increase-0.034
Reduction in Non-GI Symptoms (Headache and Tiredness) Significant reductionNo significant change0.010

Data sourced from Leffler et al., 2015.[11][12]

The 0.5 mg dose of this compound met the primary endpoint, showing a statistically significant improvement in gastrointestinal symptoms compared to placebo.[11][12] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[11]

A Phase III trial was initiated to further evaluate the efficacy and safety of this compound in patients with celiac disease who had persistent symptoms despite a gluten-free diet.[13][14] However, in June 2022, the trial was discontinued.[13][15] An interim analysis concluded that a substantially larger number of patients would be needed to demonstrate a statistically significant benefit, making the continuation of the trial unfeasible.[16] While the trial was halted, the company stated its intention to analyze the existing data to identify any potential benefits in specific subgroups or for particular symptoms.[16]

Table 2: Overview of this compound Clinical Trials

Trial IdentifierPhaseNumber of ParticipantsDoses StudiedKey FindingsStatus
NCT00889473 IIb--Dose-ranging study during a gluten challenge.Completed
NCT01396213 IIb3420.5 mg, 1 mg, 2 mg TID0.5 mg dose met the primary endpoint for symptom improvement.[11]Completed
NCT03569007 (CedLara) III525 (planned)0.25 mg, 0.5 mgDiscontinued due to futility based on an interim analysis.[13][16]Terminated

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Ussing Chamber for Intestinal Permeability

The Ussing chamber is an ex vivo technique used to measure the transport of ions and molecules across an epithelial tissue, providing a direct assessment of intestinal permeability.[7][17][18]

Ussing_Chamber_Workflow Tissue_Prep 1. Intestinal Tissue Preparation (e.g., mouse colon or human biopsy) Mounting 2. Mount Tissue in Ussing Chamber Tissue_Prep->Mounting Equilibration 3. Equilibrate with Krebs Buffer (37°C, 95% O2/5% CO2) Mounting->Equilibration Measurement 4. Measure Baseline Transepithelial Electrical Resistance (TER) Equilibration->Measurement Treatment 5. Add this compound/Gliadin/Control to Mucosal Chamber Measurement->Treatment Flux_Measurement 6. Measure Paracellular Flux (e.g., FITC-dextran) Treatment->Flux_Measurement Data_Analysis 7. Data Analysis (Change in TER and Permeability) Flux_Measurement->Data_Analysis

Caption: Workflow for assessing intestinal permeability using an Ussing chamber.

  • Tissue Preparation: Freshly excised intestinal tissue (e.g., from a mouse model or a human biopsy) is carefully prepared. The muscle layers may be stripped away to isolate the mucosal layer.[17]

  • Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[6]

  • Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs buffer) and maintained at 37°C with continuous oxygenation (95% O2, 5% CO2).[7]

  • Electrophysiological Measurements: Transepithelial electrical resistance (TER) and potential difference (PD) are measured using electrodes to assess tissue viability and baseline barrier function.[7]

  • Treatment: this compound, gliadin peptides, or a control vehicle is added to the mucosal (luminal) side of the chamber.

  • Permeability Measurement: A fluorescent marker of a specific molecular size (e.g., FITC-dextran) is added to the mucosal chamber. Samples are taken from the serosal chamber at regular intervals to measure the amount of marker that has crossed the epithelial barrier.[17]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of paracellular flux. Changes in TER are also analyzed to assess the integrity of the tight junctions.[6]

Lactulose/Mannitol (L/M) Ratio Assay for Intestinal Permeability

The L/M ratio assay is a non-invasive in vivo method to assess small intestinal permeability.[3] Lactulose is a large sugar molecule that can only cross the intestinal barrier through the paracellular pathway (i.e., through the tight junctions), while mannitol is a smaller sugar that is readily absorbed through the transcellular pathway.[3]

LM_Ratio_Workflow Fasting 1. Overnight Fast Ingestion 2. Ingest Lactulose and Mannitol Solution Fasting->Ingestion Urine_Collection 3. Collect Urine over a Defined Period (e.g., 6 hours) Ingestion->Urine_Collection Analysis 4. Measure Lactulose and Mannitol Concentrations in Urine (e.g., HPLC or ELISA) Urine_Collection->Analysis Calculation 5. Calculate Lactulose/Mannitol Ratio Analysis->Calculation

Caption: Workflow for the Lactulose/Mannitol ratio assay.

  • Patient Preparation: Patients fast overnight.[3]

  • Ingestion of Sugar Probes: The patient ingests a solution containing a known amount of lactulose (e.g., 5 grams) and mannitol (e.g., 2 grams).[3]

  • Urine Collection: All urine is collected over a specified period, typically 6 hours.

  • Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3][4]

  • Ratio Calculation: The ratio of the percentage of ingested lactulose to the percentage of ingested mannitol excreted in the urine is calculated. An elevated L/M ratio indicates increased intestinal permeability.[3]

Zonulin ELISA

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of zonulin in biological samples such as serum or stool.[2][8]

  • Plate Coating: Microtiter plate wells are coated with a capture antibody specific for zonulin.[10]

  • Sample Incubation: The patient's serum or a diluted stool sample is added to the wells. If zonulin is present, it will bind to the capture antibody.[8]

  • Detection Antibody: A biotinylated detection antibody that also binds to zonulin is added, forming a "sandwich" with the zonulin molecule between the capture and detection antibodies.[10]

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[2]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[2]

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of zonulin in the sample.[10]

Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)

The CeD-GSRS is a patient-reported outcome (PRO) measure used to assess the severity of gastrointestinal symptoms in celiac disease.[19][20] It is a modified version of the Gastrointestinal Symptom Rating Scale (GSRS), focusing on the symptoms most relevant to celiac disease.[19]

  • Questionnaire: Patients complete a questionnaire rating the severity of various gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) over a specific period, typically the past week.[21]

  • Rating Scale: Symptoms are rated on a Likert scale, for example, from 1 (no discomfort) to 7 (very severe discomfort).[21]

  • Scoring: The scores for individual symptoms are summed to generate a total CeD-GSRS score, with higher scores indicating more severe symptoms.[19]

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the understanding of celiac disease pathogenesis and the potential for non-dietary therapies. By targeting the zonulin pathway and its role in regulating intestinal permeability, this compound offered a novel approach to managing this autoimmune disorder.

While the Phase III clinical trial for this compound in celiac disease was discontinued, the research has provided invaluable insights into the complexities of tight junction regulation and its role in inflammatory conditions.[13][16] The development of this compound has also spurred further investigation into other potential applications for zonulin antagonists in a variety of autoimmune and inflammatory diseases where intestinal barrier dysfunction is implicated.[11] Future research may focus on identifying patient populations who may still benefit from this compound, exploring alternative dosing regimens, or developing next-generation tight junction modulators. The journey of this compound underscores the challenges of drug development for complex autoimmune diseases and highlights the importance of continued research into the intricate mechanisms of intestinal barrier function.

References

Larazotide Acetate in Autoimmune Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autoimmune diseases are frequently associated with a loss of intestinal barrier integrity, a condition often termed "leaky gut."[1] This increased permeability allows for the translocation of antigens from the gut lumen into the systemic circulation, potentially triggering or exacerbating autoimmune responses in genetically susceptible individuals.[2][3] A key physiological modulator of intestinal tight junctions (TJs) is zonulin, a protein that reversibly opens these paracellular pathways.[4][5] Elevated zonulin levels have been linked to several autoimmune disorders, including celiac disease, type 1 diabetes, and rheumatoid arthritis.[4][6]

Larazotide acetate (LA) is a synthetic eight-amino-acid peptide designed to act as a zonulin antagonist and tight junction regulator.[6][7] By competitively inhibiting zonulin, this compound prevents the disassembly of TJ protein complexes, thereby restoring intestinal barrier function.[1][6] This whitepaper provides an in-depth technical overview of this compound's mechanism of action and summarizes the key findings from its application in various preclinical autoimmune disease models.

Mechanism of Action: The Zonulin Pathway and this compound's Intervention

The zonulin signaling pathway is a critical regulator of paracellular permeability in the intestine. The process is initiated by triggers such as gliadin (in celiac disease) or bacteria, which induce the release of zonulin from intestinal epithelial cells.[8]

Signaling Cascade:

  • Zonulin Release: Released zonulin binds to receptors on the apical surface of intestinal enterocytes, including Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[2][8]

  • Downstream Activation: This binding event transactivates EGFR, initiating a cascade that involves Protein Kinase C (PKCα) activation.[2]

  • Cytoskeletal Rearrangement: Activated PKCα catalyzes the phosphorylation of target proteins, leading to the polymerization and contraction of the perijunctional actomyosin ring.[2][6]

  • TJ Disassembly: This cytoskeletal rearrangement exerts mechanical force on TJ complexes, causing the displacement of key structural proteins like Zonula Occludens-1 (ZO-1), occludin, and various claudins from the cell junction.[6][9][10]

  • Increased Permeability: The result is a transient opening of the paracellular pathway, increasing intestinal permeability and allowing luminal antigens to cross the epithelial barrier and interact with the submucosal immune system.[8]

This compound acetate acts as a competitive antagonist, blocking zonulin from binding to its receptor and thereby inhibiting the entire downstream signaling cascade.[6][7] This preserves the integrity of the tight junctions, reduces intestinal permeability, and prevents the subsequent antigen trafficking and immune activation.[6][11]

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_submucosa Lamina Propria / Submucosa Trigger Trigger (e.g., Gliadin, Bacteria) Zonulin Zonulin Release Trigger->Zonulin Receptor PAR2 / EGFR Receptor Complex Zonulin->Receptor PKC PKCα Activation Receptor->PKC Actin Actin Filament Rearrangement PKC->Actin TJ_Disassembly Tight Junction Disassembly (ZO-1, Occludin, Claudin) Actin->TJ_Disassembly Permeability Increased Intestinal Permeability TJ_Disassembly->Permeability This compound This compound Acetate This compound->Receptor Inhibits Antigen Antigen Translocation Permeability->Antigen Immune Immune Cell Activation Antigen->Immune

Caption: this compound's mechanism of action in the zonulin signaling pathway.

Preclinical Evidence in Autoimmune Disease Models

This compound acetate has been evaluated in several preclinical models of autoimmune and inflammatory diseases, demonstrating its potential to mitigate disease by restoring intestinal barrier function.

Rheumatoid Arthritis (RA)

The link between intestinal permeability and RA is supported by findings that barrier dysfunction precedes the onset of arthritis.[6]

  • Key Model: Collagen-Induced Arthritis (CIA) in mice, a widely used model that mimics the inflammatory polyarthritis of human RA.[12][13]

ParameterControl (CIA)This compound-Treated (CIA)OutcomeReference
Arthritis DevelopmentStandard ProgressionReduced by nearly 50%Disease Attenuation[12]
Intestinal PermeabilityIncreasedPrevented increaseBarrier Preservation[6][12]
TJ mRNA Expression (Occludin, ZO-1)ReducedIncreasedUpregulation of TJ components[6]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Animals: DBA/1J mice are typically used due to their susceptibility to CIA.

  • Disease Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is administered 21 days later.

  • This compound Administration: In a prophylactic setting, this compound acetate is administered orally (e.g., via gavage) daily, starting before the expected onset of clinical symptoms (e.g., between days 17 and 27 post-immunization).[12]

  • Outcome Assessment:

    • Clinical Scoring: Arthritis severity is monitored by visually scoring paw swelling and inflammation.

    • Intestinal Permeability Assay: Mice are orally gavaged with 4 kDa fluorescein isothiocyanate (FITC)-dextran. Serum fluorescence is measured 4 hours later to quantify macromolecular translocation.[12]

    • Gene Expression: At the end of the study, intestinal tissue is harvested to quantify mRNA levels of tight junction proteins (e.g., ZO-1, occludin) via qRT-PCR.[6]

    • Histology: Joint tissues are examined for inflammation, pannus formation, and bone erosion.

Celiac Disease

Celiac disease is the primary indication for which this compound was developed. The disease is driven by an immune response to dietary gluten, which also acts as a trigger for zonulin release and increased intestinal permeability.[10][14]

  • Key Model: Gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice, which express human MHC class II genes associated with celiac disease susceptibility.[11]

ParameterControl (Gliadin-Challenged)This compound-Treated (Gliadin-Challenged)OutcomeReference
Intestinal Macrophage AccumulationIncreasedInhibitedReduced Inflammation[11]
Tight Junction StructureDisruptedPreservedBarrier Integrity[11]
Gliadin Peptide Translocation (in vitro)IncreasedInhibitedReduced Antigen Trafficking[11]

Experimental Protocol: Gliadin-Sensitized Transgenic Mouse Model

  • Animals: HLA-HCD4/DQ8 double transgenic mice.

  • Sensitization and Challenge: Mice are sensitized to gliadin. Following sensitization, they are challenged with oral gliadin to induce an inflammatory response.

  • This compound Administration: this compound acetate is administered orally prior to the gliadin challenge.[11]

  • Outcome Assessment:

    • Immunohistochemistry: Intestinal tissue sections are stained to quantify the infiltration of immune cells, such as macrophages (e.g., F4/80+ cells).[11]

    • Electron Microscopy: Intestinal tissue is examined to assess the ultrastructure of tight junctions between enterocytes.[11]

    • In Vitro Permeability: Caco-2 cell monolayers are used to measure the translocation of specific gliadin peptides in the presence or absence of this compound.[11]

Type 1 Diabetes (T1D)

Elevated zonulin levels and increased intestinal permeability have been observed to precede the onset of T1D in both animal models and humans, suggesting a role for barrier dysfunction in its pathogenesis.[4]

  • Key Models: The BioBreeding Diabetes-Prone (BB-DP) rat and the Non-Obese Diabetic (NOD) mouse are spontaneous models of autoimmune diabetes.[4][15] Chemically-induced models, such as those using streptozotocin (STZ), are also common for studying beta-cell destruction.[16][17]

While direct, extensive studies of this compound in T1D animal models are less reported in the literature compared to celiac disease or RA, the strong mechanistic link with the zonulin pathway suggests its potential therapeutic relevance.[4]

Proposed Experimental Protocol: NOD Mouse Model

  • Animals: Female Non-Obese Diabetic (NOD/ShiLtJ) mice, which spontaneously develop autoimmune insulitis and diabetes.

  • This compound Administration: Prophylactic oral administration of this compound acetate would begin at a young age (e.g., 4-5 weeks) before significant immune infiltration into the pancreas occurs.

  • Outcome Assessment:

    • Diabetes Incidence: Mice are monitored weekly for glycosuria and blood glucose levels. Diabetes onset is confirmed by sustained hyperglycemia.

    • Histology: Pancreatic tissue is collected at various time points to score the degree of immune cell infiltration (insulitis).

    • Intestinal Permeability Assay: FITC-dextran assay is performed to correlate barrier function with disease progression.

    • Immunophenotyping: Flow cytometry analysis of pancreatic lymph nodes and spleen to characterize T-cell populations.

General Preclinical Experimental Workflow

The evaluation of this compound in a new autoimmune disease model typically follows a structured workflow designed to assess its impact on intestinal permeability and disease-specific endpoints.

G A 1. Model Selection (e.g., CIA, NOD mice) B 2. Disease Induction (e.g., Collagen immunization, Spontaneous development) A->B C 3. Group Allocation (Vehicle, this compound Doses) B->C D 4. Treatment Regimen (Oral Gavage - Prophylactic/Therapeutic) C->D E 5. In-Life Monitoring - Clinical Scores - Body Weight - Disease Incidence D->E F 6. Barrier Function Assay (FITC-Dextran) D->F G 7. Terminal Endpoint Analysis - Histopathology (Joint, Pancreas, Gut) - Gene/Protein Expression (TJs) - Immune Cell Profiling E->G F->G H 8. Data Analysis & Interpretation G->H

Caption: A typical experimental workflow for testing this compound in vivo.

Conclusion and Future Directions

Preclinical data from various autoimmune disease models strongly support the mechanism of action of this compound acetate as a tight junction regulator. By antagonizing the zonulin pathway, this compound effectively reduces intestinal permeability, a key pathogenic factor in many autoimmune conditions.[4][12] Its efficacy in attenuating disease severity in models of rheumatoid arthritis and celiac disease highlights its potential as a therapeutic agent that targets the intestinal barrier.[6][11]

While the discontinuation of the Phase 3 trial in celiac disease for not meeting the primary endpoint was a setback, the underlying mechanism remains a compelling therapeutic target.[18] Future research should focus on:

  • Exploring this compound's efficacy in other autoimmune models where intestinal permeability is implicated, such as multiple sclerosis and inflammatory bowel disease.[8][19]

  • Investigating combination therapies where restoring barrier function with this compound could enhance the efficacy of systemic immunomodulatory drugs.

  • Identifying biomarkers that could predict patient responsiveness to a barrier-enhancing therapy.

Targeting the gut-joint, gut-brain, or gut-pancreas axis by restoring intestinal barrier integrity remains a promising and innovative strategy in the development of treatments for autoimmune diseases.

References

Methodological & Application

Application Notes and Protocols: Larazotide Clinical Trial Design for Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the clinical trial design and associated protocols for larazotide acetate, an investigational drug for celiac disease. The information is compiled from publicly available data on Phase 2 and Phase 3 clinical trials, offering insights for professionals engaged in gastroenterology research and pharmaceutical development.

Introduction to this compound Acetate

This compound acetate (also known as AT-1001) is a synthetic, locally acting, eight-amino acid peptide developed as an adjunct therapy to a gluten-free diet (GFD) for the treatment of celiac disease.[1][2] It is a first-in-class tight junction regulator.[1] In patients with celiac disease, the ingestion of gluten leads to an inflammatory response that increases intestinal permeability, often referred to as a "leaky gut."[3] This allows gluten fragments (gliadin) to pass through the epithelial barrier, triggering an autoimmune reaction.[4] this compound is designed to prevent the opening of these intestinal tight junctions, thereby blocking the entry of gliadin and averting the subsequent inflammatory cascade.[2][4] While it showed promise in Phase 2 trials, the subsequent Phase 3 trial was discontinued due to challenges in demonstrating statistically significant efficacy with a feasible sample size.[3][5]

Mechanism of Action: Tight Junction Regulation

In celiac disease, gliadin induces the release of zonulin, a protein that modulates the permeability of intestinal tight junctions.[2] Zonulin binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins and an increase in paracellular permeability.[4] This allows gliadin to enter the lamina propria, where it is presented to immune cells, leading to inflammation and the characteristic symptoms and intestinal damage of celiac disease.[1][4]

This compound acetate acts as a zonulin antagonist.[2] By blocking zonulin, it is proposed to prevent the disruption of the tight junction complex.[4] This maintains the integrity of the intestinal barrier, reduces the passage of gliadin into the lamina propria, and thereby mitigates the inflammatory immune response.[4][6]

This compound Mechanism of Action in Celiac Disease cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Ingestion Gliadin Gliadin Peptides Gluten->Gliadin Zonulin Zonulin Release Gliadin->Zonulin Induces TJ Tight Junctions (Closed) Immune Immune Cell Activation TJ_Open Tight Junctions (Open) TJ_Open->Immune Gliadin Passage Zonulin->TJ_Open Causes Opening This compound This compound Acetate This compound->TJ Maintains Integrity This compound->Zonulin Inflammation Inflammation & Symptoms Immune->Inflammation

A diagram of this compound's proposed mechanism of action.

Clinical Trial Design and Protocols

The clinical development of this compound involved several studies, most notably a large Phase 2b trial and the subsequent, discontinued Phase 3 CedLara trial. The protocols outlined below are synthesized from these key studies.

Study Design Overview
  • Design: Multicenter, randomized, double-blind, placebo-controlled trials.[1][7]

  • Phases:

    • Phase 2b: A dose-ranging study to assess efficacy and safety.[1]

    • Phase 3 (CedLara): Intended to confirm the efficacy and safety of the optimal dose identified in Phase 2.[3][8]

  • Patient Population: Adult patients (18+ years) with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months but continue to experience persistent gastrointestinal symptoms.[1][7][8]

  • Intervention: this compound acetate or placebo administered orally three times daily, 15 minutes before meals.[9]

Generalized this compound Clinical Trial Workflow cluster_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-In (4 Weeks) Screening->RunIn Eligible Patients Randomization Randomization RunIn->Randomization Baseline Assessment Treatment Double-Blind Treatment (12 Weeks) Randomization->Treatment Assign Treatment Arm FollowUp Follow-Up / Run-Out (4-12 Weeks) Treatment->FollowUp End of Treatment Assessment Analysis Final Analysis FollowUp->Analysis Study Completion

A typical workflow for this compound clinical trials.
Experimental Protocols

Protocol 3.2.1: Patient Screening and Enrollment

  • Informed Consent: Obtain written informed consent from all participants.

  • Inclusion Criteria Verification:

    • Confirm diagnosis of celiac disease via prior duodenal biopsy.

    • Verify adherence to a GFD for ≥12 months.

    • Assess for persistent symptoms using a validated questionnaire (e.g., Celiac Disease Symptom Diary).

    • Ensure anti-tissue transglutaminase (tTG) antibody levels are ≤10 EU.[9]

  • Exclusion Criteria Verification:

    • Exclude patients with other gastrointestinal disorders that could confound symptom assessment.

    • Exclude individuals with a Body Mass Index (BMI) outside the range of 18.5-38.[9]

  • Baseline Assessments: Collect baseline data, including symptom scores, quality of life questionnaires, and serology.

Protocol 3.2.2: Intervention Administration

  • Run-In Phase: All eligible patients enter a 4-week single-blind placebo run-in period to establish baseline symptom frequency and severity.[1]

  • Randomization: Patients are randomized to receive one of the this compound acetate doses or a matching placebo.

  • Treatment Phase: Participants self-administer the assigned oral capsules three times per day, 15 minutes before meals, for the duration of the treatment period (typically 12 weeks).[1][9]

  • Dietary Adherence: Patients are instructed to maintain their current GFD throughout the study.[1]

Protocol 3.2.3: Endpoint Assessment

  • Primary Endpoint - Symptom Evaluation:

    • The primary endpoint in Phase 2b was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS).[1]

    • For Phase 3, this evolved to the change in the celiac disease Patient-Reported Outcome (CeD PRO) abdominal domain score.[8]

    • Methodology: Patients complete a daily electronic diary to record the severity and frequency of specific gastrointestinal and non-gastrointestinal symptoms. The average on-treatment score is compared between the active and placebo groups.

  • Secondary and Exploratory Endpoints:

    • Celiac Disease Serology: Measure anti-tTG antibody levels at baseline and at the end of the treatment period.

    • Intestinal Permeability: In some earlier trials, changes in the lactulose-to-mannitol (LAMA) ratio were assessed as a measure of intestinal permeability.[10]

    • Histology: While not always a primary endpoint, changes in small intestinal mucosal morphology (e.g., villus height to crypt depth ratio, Vh:Cd) are key outcomes in celiac disease trials.[10] This requires upper endoscopy with biopsies at the beginning and end of the study.

    • Quality of Life: Administer validated questionnaires (e.g., SF-36, CD-QOL) to assess changes in overall well-being.

Hierarchy of Clinical Trial Endpoints cluster_primary Examples cluster_secondary Examples cluster_exploratory Examples Primary Primary Endpoint (Main Goal) center_node->Primary Secondary Secondary Endpoints (Supportive Objectives) center_node->Secondary Exploratory Exploratory Endpoints (Hypothesis Generating) center_node->Exploratory PRO Patient-Reported Outcomes (CeD PRO, CeD-GSRS) Primary->PRO Histo Histology (Vh:Cd) Secondary->Histo Serology Serology (Anti-tTG) Secondary->Serology QoL Quality of Life (CD-QOL) Secondary->QoL Perm Intestinal Permeability (LAMA) Exploratory->Perm NonGI Non-GI Symptoms (Headache, Fatigue) Exploratory->NonGI

Logical relationship of clinical trial endpoints.

Data Presentation

Quantitative data from the this compound clinical trials are summarized below for comparison.

Table 1: Comparison of this compound Phase 2b and Phase 3 Trial Designs

ParameterPhase 2b Clinical TrialPhase 3 Clinical Trial (CedLara)
Status CompletedDiscontinued (Interim Analysis)[3][5]
Patient Enrollment (N) 342525 (Planned)[8]
Population Adults with CeD on GFD ≥12 months with persistent symptomsAdults with CeD on GFD with persistent symptoms[8]
Dosage Arms 0.5 mg, 1.0 mg, 2.0 mg (TID) vs. Placebo[1]0.25 mg, 0.5 mg (TID) vs. Placebo[8]
Treatment Duration 12 weeks[1]12 weeks[3][5]
Primary Endpoint Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)[1]Change in Celiac Disease Patient-Reported Outcome (CeD PRO) Abdominal Domain Score[8]

Table 2: Key Efficacy Results from Phase 2b Trial (0.5 mg Dose vs. Placebo)

EndpointResultStatistical Significance (p-value)
Primary: CeD-GSRS Score Reduction in symptom score compared to placebop=0.022 (ANCOVA)[1][7]
Exploratory: CeD PRO Symptomatic Days 26% decreasep=0.017[1][7]
Exploratory: Improved Symptom Days 31% increasep=0.034[1][7]
Exploratory: Abdominal Pain Score ≥50% reduction for ≥6 of 12 weeksp=0.022[1][7]
Exploratory: Non-GI Symptoms Decrease in headache and tirednessp=0.010[1][7]
Note: Higher doses (1.0 mg and 2.0 mg) were not significantly different from placebo.[1]

Application Notes for Researchers

  • Dose Selection is Critical: The this compound program demonstrated a clear non-linear dose-response, where the lowest dose (0.5 mg) was effective, but higher doses were not.[1][7] This underscores the importance of comprehensive dose-ranging studies in Phase 2. The paradoxical effect may be due to receptor desensitization at higher concentrations.[6]

  • Endpoint Selection and Validation: The primary challenge in celiac disease trials is selecting and validating endpoints that are meaningful to both patients and regulators.[11] There is often a poor correlation between changes in histology and patient-reported symptoms.[12] The shift from CeD-GSRS to the CeD PRO reflects an evolution toward more robustly validated patient-centric measures.

  • Challenges in Phase 3: The discontinuation of the CedLara Phase 3 trial highlights the difficulty of demonstrating a significant clinical outcome in a real-world setting where GFD adherence varies and symptom etiology can be multifactorial.[3][13] The interim analysis concluded that the number of patients needed to show a statistically significant difference was too large to be feasible, a common challenge in Phase 3 trials where effect sizes may be smaller than anticipated.[13][14]

  • Future Directions: Researchers should consider adaptive trial designs and the identification of patient subgroups who are most likely to respond to treatment. Further analysis of the CedLara data may reveal benefits in specific symptom clusters (e.g., headache, fatigue) that could inform future studies.[8][13]

References

Application Notes and Protocols: Larazotide Acetate in Phase 2 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosages, experimental protocols, and associated signaling pathways of Larazotide acetate as investigated in Phase 2 clinical trials for celiac disease. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Quantitative Data: this compound Acetate Phase 2 Dosage Regimens

The following tables summarize the dosing information from two key Phase 2 clinical trials.

Table 1: Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT01396213) [1]

Treatment ArmDosageFrequencyRoute of Administration
This compound Acetate0.5 mgThree times daily (TID)Oral
This compound Acetate1 mgThree times daily (TID)Oral
This compound Acetate2 mgThree times daily (TID)Oral
Placebo-Three times daily (TID)Oral

Table 2: Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging, Multicenter Study (NCT00362856) [2]

Treatment ArmDosageFrequencyRoute of Administration
This compound Acetate0.25 mgThree times daily (TID)Oral
This compound Acetate1 mgThree times daily (TID)Oral
This compound Acetate4 mgThree times daily (TID)Oral
This compound Acetate8 mgThree times daily (TID)Oral
Placebo-Three times daily (TID)Oral

Experimental Protocols

Study Design: Phase 2b (NCT01396213) - Adjunct to Gluten-Free Diet[3][4]

This study was designed to evaluate the efficacy and safety of this compound acetate in patients with celiac disease who still experienced symptoms despite adhering to a gluten-free diet.

  • Study Phases : The trial consisted of a 4-week single-blind placebo run-in period, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[3]

  • Patient Population : The study enrolled 342 adults with a biopsy-confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[4][5]

  • Inclusion Criteria :

    • Male and female adults.

    • Biopsy-proven and serology-confirmed celiac disease.

    • On a gluten-free diet for at least 12 months.[4]

    • Experiencing gastrointestinal symptoms.[4]

  • Exclusion Criteria :

    • Refractory celiac disease.

    • Other chronic active gastrointestinal diseases.

    • Type 1 or 2 diabetes.

  • Intervention : Patients were randomized to receive one of three doses of this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo, taken orally three times a day, 15 minutes before meals.[3]

  • Primary Efficacy Endpoint : The primary outcome was the change in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]

  • Secondary and Exploratory Endpoints :

    • Celiac Disease Patient Reported Outcome (CeD PRO) to assess daily symptoms.[5]

    • Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[3]

Study Design: Phase 2a (NCT00362856) - Gluten Challenge[2][6]

This dose-ranging study aimed to assess the safety, tolerance, and efficacy of this compound acetate in celiac disease patients undergoing a gluten challenge.

  • Study Phases : The study included a 21-day screening period, a 14-day treatment period, and a follow-up visit on day 21.[2]

  • Patient Population : The study enrolled 80 adult patients with biopsy-confirmed celiac disease who had been on a gluten-free diet for at least 6 months.[2]

  • Inclusion Criteria :

    • Diagnosed with celiac disease by biopsy for ≥ 6 months.[2]

    • On a gluten-free diet for at least the past 6 months.[2]

  • Intervention :

    • Patients were randomized into seven groups. Four groups received different doses of this compound acetate (0.25 mg, 1 mg, 4 mg, or 8 mg TID) along with an 800 mg gluten challenge three times a day (total 2.4 g/day ).[2]

    • One group received a placebo with the gluten challenge.[2]

    • Two control groups received either the highest dose of this compound acetate (8 mg TID) with a placebo for the gluten challenge or a placebo for both.[2]

  • Primary Efficacy Endpoint : The primary outcome measure was the change in intestinal permeability as assessed by the urinary lactulose/mannitol (LAMA) ratio.[6]

  • Method for LAMA Ratio Assessment : On specified days (0, 6, 13, and 20), subjects consumed a solution of lactulose and mannitol. Urine was then collected to analyze the ratio of these sugars, with standardized methodologies being used for the analysis.[2]

  • Secondary Endpoints : Gastrointestinal symptom severity was assessed using the Gastrointestinal Symptom Rating Scale (GSRS).[6]

Signaling Pathways and Experimental Workflows

This compound Acetate Mechanism of Action: Signaling Pathways

This compound acetate is an eight-amino-acid synthetic peptide that acts as a tight junction regulator.[7] Its mechanism is primarily linked to the inhibition of the zonulin pathway, which modulates intestinal permeability.

  • Zonulin Pathway : In celiac disease, gliadin triggers the release of zonulin, which then binds to receptors on intestinal epithelial cells. This initiates a signaling cascade that leads to the disassembly of tight junctions, increasing intestinal permeability. This compound acetate is thought to act as a zonulin antagonist, preventing this cascade.[8]

  • Myosin Light Chain Kinase (MLCK) and Rho Kinase (ROCK) Pathways : The disassembly of tight junctions involves the contraction of the perijunctional actomyosin ring. This contraction is regulated by the phosphorylation of myosin light chain (MLC).[8][9] Myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK) are key regulators of MLC phosphorylation.[8][9] this compound has been shown to attenuate the phosphorylation of MLC, suggesting it may inhibit MLCK and/or ROCK.[8][9]

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin Zonulin_Receptor Zonulin Receptor (e.g., PAR2, EGFR) Zonulin->Zonulin_Receptor binds This compound This compound Acetate This compound->Zonulin_Receptor inhibits CXCR3->Zonulin triggers release PLC PLC Zonulin_Receptor->PLC activates ROCK ROCK Zonulin_Receptor->ROCK activates PKC PKC PLC->PKC activates MLCK MLCK PKC->MLCK activates Actin Actin Cytoskeleton Rearrangement MLCK->Actin phosphorylates Myosin Light Chain ROCK->Actin phosphorylates Myosin Light Chain TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Intestinal Permeability TJ_Disassembly->Increased_Permeability

Caption: this compound's mechanism of action in the zonulin signaling pathway.

Experimental Workflow: Phase 2 Clinical Trials

The general workflow for the Phase 2 clinical trials of this compound acetate involved several key stages, from patient recruitment to data analysis.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_data_collection Data Collection cluster_analysis Analysis Recruitment Patient Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization to Treatment Arms Informed_Consent->Randomization Drug_Admin Drug/Placebo Administration (TID, pre-meal) Randomization->Drug_Admin Symptom_Diaries Patient-Reported Outcomes (CeD-GSRS, CeD PRO) Drug_Admin->Symptom_Diaries Blood_Samples Blood Sample Collection (Serology) Drug_Admin->Blood_Samples Adverse_Events Adverse Event Monitoring Drug_Admin->Adverse_Events Gluten_Challenge Gluten Challenge (if applicable) Permeability_Test Intestinal Permeability Test (LAMA Ratio) Gluten_Challenge->Permeability_Test Primary_Endpoint Primary Endpoint Analysis Symptom_Diaries->Primary_Endpoint Permeability_Test->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis Blood_Samples->Secondary_Endpoint Safety_Analysis Safety & Tolerability Analysis Adverse_Events->Safety_Analysis

Caption: General experimental workflow for this compound Phase 2 trials.

References

Application Notes & Protocols: Assessing Larazotide Acetate's Effect on Intestinal Permeability Using the Lactulose/Mannitol (L/M) Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Larazotide acetate (LA) is a synthetic octapeptide designed to regulate tight junctions (TJs) in the intestinal epithelium.[1][2] Its primary mechanism of action is believed to be the antagonism of zonulin, a protein that modulates intestinal permeability by disassembling TJs.[3][4] By inhibiting the zonulin pathway, this compound aims to restore the intestinal barrier function, preventing the paracellular translocation of inflammatory molecules like gliadin peptides in celiac disease.[4][5]

A key method for assessing intestinal permeability in vivo is the lactulose/mannitol (L/M) ratio test. This non-invasive test measures the urinary excretion of two orally administered, non-metabolized sugars.[6][7] Mannitol, a small monosaccharide, is readily absorbed through the transcellular pathway (through the enterocytes) and serves as a marker for the total absorptive surface area. Lactulose, a larger disaccharide, is poorly absorbed and can only permeate the intestinal barrier paracellularly (between the cells) when the tight junctions are open.[8][9] An elevated L/M ratio in urine, therefore, indicates increased intestinal permeability or "leaky gut."[9]

These application notes provide a detailed overview of the protocols for using the L/M ratio to evaluate the efficacy of this compound acetate and summarize the quantitative findings from key clinical studies.

Part 1: Mechanism of Action of this compound Acetate

This compound acetate's primary therapeutic goal is to reverse the pathological increase in intestinal permeability. It is thought to act as a competitive inhibitor at the zonulin receptor, preventing the signaling cascade that leads to the disassembly of tight junctions.[3][4]

Key Signaling Pathway Events:

  • Trigger (e.g., Gliadin): In susceptible individuals, gliadin (a component of gluten) induces the release of zonulin into the intestinal lumen.[3]

  • Zonulin Signaling: Zonulin binds to its receptor on the surface of intestinal epithelial cells.

  • TJ Disassembly: This binding initiates a signaling cascade, often involving Protein Kinase C (PKC) and phosphorylation of Myosin Light Chain-2 (MLC-2).[1][4] This leads to the contraction of the perijunctional actomyosin ring and the rearrangement and redistribution of TJ proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins.[2][4]

  • Increased Permeability: The result is the opening of the paracellular pathway, allowing molecules like gliadin to pass into the lamina propria, triggering an inflammatory response.

  • This compound Intervention: this compound acetate is proposed to block the zonulin receptor, preventing the downstream signaling and preserving tight junction integrity.[4][10]

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_pathway Signaling Cascade Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Induces Release ZonulinReceptor Zonulin Receptor Zonulin->ZonulinReceptor Binds This compound This compound Acetate This compound->ZonulinReceptor Blocks TJ_Integrity Tight Junction Integrity (Normal Permeability) This compound->TJ_Integrity Promotes PKC PKC Activation ZonulinReceptor->PKC Binding MLC_Phos MLC-2 Phosphorylation PKC->MLC_Phos Actin Actomyosin Contraction & ZO-1/Occludin Rearrangement MLC_Phos->Actin TJ_Disassembly Tight Junction Disassembly (Increased Permeability) Actin->TJ_Disassembly

Caption: Proposed mechanism of this compound Acetate in preventing zonulin-mediated tight junction disassembly.

Part 2: Experimental Protocol for the Lactulose/Mannitol (L/M) Assay

This protocol outlines the steps for assessing intestinal permeability using the L/M test in a clinical research setting to evaluate the effect of an investigational product like this compound acetate.

LM_Test_Workflow cluster_prep Phase 1: Patient Preparation cluster_admin Phase 2: Test Administration cluster_collection Phase 3: Urine Collection cluster_analysis Phase 4: Sample Processing & Analysis Fasting 1. Overnight Fast (min. 8 hours) No food, water only. Meds 2. Discontinue specific medications (e.g., NSAIDs, laxatives) 3 days prior if possible. Ingestion 4. Ingest sugar solution (e.g., 5g Lactulose + 2g Mannitol in 100-200 mL water). Fasting->Ingestion BaselineUrine 3. Empty bladder completely (discard first morning urine) before ingesting sugars. RecordTime 5. Record exact start time. Collection 6. Collect ALL urine for a defined period (typically 5-6 hours) into a single container. Ingestion->Collection Hydration 7. Maintain hydration. No food for first 2 hours. Drink water regularly after 2 hours. MeasureVol 8. Measure & record total volume of collected urine. Collection->MeasureVol Aliquot 9. Aliquot urine sample and freeze at -20°C or lower until analysis. Analysis 10. Quantify Lactulose and Mannitol concentrations using HPLC or LC-MS/MS. Calculate 11. Calculate L/M Ratio: (% Lactulose Excretion) / (% Mannitol Excretion)

Caption: Standardized workflow for the Lactulose/Mannitol intestinal permeability test.

Detailed Methodology:

  • Patient Preparation:

    • Participants should fast overnight for a minimum of 8 hours. Water is permitted.[11]

    • If clinically permissible, participants should discontinue medications that could affect intestinal permeability (e.g., aspirin, NSAIDs) or renal function for at least 3 days prior to the test.[12]

    • Immediately before the test, the participant should void their bladder completely; this urine is discarded.[6]

  • Administration of Sugar Probes:

    • A standard oral solution is prepared, commonly containing 5g of lactulose and 2g of mannitol dissolved in 100 mL of water.[6] Other protocols may use up to 10g of lactulose.

    • The participant drinks the entire solution, and the exact time of ingestion is recorded. This marks the start of the collection period.[12]

  • Urine Collection:

    • All urine passed over the subsequent 5 to 6 hours must be collected in a single, clean container.[13] Shorter collection periods (e.g., 2 hours) have been investigated and show good correlation but may capture different excretion dynamics.[9][14]

    • Participants should not eat for the first 2 hours of the test. After 2 hours, they may resume eating but should avoid foods high in fructose or mannitol (e.g., fruits, mushrooms, cauliflower).[11]

    • Adequate hydration is encouraged throughout the collection period to ensure sufficient urine output.[6]

  • Sample Processing and Analysis:

    • At the end of the collection period, the total volume of urine is measured and recorded.

    • A representative aliquot (e.g., 10-20 mL) is transferred to a labeled tube and stored frozen (≤ -20°C) until analysis.

    • The concentrations of lactulose and mannitol in the urine sample are quantified using High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7]

  • Calculation of the L/M Ratio:

    • First, the percentage of each ingested sugar excreted in the urine is calculated:

      • % Excretion = ([Sugar Concentration in Urine] x Total Urine Volume) / (Total Dose of Sugar Ingested) x 100

    • The final L/M ratio is then determined:

      • L/M Ratio = % Lactulose Excretion / % Mannitol Excretion

Part 3: Quantitative Data from Clinical Trials

Multiple randomized controlled trials (RCTs) have evaluated the effect of this compound acetate on intestinal permeability using the L/M ratio, primarily in patients with celiac disease undergoing a gluten challenge. A consistent finding across these studies is that while this compound often reduces gastrointestinal symptoms, it does not consistently or significantly reduce the L/M ratio compared to placebo.[15][16][17]

Table 1: Summary of L/M Ratio Changes in this compound Acetate Clinical Trials

Study / Meta-Analysis Participant Group Intervention Placebo Group Outcome (Change in L/M Ratio) This compound Group Outcome (Change in L/M Ratio) Statistical Significance (p-value) Reference(s)
Leffler et al. (2012) Celiac Disease (Gluten Challenge) This compound Acetate (0.25, 1, 4, 8 mg) 70% increase from baseline No significant change from baseline Not statistically significant [16][18]
Kelly et al. (2013) Celiac Disease (Gluten Challenge) This compound Acetate (1, 4, 8 mg) L/M Ratio ≈ 2.4 (at end of study) L/M Ratio ≈ 1.7 (1 mg dose, trended lower) Not statistically significant [17][18]
Moole et al. (2016) Meta-Analysis Celiac Disease (Gluten Challenge) This compound Acetate (various doses) Pooled Change: 1.91 (95% CI: 1.50 to 2.32) Pooled Change: 1.34 (95% CI: 0.96 to 1.71) Not statistically significant [18]

| Hoilat et al. (2021) Meta-Analysis | Celiac Disease (4 RCTs, 626 patients) | this compound Acetate (AT-1001) | Endpoint did not significantly differ from this compound group | Endpoint did not significantly differ from placebo group | Not reported as significant |[15] |

Interpretation of Results: The data from clinical trials indicate a disconnect between the L/M ratio biomarker and clinical symptom improvement.[19] While this compound acetate significantly improved gastrointestinal symptoms in patients with celiac disease exposed to gluten, this effect was not mirrored by a statistically significant improvement in intestinal permeability as measured by the L/M test.[15][16] This suggests several possibilities:

  • The L/M ratio may not be sensitive enough to detect the specific changes in paracellular permeability modulated by this compound.

  • The therapeutic effect of this compound on symptoms may be mediated by mechanisms other than, or in addition to, the large-scale reduction of small molecule permeability.

  • The high variability of the L/M test in outpatient settings may have masked a potential treatment effect.[16]

For drug development professionals, this highlights the importance of using a combination of biomarkers and clinical endpoints to assess the efficacy of compounds targeting intestinal barrier function.

References

Application Notes and Protocols for Larazotide Administration in Animal Models of Inflammatory Bowel Disease (IBD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of larazotide acetate in preclinical animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds targeting intestinal barrier function in IBD.

Introduction to this compound

This compound acetate (also known as AT-1001 or INN-202) is a synthetic, eight-amino-acid peptide that acts as a tight junction regulator.[1][2] It is designed to restore the integrity of the intestinal epithelial barrier, which is often compromised in IBD and other gastrointestinal diseases.[3][4] Increased intestinal permeability, or "leaky gut," allows the translocation of luminal antigens, bacteria, and toxins into the underlying tissue, triggering and perpetuating an inflammatory response.[3] this compound acetate aims to counteract this by tightening the junctions between intestinal epithelial cells.[2]

Mechanism of Action

This compound acetate is believed to function as a zonulin antagonist.[2] Zonulin is a protein that modulates the permeability of intestinal tight junctions.[2] In inflammatory conditions, zonulin levels can be elevated, leading to the disassembly of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and rearrangement of the actin cytoskeleton.[3] This results in increased paracellular permeability. This compound acetate is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby preventing the opening of tight junctions and restoring normal barrier function.[2]

Application in IBD Animal Models

While extensively studied in celiac disease, the application of this compound acetate in IBD models is an emerging area of research. The rationale for its use in IBD stems from the established role of intestinal barrier dysfunction in the pathogenesis of both Crohn's disease and ulcerative colitis.[3] Preclinical studies have begun to explore the efficacy of this compound in mitigating colitis in animal models.

A key study investigated the effects of this compound acetate (AT-1001) in a dextran sulfate sodium (DSS)-induced colitis model in zonulin transgenic mice, which exhibit increased intestinal permeability.[1] This study demonstrated that this compound acetate could significantly reduce the severity of colitis, highlighting its potential as a therapeutic agent for IBD.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a study administering this compound acetate in a DSS-induced colitis model in zonulin transgenic mice.[1]

Table 1: Effect of this compound Acetate on Mortality in DSS-Induced Colitis

Treatment GroupAnimal StrainMortality Rate (%)
DSSZonulin Transgenic>70
DSS + this compound Acetate (AT-1001)Zonulin Transgenic0

Table 2: Effect of this compound Acetate on Body Weight Loss in DSS-Induced Colitis

Treatment GroupAnimal StrainMaximum Body Weight Loss (%)
DSSZonulin Transgenic~20
DSS + this compound Acetate (AT-1001)Zonulin TransgenicRecovery to baseline
DSSWild Type~10

Table 3: Effect of this compound Acetate on Intestinal Permeability in DSS-Induced Colitis

Treatment GroupAnimal StrainIntestinal Permeability (FITC-dextran)
UntreatedZonulin TransgenicHigher than Wild Type at baseline
DSSZonulin TransgenicSignificantly increased
DSS + this compound Acetate (AT-1001)Zonulin TransgenicAmeliorated increase
DSSWild TypeNo significant increase

Experimental Protocols

DSS-Induced Colitis Model in Mice

This protocol describes the induction of acute colitis using dextran sulfate sodium (DSS) in mice, a widely used model that mimics aspects of human ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile, distilled water

  • Animal drinking bottles

  • Animal balance

  • Scoring sheets for Disease Activity Index (DAI)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.

  • DSS Solution Preparation: Prepare a 3.0% (w/v) DSS solution by dissolving DSS powder in sterile drinking water. Prepare fresh solution every 2-3 days.

  • Induction of Colitis: Replace the regular drinking water with the 3.0% DSS solution and provide it ad libitum for 7 consecutive days.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score the stool consistency and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Termination: On day 8, switch the mice back to regular drinking water. The experiment can be terminated at a predetermined time point (e.g., day 8 or later) for tissue collection and analysis.

Disease Activity Index (DAI) Scoring:

The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0NoneNormalNone
11-5
25-10Loose StoolFaintly positive Hemoccult
310-15
4>15DiarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

This compound Acetate Administration Protocol (Prophylactic)

This protocol is based on the study by Sturm et al. (2019) and describes the prophylactic administration of this compound acetate in the DSS-induced colitis model.[1]

Materials:

  • This compound acetate (AT-1001)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • This compound Acetate Preparation: Dissolve this compound acetate in the appropriate vehicle to the desired concentration. The effective dose in the cited study was not explicitly stated in mg/kg but was administered to achieve a therapeutic effect. A typical starting point for oral administration of peptides in mice can range from 0.1 to 10 mg/kg.

  • Administration Schedule:

    • Begin oral administration of this compound acetate or vehicle to the respective groups of mice daily, starting on the same day as the initiation of DSS treatment (Day 0).

    • Continue daily administration throughout the 7-day DSS treatment period.

  • Administration Route: Administer the this compound acetate solution via oral gavage to ensure accurate dosing.

  • Monitoring and Endpoint Analysis: Monitor the mice for DAI as described in the DSS protocol. At the end of the study, collect colon tissue for histological analysis and measurement of inflammatory markers.

Mandatory Visualizations

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Zonulin Zonulin Zonulin_Receptor Zonulin Receptor Zonulin->Zonulin_Receptor Binds This compound This compound Acetate This compound->Zonulin_Receptor Antagonizes PLC PLC Zonulin_Receptor->PLC Activates Maintenance Tight Junction Maintenance Zonulin_Receptor->Maintenance PKC PKCα PLC->PKC Activates ZO1_Actin_Complex ZO-1/Actin Complex (Tight Junction) PKC->ZO1_Actin_Complex Phosphorylates Disassembly Tight Junction Disassembly ZO1_Actin_Complex->Disassembly Permeability Increased Paracellular Permeability Disassembly->Permeability Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (e.g., Control, DSS, DSS + this compound) Acclimatization->Grouping DSS_Admin DSS Administration (3% in drinking water) (Days 0-7) Grouping->DSS_Admin Larazotide_Admin This compound Acetate Administration (Oral Gavage) (Days 0-7) Grouping->Larazotide_Admin Daily_Monitoring Daily Monitoring (Body Weight, DAI Score) DSS_Admin->Daily_Monitoring Daily_monitoring Daily_monitoring Termination Euthanasia & Tissue Collection (Day 8 or later) Daily_Monitoring->Termination Analysis Histological Analysis Cytokine Measurement Permeability Assay Termination->Analysis Logical_Relationship IBD Inflammatory Bowel Disease (IBD) Barrier_Dysfunction Intestinal Barrier Dysfunction (Increased Permeability) IBD->Barrier_Dysfunction is associated with Inflammation Chronic Inflammation Barrier_Dysfunction->Inflammation leads to Inflammation->IBD perpetuates This compound This compound Acetate TJ_Regulation Tight Junction Regulation (Zonulin Antagonism) This compound->TJ_Regulation mediates Barrier_Restoration Restoration of Barrier Integrity TJ_Regulation->Barrier_Restoration results in Amelioration Amelioration of Colitis Barrier_Restoration->Amelioration leads to Amelioration->Inflammation reduces

References

Protocol for Larazotide Acetate Treatment in a Murine Model of Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Larazotide acetate (also known as AT-1001) is an octapeptide tight junction regulator investigated for its potential as a therapeutic agent for celiac disease. It is believed to work by preventing the opening of intestinal tight junctions, thereby reducing the passage of gliadin peptides into the lamina propria and mitigating the subsequent inflammatory cascade. The HLA-HCD4/DQ8 transgenic mouse is a well-established animal model for studying celiac disease as it expresses the human genes associated with a high risk for the condition. This document provides a detailed protocol for the treatment of HLA-HCD4/DQ8 mice with this compound acetate in the context of a gliadin challenge, based on published preclinical research.

Experimental Protocols

Animal Model
  • Mouse Strain: HLA-HCD4/DQ8 double transgenic mice. These mice are genetically engineered to express human CD4 and the celiac disease-associated HLA-DQ8 molecule.[1]

  • Housing and Diet: Mice should be housed in a specific pathogen-free facility and maintained on a gluten-free diet prior to the commencement of the experimental protocol.

Gliadin Sensitization and Challenge Protocol

This protocol is designed to induce a gluten-sensitive enteropathy in the HLA-HCD4/DQ8 mice.

  • Sensitization Phase:

    • Prepare a gliadin solution (e.g., from crude wheat gluten) in an appropriate buffer.

    • Administer gliadin via intraperitoneal (IP) injection to sensitize the mice. A typical sensitization schedule involves weekly IP injections for a period of three weeks.

  • Challenge Phase:

    • Following the sensitization period, initiate a chronic gliadin challenge.

    • Prepare a gliadin solution for oral administration (gavage).

    • Administer gliadin by oral gavage three times per week for a duration of six weeks.

This compound Acetate Treatment Protocol

This compound acetate is administered to assess its ability to counteract the effects of the gliadin challenge.

  • Treatment Groups:

    • Control Group: Sensitized mice receiving a rice protein gavage (gluten-free).

    • Gliadin Challenge Group: Sensitized mice receiving a gliadin gavage.

    • This compound Acetate Treatment Group: Sensitized mice receiving this compound acetate prior to the gliadin gavage.

  • Dosage and Administration:

    • Reconstitute this compound acetate in a suitable vehicle for oral administration.

    • Administer this compound acetate via oral gavage.

    • The timing of this compound acetate administration is critical; it should be given prior to each gliadin challenge to exert its protective effect on the intestinal barrier.

Assessment of Intestinal Permeability

Increased intestinal permeability is a key feature of celiac disease.

  • Methodology: Horseradish Peroxidase (HRP) Flux Assay.

    • At the end of the treatment period, fast the mice overnight.

    • Administer HRP orally.

    • After a defined period, collect blood samples via cardiac puncture.

    • Prepare serum from the blood samples.

    • Measure the concentration of HRP in the serum using an appropriate enzymatic assay. Increased levels of HRP in the blood indicate elevated intestinal permeability.

Evaluation of Intestinal Inflammation

Intestinal inflammation is a hallmark of the immune response to gliadin in celiac disease.

  • Methodology: Immunohistochemical Analysis of Macrophage Infiltration.

    • At the end of the study, euthanize the mice and collect the small intestine.

    • Fix the intestinal tissue in 10% neutral buffered formalin and embed in paraffin.

    • Prepare thin sections (e.g., 5 µm) of the intestinal tissue.

    • Perform immunohistochemistry using an antibody specific for a macrophage marker (e.g., F4/80).

    • Quantify the number of positively stained macrophages in the lamina propria of the intestinal villi. This can be done by counting the number of positive cells per villus or per unit area.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Effect of this compound Acetate on Gliadin-Induced Intestinal Permeability

Treatment GroupIntestinal Permeability (Serum HRP concentration)Fold Change vs. Control
Control (Rice Gavage)Baseline Level1x
Gliadin ChallengeElevated Level~4x
This compound + GliadinNear Baseline Level~1x

Data presented are illustrative of findings where a gliadin challenge increased horseradish peroxidase (HRP) flux approximately fourfold compared to the control group, and treatment with this compound acetate prevented this increase in permeability.[2]

Table 2: Effect of this compound Acetate on Gliadin-Induced Macrophage Infiltration in the Small Intestine

Treatment GroupMacrophage Count (cells per villus/unit area)
Control (Rice Gavage)Baseline Number
Gliadin ChallengeSignificantly Increased Number
This compound + GliadinNumber comparable to Control

This table reflects findings that this compound acetate treatment inhibited the gliadin-induced accumulation of macrophages in the intestinal lamina propria.[1][2]

Visualizations

Signaling Pathway of this compound Acetate

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell cluster_lamina Lamina Propria Gliadin Gliadin ZonulinReceptor Zonulin Receptor Gliadin->ZonulinReceptor binds Inflammation Inflammation (Macrophage Infiltration) Gliadin->Inflammation triggers This compound This compound Acetate This compound->ZonulinReceptor antagonizes TightJunctions Tight Junctions (ZO-1, Actin) ZonulinReceptor->TightJunctions induces disassembly TightJunctions->Gliadin prevents paracellular transport TightJunctions->Inflammation Leaky barrier contributes to

Caption: Proposed mechanism of this compound acetate in preventing gliadin-induced inflammation.

Experimental Workflow

Experimental_Workflow cluster_setup Animal Model and Grouping cluster_procedure Sensitization and Challenge cluster_analysis Endpoint Analysis Mouse HLA-HCD4/DQ8 Mice (Gluten-Free Diet) Group_C Control Group (Rice Gavage) Group_G Gliadin Group Group_L This compound + Gliadin Group Challenge Gliadin Challenge (Oral Gavage, 3x/week, 6 weeks) Group_G->Challenge Treatment This compound Acetate (Oral Gavage before Gliadin) Group_L->Treatment Sensitization Gliadin Sensitization (IP injections, 3 weeks) Sensitization->Challenge Permeability Intestinal Permeability (HRP Flux Assay) Challenge->Permeability Inflammation Intestinal Inflammation (Macrophage Staining) Challenge->Inflammation Treatment->Challenge Treatment->Permeability Treatment->Inflammation

Caption: Workflow for evaluating this compound acetate in HLA-HCD4/DQ8 mice.

References

Application Notes and Protocols: Celiac Disease Patient-Reported Outcome (CeD PRO) in Larazotide Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Celiac Disease Patient-Reported Outcome (CeD PRO) and its utilization in the clinical development of Larazotide acetate, a zonulin inhibitor investigated for the treatment of celiac disease. This document includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and the CeD PRO

This compound acetate is a synthetic octapeptide designed to regulate tight junctions in the intestinal epithelium. By inhibiting zonulin, a protein that modulates intestinal permeability, this compound aims to prevent the passage of gluten peptides into the lamina propria, thereby mitigating the inflammatory cascade characteristic of celiac disease.

The Celiac Disease Patient-Reported Outcome (CeD PRO) is a validated instrument developed to assess the severity of symptoms in individuals with celiac disease. It is designed as a daily diary to capture the fluctuating nature of symptoms. The CeD PRO was developed in accordance with the US Food and Drug Administration's (FDA) guidelines for patient-reported outcome measures and has been utilized in pivotal clinical trials.[1][2]

Quantitative Data from this compound Clinical Trials

The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of this compound, with a focus on endpoints measured by the CeD PRO.

Table 1: Phase 2 Clinical Trial (NCT01396213) - CeD PRO and Related Endpoints (12-week treatment period)[1][3]
EndpointThis compound 0.5 mg (three times daily)Placebop-value
Primary Endpoint (CeD-GSRS)
Mean Change from Baseline in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)Statistically significant improvement-0.022 (ANCOVA) 0.005 (MMRM)
Exploratory CeD PRO Endpoints
Decrease in CeD PRO Symptomatic Days26% reduction-0.017
Increase in Improved Symptom Days31% increase-0.034
≥50% Reduction from Baseline in Weekly Average Abdominal Pain Score for ≥6 of 12 weeks--0.022
Decrease in Non-GI Symptoms (Headache and Tiredness)Statistically significant improvement-0.010

Higher doses of this compound (1 mg and 2 mg) did not show a statistically significant difference from placebo on these endpoints.[1][3]

Table 2: Phase 3 Clinical Trial (CedLara - NCT03569007) - Study Design and Outcome
ParameterDetails
Study Title A Phase 3, Randomized, Double-Blind, Placebo Controlled Study to Evaluate the Efficacy and Safety of this compound Acetate for the Relief of Persistent Symptoms in Patients With Celiac Disease on a Gluten-Free Diet
Population Approximately 600 adult patients with celiac disease on a gluten-free diet with persistent symptoms.[4][5][6]
Treatment Arms - this compound 0.25 mg (n=175) - this compound 0.5 mg (n=175) - Placebo (n=175)
Primary Efficacy Endpoint Mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over 12 weeks.[7]
Study Outcome The trial was discontinued following a pre-specified interim analysis.[7][8][9] An independent statistician concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between this compound and placebo was too large to support the continuation of the trial.[7][8][9] Detailed quantitative data from the interim analysis are not publicly available.

Experimental Protocols

CeD PRO Instrument Protocol

The CeD PRO is a daily self-administered electronic diary designed to be completed by patients at the same time each day, requiring less than 10 minutes.[10]

  • Scoring: Patients rate the severity of their symptoms on an 11-point Likert scale, ranging from 0 (absent) to 10 (worst possible).[1]

  • Domains and Items: The questionnaire assesses key symptoms of celiac disease. While the exact proprietary wording of the questions is not publicly available, the domains and assessed symptoms include:

    • Abdominal Domain: Abdominal cramping, abdominal pain, bloating, gas, nausea.[10][11]

    • Diarrhea and Loose Stools Domain: Diarrhea, loose stools.[10][11]

    • Non-GI Domain: Headache, tiredness.[10][11]

    • Other assessed symptoms have included constipation and vomiting.[10]

Phase 2 Clinical Trial Protocol (NCT01396213)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[1]

  • Phases:

    • 4-week single-blind placebo run-in phase.

    • 12-week double-blind treatment phase.

    • 4-week placebo run-out phase.[1]

  • Inclusion Criteria:

    • Adults (18-75 years old).

    • Biopsy-proven and serology-confirmed celiac disease.

    • On a gluten-free diet for at least 12 months.

    • Experiencing persistent symptoms (e.g., diarrhea, abdominal pain, bloating, nausea).

    • Celiac Disease Gastrointestinal Symptom Rating Scale (CeD GSRS) score of ≥ 2.0 prior to randomization.[10]

  • Exclusion Criteria:

    • Refractory celiac disease or severe complications.

    • Other chronic active gastrointestinal diseases.

  • Treatment Administration: this compound acetate (0.5 mg, 1 mg, or 2 mg) or matching placebo administered orally three times daily, 15 minutes before meals.[1]

  • Outcome Measures:

    • Primary: Average on-treatment score of the CeD-GSRS.

    • Secondary and Exploratory: Various efficacy endpoints including those measured by the CeD PRO.[1]

Phase 3 Clinical Trial Protocol (CedLara - NCT03569007)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, outpatient study.[12][13]

  • Phases:

    • 5-week screening and eligibility period.

    • 12-week double-blind treatment phase.

    • 12-week continued safety phase.[8]

  • Inclusion Criteria:

    • Male and female adults diagnosed with celiac disease (positive serology and confirmed biopsy) for at least 6 months.

    • On a gluten-free diet for at least 6 months.

    • Experiencing persistent symptoms (e.g., abdominal pain, cramping, bloating, gas, diarrhea, loose stool, or nausea).

    • Willing to maintain their current gluten-free diet throughout the study.[12]

  • Exclusion Criteria:

    • Refractory celiac disease or severe complications.

    • Other chronic active GI disease.[13]

  • Treatment Administration: this compound acetate (0.25 mg or 0.5 mg) or matching placebo administered as capsules three times daily.[13]

  • Outcome Measures:

    • Primary: Mean change from baseline for celiac symptom severity based on the CeD PRO abdominal domain score over 12 weeks.[7]

Visualizations

This compound Mechanism of Action: Zonulin Signaling Pathway

Larazotide_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Gluten->Gliadin Digestion Zonulin Zonulin Gliadin->Zonulin Triggers Release Inflammation Inflammation Gliadin->Inflammation Triggers Receptor Zonulin Receptor (e.g., PAR2, EGFR) Zonulin->Receptor Binds This compound This compound This compound->Receptor Inhibits Binding OpenTightJunction Tight Junction (Open) Receptor->OpenTightJunction Leads to Opening TightJunction Tight Junction (Closed) OpenTightJunction->Gliadin Allows Passage

Caption: this compound's inhibition of the zonulin pathway.

This compound Clinical Trial Workflow

Larazotide_Trial_Workflow cluster_screening Screening & Run-in cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in Period (4-5 weeks) Screening->RunIn Randomization Randomization RunIn->Randomization Treatment Double-Blind Treatment (12 weeks) Randomization->Treatment FollowUp Follow-up/Safety Period (4-12 weeks) Treatment->FollowUp Analysis Data Analysis (CeD PRO, CeD-GSRS) FollowUp->Analysis

References

Troubleshooting & Optimization

Larazotide Phase 3 Trial Discontinuation: A Technical FAQ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a detailed overview of the discontinuation of the Phase 3 clinical trial for Larazotide (CedLara), a potential treatment for celiac disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound Phase 3 trial?

A1: The Phase 3 CedLara trial for this compound was discontinued after a pre-specified interim analysis by an independent statistician.[1][2][3] The analysis concluded that the number of additional patients required to demonstrate a statistically significant clinical outcome between the this compound and placebo groups was too large to feasibly continue the trial.[1][2][4] This indicates that the observed treatment effect in the interim analysis was smaller than anticipated.

Q2: What was the intended primary endpoint of the Phase 3 study?

A2: The primary efficacy endpoint was the mean change from baseline in the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score over a 12-week period.[1][5] The CeD PRO is a validated instrument for assessing celiac disease symptoms.

Q3: Were there any safety concerns that led to the trial's discontinuation?

A3: The press releases and public announcements regarding the trial's discontinuation do not mention any safety concerns. The decision was based on the interim analysis of efficacy.[1][5]

Q4: How did the Phase 3 trial design differ from the preceding Phase 2 trial?

A4: The Phase 3 trial aimed for a larger patient population and included a lower dose of this compound compared to the successful Phase 2 trial. The table below summarizes the key parameters of both trials.

Clinical Trial Design Comparison: this compound Phase 2 vs. Phase 3

ParameterPhase 2 TrialPhase 3 Trial (CedLara)
Status CompletedDiscontinued
Primary Endpoint Met Yes (for 0.5 mg dose)N/A (discontinued based on interim analysis)
Number of Patients 342Initially targeted 525
Dosing Arms 0.5 mg, 1 mg, 2 mg this compound, placebo0.25 mg this compound, 0.5 mg this compound, placebo
Primary Endpoint Mean change from baseline in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)Mean change from baseline in CeD PRO abdominal domain score
Treatment Duration 12 weeks12-week double-blind efficacy portion

Source: 9 Meters Biopharma press releases and clinical trial information.[1][5]

Experimental Protocols

Methodology for the Primary Endpoint Assessment (Phase 3)

The primary endpoint was the assessment of the mean change in celiac symptom severity. This was measured using the Celiac Disease Patient-Reported Outcomes (CeD PRO) abdominal domain score. The protocol involved the following steps:

  • Baseline Assessment: At the beginning of the trial, patients' baseline celiac symptom severity was recorded using the CeD PRO instrument.

  • Treatment Period: Patients were randomized to receive one of the specified doses of this compound or a placebo, which they took for 12 weeks.

  • Data Collection: Throughout the 12-week treatment period, patients regularly reported their symptoms using the CeD PRO.

  • Final Assessment: At the end of the 12-week period, a final CeD PRO score was recorded.

  • Analysis: The mean change from the baseline score was calculated for each treatment group and compared to the placebo group to determine the efficacy of this compound.

Visualizations

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound. In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions between intestinal epithelial cells. This increases intestinal permeability, allowing gluten fragments to provoke an inflammatory response. This compound, a zonulin antagonist, is designed to prevent this process.

cluster_0 Normal Intestinal Barrier cluster_1 Celiac Disease Pathophysiology cluster_2 This compound Intervention Tight Junctions (Intact) Tight Junctions (Intact) Paracellular Pathway (Closed) Paracellular Pathway (Closed) Tight Junctions (Intact)->Paracellular Pathway (Closed) Maintains Barrier Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Triggers Release Tight Junctions (Disrupted) Tight Junctions (Disrupted) Zonulin->Tight Junctions (Disrupted) Leads to Disassembly Increased Permeability Increased Permeability Tight Junctions (Disrupted)->Increased Permeability Results in Inflammatory Response Inflammatory Response Increased Permeability->Inflammatory Response Allows Gluten Fragments to Trigger This compound This compound Zonulin Blocked Zonulin Blocked This compound->Zonulin Blocked Antagonizes Tight Junctions (Restored) Tight Junctions (Restored) Zonulin Blocked->Tight Junctions (Restored) Prevents Disruption

Caption: Proposed mechanism of action of this compound in celiac disease.

Logical Flow of this compound Phase 3 Trial Discontinuation

This diagram outlines the decision-making process that led to the discontinuation of the CedLara trial.

Phase 3 Trial (CedLara) Initiated Phase 3 Trial (CedLara) Initiated Interim Analysis (First 50% of Patients) Interim Analysis (First 50% of Patients) Phase 3 Trial (CedLara) Initiated->Interim Analysis (First 50% of Patients) Re-estimation of Required Sample Size Re-estimation of Required Sample Size Interim Analysis (First 50% of Patients)->Re-estimation of Required Sample Size Data Used for Impractically Large Sample Size Needed Impractically Large Sample Size Needed Re-estimation of Required Sample Size->Impractically Large Sample Size Needed Determined Trial Discontinuation Trial Discontinuation Impractically Large Sample Size Needed->Trial Discontinuation Led to Analysis of Subgroups Analysis of Subgroups Trial Discontinuation->Analysis of Subgroups Followed by

Caption: Decision pathway for the discontinuation of the this compound Phase 3 trial.

References

Technical Support Center: Larazotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Larazotide acetate.

Troubleshooting Guides and FAQs

This section addresses specific issues and questions that may arise during experiments involving this compound acetate, with a focus on its observed inverse dose-response relationship.

Q1: We are not observing the expected decrease in intestinal permeability in our in vitro model with increasing concentrations of this compound acetate. In fact, higher doses seem less effective. Is this a known phenomenon?

A1: Yes, this is a documented phenomenon for this compound acetate and is referred to as an "inverse dose-response" or a U-shaped dose-response curve. Clinical trials have shown that lower doses of this compound acetate can be more effective in reducing symptoms of celiac disease than higher doses. For instance, a large clinical trial demonstrated that a 0.5 mg dose of this compound acetate was effective in reducing symptoms, whereas 1 mg and 2 mg doses were not significantly different from placebo.[1] This suggests that the therapeutic window for this compound acetate may be narrow, and "more" is not necessarily better. It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific experimental model.

Q2: What is the proposed mechanism of action for this compound acetate, and how might it explain the inverse dose-response?

A2: this compound acetate is an octapeptide that acts as a tight junction regulator.[2][3][4] Its primary mechanism is thought to be the antagonism of zonulin, a protein that modulates intestinal permeability.[2][5] In celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which leads to the disassembly of tight junctions and increased intestinal permeability.[3] this compound acetate is believed to block the zonulin receptors (EGFR and PAR2) on intestinal epithelial cells, thereby preventing the downstream signaling cascade that leads to tight junction disassembly.[3]

The inverse dose-response is not fully understood, but potential explanations include:

  • Receptor Downregulation or Desensitization: At higher concentrations, this compound acetate might induce the downregulation or desensitization of its target receptors, rendering them less responsive to the peptide.

  • Off-Target Effects: Higher concentrations may lead to off-target effects that counteract the primary therapeutic action.

  • Self-Aggregation: Peptides can sometimes self-aggregate at higher concentrations, reducing their effective concentration and ability to interact with their target.

Q3: Our transepithelial electrical resistance (TEER) measurements are highly variable when testing this compound acetate. What are some common pitfalls?

A3: High variability in TEER measurements can be a significant issue. Here are some common causes and troubleshooting tips:

  • Cell Monolayer Inconsistency: Ensure your epithelial cell monolayers (e.g., Caco-2, MDCK) are fully confluent and have formed mature tight junctions before starting the experiment. Visually inspect the monolayers and allow for sufficient culture time post-seeding.

  • Temperature and pH Fluctuations: TEER is sensitive to changes in temperature and pH. Always pre-warm your buffers and media to the incubator temperature (typically 37°C) and ensure they are properly buffered.

  • Electrode Placement: Inconsistent placement of the TEER electrodes can lead to significant variability. Ensure the electrodes are placed in the same position and depth in each well for every measurement.

  • Mechanical Disruption: Be gentle when handling the cell culture plates to avoid mechanically disrupting the cell monolayer.

  • This compound Acetate Preparation: Prepare fresh solutions of this compound acetate for each experiment. Ensure it is fully dissolved in the vehicle before adding it to the cells.

Q4: We are trying to visualize the effect of this compound acetate on tight junction protein localization using immunofluorescence, but the results are inconclusive. Any suggestions?

A4: When performing immunofluorescence for tight junction proteins like ZO-1, occludin, or claudins, consider the following:

  • Optimal Seeding Density: Ensure an optimal cell seeding density to achieve a confluent monolayer without overcrowding, which can affect junctional protein expression and localization.

  • Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical. For example, methanol fixation can sometimes obscure certain epitopes. You may need to optimize your protocol by trying different fixation methods (e.g., paraformaldehyde followed by Triton X-100 permeabilization).

  • Antibody Validation: Use well-validated primary antibodies specific to the tight junction proteins of interest. Titrate your primary and secondary antibodies to achieve optimal signal-to-noise ratios.

  • Timing of Treatment: The timing of this compound acetate treatment and the subsequent fixation is crucial. You may need to perform a time-course experiment to determine the optimal window for observing changes in protein localization.

Quantitative Data

The following table summarizes the clinical trial data that highlights the inverse dose-response of this compound acetate in patients with celiac disease.

Dose of this compound AcetatePrimary Endpoint (Reduction in CeD-GSRS Score vs. Placebo)Statistical Significance (p-value)
0.5 mg (three times daily)Met0.022
1 mg (three times daily)Not MetNot Significantly Different from Placebo
2 mg (three times daily)Not MetNot Significantly Different from Placebo
(Data from a randomized, double-blind, placebo-controlled study in adults with celiac disease on a gluten-free diet)[1]

Experimental Protocols

Protocol: In Vitro Caco-2 Cell Permeability Assay (Calcium Switch Assay)

This protocol is a common method to assess the effect of this compound acetate on the assembly of tight junctions in vitro.

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer with stable, high TEER values (typically >250 Ω·cm²). This can take up to 21 days post-seeding.

  • Calcium Depletion (to disrupt tight junctions):

    • Gently wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells in a low-calcium medium (e.g., calcium-free DMEM) for a defined period (e.g., 2 hours) to disrupt the calcium-dependent cell-cell junctions.

    • Measure TEER to confirm a significant drop, indicating tight junction disassembly.

  • Treatment with this compound Acetate:

    • Replace the low-calcium medium with a normal-calcium medium containing different concentrations of this compound acetate (e.g., 0.1 µg/mL, 1 µg/mL, 10 µg/mL, 100 µg/mL) or a vehicle control.

    • Incubate the cells for various time points (e.g., 1, 2, 4, 6 hours).

  • Assessment of Tight Junction Reassembly:

    • TEER Measurement: At each time point, measure the TEER of the monolayers. An increase in TEER over time indicates the reassembly of tight junctions. Compare the rate and extent of TEER recovery in the this compound acetate-treated groups to the control group.

    • Paracellular Flux Assay: At the end of the experiment, add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side of the inserts. After a defined incubation period, measure the fluorescence in the basolateral medium. A lower fluorescence in the basolateral chamber indicates reduced paracellular permeability.

    • Immunofluorescence: At the end of the experiment, fix the cells and perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, occludin) to visualize their localization at the cell borders.

Visualizations

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin EGFR_PAR2 EGFR / PAR2 Receptors Zonulin->EGFR_PAR2 binds This compound This compound Acetate This compound->EGFR_PAR2 blocks MYD88 MYD88 CXCR3->MYD88 activates MYD88->Zonulin triggers release Signaling_Cascade Signaling Cascade EGFR_PAR2->Signaling_Cascade initiates TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly leads to

Caption: Proposed signaling pathway of this compound acetate in preventing gluten-induced tight junction disassembly.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Caco-2 cells cultured on permeable supports Confluence Monolayer Confluence & Mature Tight Junctions (High TEER) Start->Confluence Calcium_Switch Calcium Switch: Disrupt junctions with low-calcium medium Confluence->Calcium_Switch Treatment Treatment: Add normal-calcium medium +/- this compound Acetate (various concentrations) Calcium_Switch->Treatment TEER TEER Measurement (Time-course) Treatment->TEER monitor recovery Flux Paracellular Flux (e.g., FITC-dextran) Treatment->Flux assess permeability IF Immunofluorescence (ZO-1, Occludin) Treatment->IF visualize proteins

Caption: Experimental workflow for assessing this compound acetate's effect on tight junction assembly.

References

Technical Support Center: Optimizing Larazotide Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of larazotide acetate for maximum efficacy in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound acetate?

This compound acetate is a synthetic octapeptide that acts as a tight junction regulator.[1][2] It is believed to function as a zonulin antagonist.[3][4][5] Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[4][6] By inhibiting zonulin, this compound helps to restore the integrity of the intestinal barrier, preventing the passage of inflammatory molecules like gliadin fragments.[3][4] This action helps to reduce the inflammatory cascade seen in conditions like celiac disease.[3] In vitro studies have shown that this compound acetate promotes the assembly of tight junctions and the proper localization of key tight junction proteins such as ZO-1, occludin, and claudins.[6][7]

Q2: What is the optimal dosage of this compound acetate observed in clinical trials?

Clinical trial data suggests a paradoxical dose-response relationship for this compound acetate. The most promising results have been observed at a lower dose of 0.5 mg taken three times daily.[8][9] In a Phase 2b trial involving adults with celiac disease on a gluten-free diet, the 0.5 mg dose met the primary endpoint of reducing gastrointestinal symptoms.[8] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[6][8] The reasons for this inverse dose effect are not fully understood but may involve drug accumulation or receptor desensitization at higher concentrations.[10]

Q3: What has been the outcome of the Phase 3 clinical trials for this compound?

The Phase 3 clinical trial for this compound acetate (CedLara) was discontinued.[11][12][13] An interim analysis revealed that the number of patients required to demonstrate a statistically significant clinical outcome between the this compound and placebo groups was too large to feasibly continue the trial.[11][12][14][15] The company, 9 Meters Biopharma, planned to further analyze the data to identify any specific subgroups of patients or symptoms that may have responded to the treatment.[11][13]

Q4: Can this compound be used as a replacement for a gluten-free diet in celiac disease research models?

No, this compound acetate is not a replacement for a gluten-free diet.[4] It is being investigated as an adjunct therapy to help manage symptoms that persist in some individuals despite adherence to a strict gluten-free diet, potentially due to inadvertent gluten exposure.[4][8][9]

Troubleshooting Experimental Assays

Problem: High variability in intestinal permeability measurements (e.g., Lactulose/Mannitol ratio) in an outpatient setting.

  • Possible Cause: The lactulose-to-mannitol (LAMA) ratio can be highly variable in outpatient settings, which can preclude accurate assessment of intestinal permeability changes.[16][17] Factors such as diet, hydration status, and timing of urine collection can influence the results.

  • Suggested Solution:

    • For in-vivo animal studies, ensure strict control over diet and fluid intake.

    • Consider performing permeability assays in a more controlled environment, if feasible.

    • Increase the number of subjects per group to improve statistical power and account for variability.

    • Supplement LAMA ratio data with direct histological examination of tight junction integrity in intestinal tissue samples.

Problem: Lack of a dose-dependent effect in in-vitro tight junction assays.

  • Possible Cause: As observed in clinical trials, higher doses of this compound may be less effective than lower doses.[8][10] This could be due to receptor saturation or other complex cellular mechanisms.

  • Suggested Solution:

    • Test a wide range of concentrations, including very low doses, to identify the optimal concentration for your specific cell model.

    • Ensure that the cell monolayers are in a "leaky" state before applying this compound to observe a significant effect on tight junction restoration.[7]

    • Monitor the expression and localization of tight junction proteins (e.g., ZO-1, occludin) via immunofluorescence or Western blotting to correlate with functional permeability data.

Quantitative Data Summary

Table 1: Summary of Key Phase 2b Clinical Trial Results for this compound Acetate [8]

Dosage GroupPrimary Endpoint (Change in CeD-GSRS Score vs. Placebo)Key Secondary Endpoints (vs. Placebo)
0.5 mg TID Met (ANCOVA p=0.022, MMRM p=0.005)- 26% decrease in symptomatic days (p=0.017)- 31% increase in improved symptom days (p=0.034)- Decrease in headache and tiredness (p=0.010)
1 mg TID Not MetNo significant difference
2 mg TID Not MetNo significant difference

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; TID: Three times a day; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.

Detailed Experimental Protocols

In-Vitro Tight Junction Assembly Assay (Calcium Switch Assay) [7]

  • Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells to confluence.

  • Calcium Depletion: Incubate cells in a calcium-free medium to disrupt cell-cell junctions.

  • Treatment: Add this compound acetate at the desired concentrations to the cells in a low-calcium medium.

  • Calcium Re-pletion ("Calcium Switch"): Restore normal calcium concentration to the medium to induce synchronous tight junction formation.

  • Assessment:

    • Transepithelial Electrical Resistance (TEER): Measure TEER at various time points after the calcium switch to assess the rate and extent of tight junction formation.

    • Immunofluorescence: Fix and stain cells for tight junction proteins (ZO-1, occludin, claudins) and E-cadherin to visualize their localization at cell-cell junctions.

    • Actin Staining: Stain for F-actin (e.g., with phalloidin) to observe the rearrangement of the actin cytoskeleton, which is crucial for tight junction assembly.

In-Vivo Gliadin Challenge in a Transgenic Mouse Model [18]

  • Animal Model: Use HLA-HCD4/DQ8 double transgenic mice, which are sensitized to gliadin.

  • Treatment: Administer this compound acetate orally to the mice.

  • Gliadin Challenge: Challenge the mice with gliadin.

  • Assessment:

    • Intestinal Macrophage Accumulation: Perform immunohistochemistry on intestinal tissue sections to quantify the infiltration of macrophages.

    • Tight Junction Structure: Use electron microscopy or immunofluorescence to examine the integrity of tight junction structures in the intestinal epithelium.

Visualizations

Larazotide_Mechanism_of_Action cluster_epithelium Epithelial Cell cluster_lamina Lamina Propria Gliadin Gliadin ZonulinReceptor Zonulin Receptor Gliadin->ZonulinReceptor Activates Inflammation Inflammatory Response Gliadin->Inflammation Triggers This compound This compound Acetate This compound->ZonulinReceptor Inhibits TightJunctions Tight Junctions (ZO-1, Occludin, Claudin) This compound->TightJunctions Promotes Assembly ZonulinReceptor->TightJunctions Disrupts Actin Actin Cytoskeleton TightJunctions->Actin Leads to rearrangement

Caption: this compound's proposed mechanism of action in the intestinal epithelium.

Experimental_Workflow_Calcium_Switch cluster_assessment Assessment Start Start: Confluent MDCK Cell Monolayer CalciumDepletion Calcium Depletion (Disrupts Junctions) Start->CalciumDepletion Treatment Treat with This compound Acetate CalciumDepletion->Treatment CalciumSwitch Calcium Re-pletion ('Calcium Switch') Treatment->CalciumSwitch TEER Measure TEER CalciumSwitch->TEER IF Immunofluorescence (TJ Proteins) CalciumSwitch->IF ActinStain Actin Staining CalciumSwitch->ActinStain End End: Data Analysis TEER->End IF->End ActinStain->End

Caption: Workflow for an in-vitro calcium switch assay to assess tight junction assembly.

References

Larazotide Acetate Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and adverse events of Larazotide Acetate observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetate and what is its mechanism of action?

A1: this compound acetate (also known as AT-1001) is a first-in-class, oral peptide designed as an adjunct therapy for celiac disease. Its mechanism of action is to regulate the tight junctions between intestinal epithelial cells. In celiac disease, gluten exposure can lead to the release of zonulin, a protein that loosens these tight junctions, increasing intestinal permeability. This "leaky gut" allows gluten peptides to pass into the lamina propria, triggering an inflammatory immune response. This compound acetate acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing the passage of gluten peptides.

Q2: What is the overall safety profile of this compound Acetate in clinical trials?

A2: Across multiple clinical trials, this compound acetate has generally been found to be well-tolerated, with a safety profile comparable to placebo.[1][2] No serious adverse events directly attributable to the drug have been consistently reported.

Q3: What are the most commonly reported side effects of this compound Acetate?

A3: The most frequently reported adverse events in clinical trials have been headache and gastrointestinal symptoms such as diarrhea, nausea, and abdominal pain.[1][3][4] However, the incidence of these events was often similar in both the this compound acetate and placebo groups.

Q4: Was there a dose-dependent relationship observed for adverse events?

A4: Interestingly, clinical trials have not consistently shown a clear dose-dependent relationship for adverse events.[2][3] In some studies, lower doses of this compound acetate appeared to be more effective in reducing symptoms than higher doses.[2][3]

Q5: Why was the Phase 3 clinical trial (CedLara, NCT03569007) for this compound Acetate discontinued?

A5: The Phase 3 CedLara trial was discontinued in June 2022 following an interim analysis.[5][6] The analysis determined that the trial was unlikely to meet its primary endpoint, as a much larger sample size would be needed to show a statistically significant difference between the drug and placebo.[5][6] This decision was based on futility and not on safety concerns.[5][6]

Q6: Has this compound Acetate received FDA approval?

A6: As of late 2025, this compound acetate has not been approved by the FDA for the treatment of celiac disease.

Data Presentation: Adverse Events in Clinical Trials

The following tables summarize the treatment-emergent adverse events (TEAEs) from two key clinical trials of this compound Acetate.

Table 1: Summary of Adverse Events in a Gluten Challenge Study (Leffler et al., 2012)

Adverse Event CategoryPlacebo + Gluten (n=13)0.25 mg LA + Gluten (n=12)1 mg LA + Gluten (n=12)4 mg LA + Gluten (n=12)8 mg LA + Gluten (n=12)
Patients with ≥1 AE 7 (53.8%)5 (41.7%)7 (58.3%)7 (58.3%)6 (50.0%)
Headache 3 (23.1%)3 (25.0%)4 (33.3%)4 (33.3%)3 (25.0%)
Diarrhea 3 (23.1%)1 (8.3%)2 (16.7%)1 (8.3%)2 (16.7%)
Nausea 2 (15.4%)1 (8.3%)3 (25.0%)2 (16.7%)1 (8.3%)
Abdominal Pain 2 (15.4%)1 (8.3%)2 (16.7%)2 (16.7%)1 (8.3%)
Urinary Tract Infection 1 (7.7%)1 (8.3%)0 (0%)1 (8.3%)2 (16.7%)

Data adapted from Leffler et al., Am J Gastroenterol, 2012.

Table 2: Treatment-Emergent Adverse Events (≥3% in any group) in a Phase 2b Study of Patients on a Gluten-Free Diet (Leffler et al., 2015)

Preferred TermPlacebo (n=84)0.5 mg this compound (n=86)1 mg this compound (n=86)2 mg this compound (n=86)
Any TEAE 45 (53.6%)43 (50.0%)48 (55.8%)44 (51.2%)
Headache 10 (11.9%)11 (12.8%)13 (15.1%)10 (11.6%)
Diarrhea 8 (9.5%)5 (5.8%)7 (8.1%)6 (7.0%)
Nausea 5 (6.0%)4 (4.7%)6 (7.0%)5 (5.8%)
Abdominal pain 4 (4.8%)3 (3.5%)5 (5.8%)4 (4.7%)
Upper respiratory tract infection 3 (3.6%)4 (4.7%)3 (3.5%)3 (3.5%)
Urinary tract infection 3 (3.6%)2 (2.3%)4 (4.7%)3 (3.5%)
Fatigue 3 (3.6%)3 (3.5%)3 (3.5%)2 (2.3%)

Data extracted from supplementary materials of Leffler et al., Gastroenterology, 2015.

Troubleshooting Guides

Issue: Higher than expected incidence of headaches in the treatment arm.

Possible Cause: Headaches are a commonly reported adverse event in this compound acetate clinical trials, but the incidence is often similar to placebo.[3] It is important to rule out other contributing factors.

Troubleshooting Steps:

  • Review Patient Diaries: Analyze patient-reported outcome (PRO) diaries for any correlation between the onset of headaches and other factors such as diet, stress, or concomitant medications.

  • Blinding Assessment: Ensure that the study blind has not been compromised, as knowledge of treatment allocation can influence symptom reporting.

  • Concomitant Medication Review: Check for any changes in the use of over-the-counter or prescription medications that could be causing headaches.

Issue: Lack of a clear dose-response in efficacy or adverse events.

Possible Cause: Clinical trials with this compound acetate have shown that lower doses may be more effective and that there isn't a linear relationship between dose and effect.[2][3]

Troubleshooting Steps:

  • Re-evaluate Dose Selection: Consider if the selected dose range is appropriate. It may be that the optimal therapeutic window is narrow.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If PK data is available, model the drug concentration at the site of action to understand if higher doses lead to receptor saturation or other non-linear effects.

  • Subgroup Analysis: Investigate if there are patient subgroups that respond differently to various doses based on baseline characteristics.

Experimental Protocols

1. Gluten Challenge Protocol

  • Objective: To assess the efficacy of this compound acetate in preventing or mitigating the effects of gluten exposure in patients with celiac disease.

  • Methodology:

    • Patient Population: Typically, adult patients with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 6-12 months and have normalized serology (e.g., anti-tTG ≤ 10 EU).[7][8]

    • Gluten Administration: A standardized amount of gluten (e.g., 2.4 g to 2.7 g per day) is administered in divided doses with meals.[9][10] Gluten is often provided in capsules to blind the participants.

    • Duration: The gluten challenge period typically lasts for 14 days to 6 weeks.[9][10]

    • Symptom Monitoring: Gastrointestinal and non-gastrointestinal symptoms are recorded daily by participants using a patient-reported outcome tool such as the Celiac Disease Patient-Reported Outcome (CeD-PRO).[11] The Gastrointestinal Symptom Rating Scale (GSRS) or its celiac-specific version (CeD-GSRS) is often completed weekly.[2]

2. Assessment of Intestinal Permeability: Lactulose/Mannitol (LAMA) Test

  • Objective: To measure changes in intestinal permeability as a biomarker of this compound acetate's effect on tight junction function.

  • Methodology:

    • Preparation: Patients fast overnight.

    • Ingestion of Sugar Solution: Patients drink a solution containing a known amount of two non-metabolizable sugars, lactulose and mannitol.

    • Urine Collection: Urine is collected over a specified period, typically 5-6 hours.

    • Analysis: The concentrations of lactulose and mannitol in the urine are measured. The ratio of lactulose to mannitol (LAMA ratio) is calculated. An increased LAMA ratio indicates increased intestinal permeability, as the larger lactulose molecule should not be readily absorbed.

3. Symptom Assessment: Celiac Disease Patient-Reported Outcome (CeD-PRO)

  • Objective: To capture the patient's perspective on the severity of their celiac disease symptoms.

  • Methodology:

    • Format: The CeD-PRO is a daily diary completed by the patient.[11]

    • Content: It typically includes questions about the severity of gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) and non-gastrointestinal symptoms (e.g., headache, fatigue) over the past 24 hours.[11][12]

    • Scoring: Symptoms are usually rated on a numerical scale (e.g., 0-10).[11]

Visualizations

Larazotide_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TightJunction Tight Junction (Zonulin Receptor) Gliadin->TightJunction Binds to Zonulin Receptor ImmuneCells Immune Cells Gliadin->ImmuneCells Translocation This compound This compound Acetate This compound->TightJunction Blocks Binding EpithelialCell1 Epithelial Cell EpithelialCell2 Epithelial Cell TightJunction->EpithelialCell1:f1 Opens Paracellular Pathway Inflammation Inflammatory Response ImmuneCells->Inflammation Activation

Caption: this compound's mechanism of action on tight junctions.

Clinical_Trial_Workflow cluster_screening Screening & Run-in cluster_treatment Treatment Phase (12 weeks) cluster_assessment Assessment cluster_outcome Outcome Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in (4 weeks) Screening->RunIn Randomization Randomization RunIn->Randomization Placebo Placebo Group Randomization->Placebo Dose1 This compound 0.5mg Randomization->Dose1 Dose2 This compound 1mg Randomization->Dose2 Dose3 This compound 2mg Randomization->Dose3 PRO Daily CeD-PRO Placebo->PRO GSRS Weekly CeD-GSRS Placebo->GSRS AE Adverse Event Monitoring Placebo->AE Dose1->PRO Dose1->GSRS Dose1->AE Dose2->PRO Dose2->GSRS Dose2->AE Dose3->PRO Dose3->GSRS Dose3->AE PrimaryEndpoint Primary Endpoint: Change in CeD-GSRS PRO->PrimaryEndpoint SecondaryEndpoint Secondary Endpoints: Adverse Events, CeD-PRO PRO->SecondaryEndpoint GSRS->PrimaryEndpoint AE->SecondaryEndpoint

Caption: A typical workflow for a this compound clinical trial.

References

Technical Support Center: Overcoming High Variability in Ratio-Based Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering high variability in their ratiometric experimental data. This guide provides troubleshooting steps and frequently asked questions to help you identify and mitigate sources of error in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high variability in cell-based assays?

High variability in cell-based assays can originate from three main areas: biological variability, technical variability, and data analysis inconsistencies.

  • Biological Variability: Inherent differences in cell populations, passage number, cell health, and metabolic activity.

  • Technical Variability: Inconsistencies in experimental execution, such as pipetting errors, temperature fluctuations, incubation times, and reagent preparation.[1]

  • Data Analysis: Incorrect background subtraction, inconsistent data normalization, and inappropriate statistical methods.

Q2: How can I minimize variability stemming from my cell culture practices?

Consistent cell culture technique is fundamental to reducing assay variability.

  • Standardize Cell Passage Number: Use cells within a defined, narrow passage number range for all experiments.

  • Ensure Cell Health and Viability: Regularly monitor cell morphology and perform viability counts before seeding. Avoid using cells that are over-confluent.[2]

  • Consistent Seeding Density: Optimize and maintain a consistent cell seeding density across all wells and plates. Uneven cell distribution can significantly impact results.[2][3]

Q3: My assay involves a fluorescent readout. What specific factors should I consider?

Fluorescence-based assays are sensitive to environmental factors.

  • Media Composition: Phenol red in culture media can cause high background fluorescence. It is often recommended to use phenol red-free media for fluorescent assays.[4]

  • Compound Interference: Test compounds may be inherently fluorescent or interfere with the fluorescent dye, leading to artificially high or low readings.

  • Photobleaching: Exposure to light during incubation and plate reading can reduce the fluorescent signal. Minimize light exposure where possible.

  • Plate Selection: For fluorescent assays, use black-walled, clear-bottom plates to reduce crosstalk between wells and minimize background fluorescence.[4]

Q4: What is the "edge effect" and how can I mitigate it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature gradients.

  • Mitigation Strategies:

    • Avoid using the outer wells for critical samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[3]

    • Ensure proper plate sealing to minimize evaporation.

    • Allow plates to equilibrate to room temperature before adding reagents or reading.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Variability

This guide provides a logical workflow to identify the source of variability in your assay.

DOT Script for Troubleshooting Workflow:

Troubleshooting_Workflow cluster_feedback Iterative Refinement Start High Variability Observed Check_Cells Review Cell Culture Practices - Passage Number - Viability - Seeding Density Start->Check_Cells Check_Assay_Protocol Examine Assay Protocol - Pipetting Technique - Incubation Times - Reagent Preparation Check_Cells->Check_Assay_Protocol Cells Consistent Check_Instrumentation Verify Instrument Settings - Plate Reader Calibration - Wavelengths - Read Height Check_Assay_Protocol->Check_Instrumentation Protocol Standardized Check_Data_Analysis Assess Data Analysis - Background Correction - Normalization - Statistical Methods Check_Instrumentation->Check_Data_Analysis Instrument OK Check_Data_Analysis->Check_Cells Re-evaluate Problem_Solved Variability Reduced Check_Data_Analysis->Problem_Solved Analysis Corrected

Caption: A step-by-step workflow for troubleshooting high assay variability.

Guide 2: Optimizing Experimental Parameters

Use the following tables to systematically optimize key parameters of your cell-based assay.

Table 1: Cell Seeding Density Optimization

Seeding Density (cells/well)SignalBackgroundSignal-to-Background RatioCoefficient of Variation (%CV)
2,500Enter DataEnter DataCalculateCalculate
5,000Enter DataEnter DataCalculateCalculate
10,000Enter DataEnter DataCalculateCalculate
20,000Enter DataEnter DataCalculateCalculate

Table 2: Reagent Incubation Time Optimization

Incubation Time (minutes)SignalBackgroundSignal-to-Background RatioCoefficient of Variation (%CV)
30Enter DataEnter DataCalculateCalculate
60Enter DataEnter DataCalculateCalculate
90Enter DataEnter DataCalculateCalculate
120Enter DataEnter DataCalculateCalculate

Experimental Protocols

Protocol 1: Standardizing Pipetting Technique to Reduce Variability

Inconsistent pipetting is a major source of error.[1] Follow this protocol to improve precision.

  • Use Calibrated Pipettes: Ensure all pipettes are within their calibration period.

  • Consistent Tip Immersion: Immerse the pipette tip to a consistent depth below the surface of the liquid.

  • Pre-wet the Tip: Aspirate and dispense the liquid back into the reservoir three times before taking the volume for delivery.

  • Standardize Aspiration/Dispensing Speed: Use a consistent and smooth plunger motion.

  • Reverse Pipetting for Viscous Liquids: For viscous solutions, aspirate more than the required volume, and then dispense only the set volume.

Protocol 2: Workflow for a Cell-Based Fluorescence Assay

This protocol outlines a generalized workflow for a typical cell-based fluorescence assay, highlighting critical steps for minimizing variability.

DOT Script for Assay Workflow:

Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate (Consistent Density) Start->Seed_Cells Incubate_1 Incubate (24h) (Stable Temperature/CO2) Seed_Cells->Incubate_1 Add_Compound Add Test Compound (Accurate Pipetting) Incubate_1->Add_Compound Incubate_2 Incubate (Treatment Period) (Consistent Duration) Add_Compound->Incubate_2 Add_Reagent Add Fluorescent Reagent (Protect from Light) Incubate_2->Add_Reagent Incubate_3 Incubate (Signal Development) (Optimized Time) Add_Reagent->Incubate_3 Read_Plate Read Plate (Calibrated Reader) Incubate_3->Read_Plate Analyze_Data Analyze Data (Standardized Method) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a cell-based fluorescence assay.

Signaling Pathways and Logical Relationships

Diagram 1: Sources of Assay Variability

This diagram illustrates the relationship between different sources of experimental variability.

DOT Script for Variability Sources:

Variability_Sources cluster_Sources Primary Sources of Error High_Variability High Assay Variability Biological Biological Factors - Cell Health - Passage Drift - Contamination High_Variability->Biological Technical Technical Factors - Pipetting Errors - Temperature Fluctuation - Timing Inconsistencies High_Variability->Technical Instrumental Instrumental Factors - Reader Calibration - Filter Selection - Plate Choice High_Variability->Instrumental

Caption: Key contributing factors to high assay variability.

References

Improving statistical power in celiac disease clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on celiac disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust clinical trials and overcome common experimental hurdles to improve statistical power.

Troubleshooting Guides

Q1: We are observing a high placebo response in our trial's histological endpoints. What could be the cause, and how can we mitigate this?

A1: A significant placebo effect is a well-documented challenge in celiac disease clinical trials[1]. Several factors can contribute to this phenomenon:

  • Increased Dietary Adherence: Participants in a clinical trial setting, who are receiving regular follow-ups and reminders, may become more stringent with their gluten-free diet (GFD)[1]. This increased adherence can lead to mucosal healing, independent of the investigational drug's effect.

  • The "Trial Effect": The very act of participating in a study, including more frequent contact with healthcare professionals and a heightened awareness of their condition, can lead to improved outcomes[1][2].

  • Patchy Nature of Celiac Disease: Celiac disease can affect the small intestine in a patchy manner. Biopsies taken at different times from slightly different locations might show varying degrees of villous atrophy, which could be misinterpreted as a placebo response[3][4].

Mitigation Strategies:

  • Standardized Gluten Challenge: For trials involving a gluten challenge, ensure a standardized, controlled administration of gluten to all participants to minimize variability in gluten exposure. A sham gluten arm is also recommended[5].

  • Objective and Centralized Histological Assessment: Employ a central, blinded pathologist or a validated quantitative histology method to read all biopsies. This reduces inter-observer variability[6].

  • Stringent Inclusion Criteria: Enroll patients with a well-documented history of celiac disease and persistent villous atrophy despite being on a GFD for at least 12 months[5][7].

  • Patient-Reported Outcome (PRO) Measures: Utilize validated PROs, such as the Celiac Disease Symptom Diary (CDSD) or the Celiac Disease Patient-Reported Outcome (CeD-PRO), to capture symptomatic changes, which may be less susceptible to the placebo effect than histology alone[8][9].

  • Lead-in Period: Incorporate a placebo run-in period to identify and exclude patients who show significant improvement on placebo alone before randomization[5].

Q2: Our Villous Height to Crypt Depth (Vh:Cd) ratio measurements show high variability between subjects and even within the same subject's biopsies. How can we improve the consistency of this endpoint?

A2: High variability in Vh:Cd ratio measurements is a common issue that can significantly impact the statistical power of a trial. Here are key areas to focus on for standardization:

  • Biopsy Acquisition:

    • Number and Location: It is recommended to take at least four biopsies from the second part of the duodenum and two from the duodenal bulb to account for the patchy nature of the disease[3][5].

    • Technique: The single-biopsy technique (one bite per pass of the forceps) has been shown to yield better-oriented specimens compared to the double-biopsy technique[10].

  • Biopsy Orientation and Processing:

    • Immediate Orientation: Biopsies should be immediately oriented on a supportive material (e.g., acetate cellulose filter paper) in the endoscopy suite to ensure they are sectioned perpendicularly[3][11].

    • Separate Jars: Biopsies from the bulb and the distal duodenum should be placed in separate, clearly labeled jars[5].

  • Histological Analysis:

    • Quantitative Histology: Employing quantitative morphometric analysis is more reliable and reproducible than qualitative scales[6][8]. This involves measuring multiple, well-oriented villus-crypt units (a minimum of >12 is recommended) and averaging the results[5][6].

    • Centralized Reading: All biopsies should be read by a single, experienced pathologist, or a small group of calibrated pathologists, who are blinded to the treatment allocation and timing of the biopsy (baseline vs. follow-up)[6].

    • Automated Software: Consider using validated software programs for automated quantification of Vh:Cd to reduce manual measurement errors[12].

Q3: We are struggling to power our study appropriately. What are the key considerations for sample size calculation in celiac disease trials?

A3: Adequately powering a celiac disease trial requires careful consideration of several factors:

  • Primary Endpoint: The choice of the primary endpoint is critical. Histological endpoints, like the change in Vh:Cd ratio, are considered a direct measure of mucosal healing but can have high variability[4][13]. Patient-Reported Outcomes (PROs) are a direct measure of patient well-being and are increasingly accepted as primary endpoints[8][9].

  • Clinically Meaningful Difference: Define the smallest change in your primary endpoint that you would consider clinically significant. For Vh:Cd ratio, a change of >0.4 has been suggested as relevant[9]. Detecting a smaller difference requires a larger sample size[14].

  • Standard Deviation of the Endpoint: An accurate estimate of the standard deviation of your primary endpoint is crucial. This can be obtained from previously published studies with similar patient populations and methodologies.

  • Power and Significance Level: Typically, a power of at least 80% and a significance level (alpha) of 5% are used[14]. Increasing the desired power will increase the required sample size[14].

  • Dropout Rate: Account for potential patient dropouts during the trial by inflating your calculated sample size. A 10% dropout rate is often a reasonable estimate[14].

Example Scenario for Sample Size Calculation (Hypothetical):

ParameterValueRationale
Primary Endpoint Change in Vh:Cd ratioObjective measure of histological improvement.
Expected Difference (Effect Size) 0.5A clinically meaningful improvement in Vh:Cd.
Standard Deviation 1.195Based on previous studies of Vh:Cd in celiac disease.
Power 80%Standard for clinical trials.
Significance Level (Alpha) 0.05 (two-tailed)Standard for statistical significance.
Calculated Sample Size per Group 90Based on standard sample size formulas for continuous data[14].
Adjusted Sample Size (10% dropout) 100 per groupTo account for patient attrition.
Total Sample Size 200

Note: This is a simplified example. Consultation with a biostatistician is essential for accurate sample size calculations for your specific trial design.

Frequently Asked Questions (FAQs)

Q: What is the current best practice for a gluten challenge protocol in a clinical trial?

A: While there is no single, universally accepted standard, a consensus is emerging from recent studies and expert recommendations[5]. A well-designed gluten challenge should include:

  • Patient Population: Participants should have been on a strict gluten-free diet for at least 12 months and have normal or near-normal villous architecture at baseline[5].

  • Gluten Dose: A daily dose of 3 to 10 grams of gluten is typical[15]. A 14-day challenge with at least 3 grams of gluten per day has been shown to induce histological changes in the majority of adults with celiac disease[16].

  • Duration: A duration of 2 to 8 weeks is common[15][17]. A shorter duration may be sufficient to see histological changes, while a longer duration (≥6 weeks) may be needed to observe significant changes in serology[5][16].

  • Gluten Vehicle: The gluten should be provided in a form that is free of Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) to avoid confounding symptoms from non-gluten components[5][18].

  • Sham Gluten Arm: A sham (placebo) gluten arm is crucial to control for the nocebo effect and to have a proper comparator group[5].

Q: Which Patient-Reported Outcome (PRO) measure is most appropriate for my trial?

A: The choice of PRO depends on your trial's specific objectives. The FDA has recognized the Celiac Disease Symptom Diary (CDSD) and the Celiac Disease Patient-Reported Outcome (CeD-PRO) as appropriate for use in registration trials[8].

  • Celiac Disease Symptom Diary (CDSD): This PRO is designed for daily completion and measures the core gastrointestinal and non-gastrointestinal symptoms of celiac disease. It is well-suited for capturing the immediate effects of a gluten challenge or a fast-acting therapy[8][19].

  • Celiac Disease Patient-Reported Outcome (CeD-PRO): This measure assesses the severity and frequency of a broader range of celiac-related symptoms and their impact on daily life over a one-week recall period. It may be more suitable for longer-term trials evaluating the overall impact of a therapy on a patient's well-being[8][20].

  • Other PROs: The Celiac Disease-specific modification of the Gastrointestinal Symptoms Rating Scale (CeD-GSRS) and the Psychological General Well-Being Index (PGWB) have also been used, often together[20].

Q: How reliable are serological markers like anti-tissue transglutaminase (tTG-IgA) as endpoints in clinical trials?

A: Anti-tTG-IgA is a highly sensitive and specific marker for diagnosing celiac disease in untreated patients[21]. However, its utility as a primary endpoint in clinical trials has some limitations:

  • Slow Response Time: Antibody levels may take a considerable amount of time to change in response to gluten exposure or withdrawal, making them less suitable for short-term trials[16].

  • Variability in Assays: There can be variability between different commercial tTG-IgA assay kits, so it is important to use the same assay consistently throughout a trial[22][23].

  • Lack of Correlation with Mucosal Damage: Changes in tTG-IgA levels do not always correlate well with the degree of histological change, especially in patients who are already on a GFD[24].

  • IgA Deficiency: A subset of patients with celiac disease are IgA deficient, which would lead to a false negative tTG-IgA result. In these cases, IgG-based tests (e.g., tTG-IgG or DGP-IgG) are necessary[25][26].

Therefore, while serological markers are valuable as secondary or exploratory endpoints, they are not typically recommended as the sole primary endpoint in celiac disease therapeutic trials[5].

Data Presentation

Table 1: Comparison of Endpoints in Celiac Disease Clinical Trials

EndpointTypical UseAdvantagesDisadvantages
Villous Height to Crypt Depth (Vh:Cd) Ratio Primary EndpointObjective measure of mucosal healing; direct assessment of pathology[4][13].Invasive; high variability; patchy nature of lesions can lead to sampling error[4].
Intraepithelial Lymphocyte (IEL) Count Co-primary or Secondary EndpointObjective measure of inflammation; can be quantified accurately with CD3 staining[27].Can be influenced by other conditions; may not always correlate with villous atrophy.
Anti-tissue Transglutaminase (tTG-IgA) Secondary/Exploratory EndpointNon-invasive; widely available; good for initial diagnosis[21].Slow response to changes in gluten intake; poor correlation with histology in treated patients; variability between assays[16][22][24].
Patient-Reported Outcomes (e.g., CeD-PRO, CDSD) Primary or Co-primary EndpointDirectly measures patient experience and symptoms; non-invasive; FDA-accepted endpoints available[8].Subjective; can be influenced by placebo effect[1].

Table 2: Example of Histological and Serological Changes in a Gluten Challenge Study

Data synthesized from Leffler et al., 2012. This was a 14-day gluten challenge in 20 adults with biopsy-proven celiac disease.

ParameterBaseline (Mean)Day 14 of Gluten Challenge (Mean)p-value
Vh:Cd Ratio 2.21.1< 0.001
IEL Count (per 100 enterocytes) 32.651.8< 0.001
Anti-tTG IgA (U/mL) Slight increaseMarked increase by day 28Not significant at day 14

[16]

Experimental Protocols

Protocol 1: Standardized Duodenal Biopsy Acquisition and Handling

  • Patient Preparation: Ensure the patient has been on a gluten-containing diet if the biopsy is for initial diagnosis. For clinical trial monitoring, follow the specific trial protocol regarding diet.

  • Biopsy Location: Obtain a minimum of four biopsies from the second (distal) part of the duodenum and two biopsies from the duodenal bulb[3][5].

  • Biopsy Technique: Use a single-bite-per-forceps-pass technique to maximize the chances of obtaining well-oriented specimens[10].

  • Specimen Handling:

    • Immediately upon retrieval, place each biopsy specimen on a piece of acetate cellulose filter paper or similar absorbent material with the luminal (villus) side up[3].

    • Place the biopsies from the duodenal bulb and the distal duodenum into separate, clearly labeled containers with 10% neutral buffered formalin[5].

  • Pathology Request: Clearly indicate the site of each biopsy on the pathology request form.

  • Laboratory Processing: The pathology lab should be instructed to embed the biopsies on edge to ensure a perpendicular cross-section for accurate histological assessment.

Protocol 2: Quantitative Histological Assessment of Vh:Cd Ratio and IEL Count

  • Slide Preparation: Prepare 5-micron thick sections from the paraffin-embedded tissue blocks and stain with hematoxylin and eosin (H&E). For IEL counting, an additional slide should be stained with an anti-CD3 monoclonal antibody[11].

  • Image Acquisition: Digitize the slides using a whole-slide scanner or capture high-resolution images of well-oriented areas using a microscope-mounted camera.

  • Vh:Cd Measurement:

    • Identify at least 12 well-oriented, consecutive villus-crypt units where the entire villus and the base of the adjacent crypt are visible[5].

    • Using calibrated image analysis software, measure the height of each villus from the tip to the junction with the crypt, and the depth of the adjacent crypt from the junction to the base[6].

    • Calculate the Vh:Cd ratio for each unit.

    • The final Vh:Cd ratio for the biopsy is the average of all measured units[6].

  • IEL Counting:

    • Using the CD3-stained slide, count the number of CD3-positive lymphocytes in the epithelium of the villi.

    • Count the number of enterocytes in the same area.

    • Express the IEL count as the number of IELs per 100 enterocytes[5][27].

  • Blinding and Reproducibility: The pathologist performing the analysis should be blinded to the patient's treatment group and the timing of the biopsy. For multi-center trials, a central reader is highly recommended.

Visualizations

experimental_workflow Experimental Workflow for a Celiac Disease Clinical Trial cluster_screening Screening & Baseline cluster_intervention Intervention Phase cluster_assessment Endpoint Assessment cluster_analysis Data Analysis screening Patient Screening (Inclusion/Exclusion Criteria) baseline_biopsy Baseline Duodenal Biopsy (Quantitative Histology) screening->baseline_biopsy baseline_pro Baseline PRO Assessment (e.g., CeD-PRO) baseline_biopsy->baseline_pro baseline_serology Baseline Serology (tTG-IgA, etc.) baseline_pro->baseline_serology randomization Randomization baseline_serology->randomization drug_arm Investigational Drug + Gluten Challenge randomization->drug_arm placebo_arm Placebo + Gluten Challenge randomization->placebo_arm end_biopsy End-of-Study Biopsy (Quantitative Histology) drug_arm->end_biopsy placebo_arm->end_biopsy end_pro End-of-Study PRO Assessment end_biopsy->end_pro end_serology End-of-Study Serology end_pro->end_serology analysis Statistical Analysis (Comparison of Endpoints) end_serology->analysis patient_stratification Patient Stratification Strategy cluster_histology Baseline Histology cluster_serology Baseline Serology start Potential Trial Participants (Biopsy-confirmed Celiac Disease on GFD ≥12 months) histology_check Vh:Cd Ratio Assessment start->histology_check normal_villi Normal/Near-Normal Villi (Vh:Cd ≥ 2.5) histology_check->normal_villi Appropriate atrophy Moderate/Severe Atrophy (Vh:Cd < 2.5) histology_check->atrophy Inappropriate serology_check tTG-IgA Level normal_villi->serology_check ineligible Ineligible for Trial atrophy->ineligible seronegative Seronegative serology_check->seronegative seropositive Seropositive serology_check->seropositive eligible Eligible for Trial seronegative->eligible seropositive->eligible signaling_pathway Hypothetical Drug Action on Gluten-Induced Signaling gluten Gluten Peptides tTG2 Tissue Transglutaminase 2 (tTG2) gluten->tTG2 deamidated_gluten Deamidated Gluten tTG2->deamidated_gluten Deamidation APC Antigen Presenting Cell (APC) deamidated_gluten->APC Uptake T_cell Gluten-Specific T-Cell APC->T_cell Presentation cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) T_cell->cytokines Activation & Release enterocyte_damage Enterocyte Damage & Villus Atrophy cytokines->enterocyte_damage drug Hypothetical Drug (e.g., tTG2 Inhibitor) drug->tTG2 Inhibits

References

Larazotide Formulation and Stability for Oral Delivery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation and stability testing of larazotide for oral delivery. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating the challenges of developing a stable and effective oral peptide therapeutic.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral formulation and stability of this compound.

1. What is the primary challenge in formulating this compound for oral delivery?

The primary challenge is protecting the peptide from the harsh environment of the gastrointestinal (GI) tract.[1][2][3][4] this compound, an eight-amino acid peptide, is susceptible to both acidic conditions in the stomach and enzymatic degradation by proteases like pepsin, trypsin, and chymotrypsin throughout the GI tract.[1][2][5] This degradation can lead to a loss of biological activity before the peptide reaches its target site in the small intestine.

2. What formulation strategy has been clinically investigated for oral this compound delivery?

A delayed-release formulation has been the primary strategy in clinical trials for this compound acetate.[6] This approach utilizes an enteric coating designed to remain intact in the acidic environment of the stomach (pH 1-3) and dissolve only when it reaches the more neutral pH of the small intestine (above pH 5).[6]

3. What type of enteric coating has been used for this compound?

Studies on a delayed-release formulation of this compound acetate have indicated the use of an enteric methacrylate polymer, such as Eudragit®. Eudragit® polymers are well-established for targeted drug release and are stable in gastric fluid in the presence of digestive enzymes.

4. What is the mechanism of action of this compound, and why is local delivery important?

This compound is a zonulin antagonist that regulates tight junctions between intestinal epithelial cells.[7] It is locally acting and is intended to restore the intestinal barrier function.[7] Therefore, the formulation must release the peptide in the proximal small intestine where it can exert its therapeutic effect directly on the epithelial lining.

5. What are the known degradation products of this compound?

In vivo and ex vivo studies have shown that this compound can be degraded by intestinal enzymes, such as aminopeptidases.[6] This can result in the formation of smaller peptide fragments. For example, the removal of the two N-terminal glycine residues has been observed.[6]

6. What is the solubility of this compound acetate?

The solubility of this compound acetate is pH-dependent. While some sources describe it as slightly soluble or insoluble, it is known to be soluble in aqueous solutions. One study reported its solubility is influenced by the luminal pH and time.

7. Was the oral formulation of this compound successful in clinical trials?

Phase 2 clinical trials showed some promising results. However, the Phase 3 clinical trial for this compound acetate was discontinued.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and stability testing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low in vitro dissolution in simulated intestinal fluid (pH > 5) - Incomplete or inconsistent enteric coating. - Inappropriate choice of enteric polymer. - Cross-linking of the coating material upon storage.- Optimize the coating process parameters (e.g., spray rate, temperature, curing time). - Ensure uniform coating thickness. - Select a Eudragit® polymer with the appropriate pH-dependent solubility for your target release profile. - Investigate the use of plasticizers in the coating formulation. - Conduct stability studies on the coated formulation to assess for changes in dissolution over time.
Premature drug release in simulated gastric fluid (pH 1.2) - Cracks or imperfections in the enteric coating. - Insufficient coating thickness. - Use of an inappropriate enteric polymer that is not resistant to acidic pH.- Evaluate the integrity of the coating using techniques like scanning electron microscopy (SEM). - Increase the coating thickness and assess its impact on dissolution. - Ensure the selected enteric polymer is designed to be insoluble at low pH.
High variability in peptide concentration in in vivo studies - Inter-subject variability in gastrointestinal transit time and luminal pH. - Inconsistent formulation performance. - Degradation of the peptide in the intestinal lumen after release.- Increase the number of subjects in animal studies to account for biological variability. - Ensure strict control over the manufacturing process of the formulation to minimize batch-to-batch variability. - Consider the inclusion of enzyme inhibitors in the formulation to protect the peptide after release.
Formation of unknown peaks during HPLC stability analysis - Chemical degradation of this compound (e.g., hydrolysis, oxidation). - Enzymatic degradation if using in vitro models with enzymes. - Interaction with excipients.- Perform forced degradation studies to identify potential degradation products and their retention times. - Use a stability-indicating HPLC method that can resolve the parent peptide from its degradation products. - Characterize the unknown peaks using mass spectrometry (MS). - Evaluate the compatibility of this compound with all excipients used in the formulation.
Poor solubility of this compound acetate during formulation development - The inherent physicochemical properties of the peptide. - Inappropriate pH of the formulation vehicle.- Adjust the pH of the formulation vehicle to a range where this compound has optimal solubility. - Consider the use of solubility-enhancing excipients, although their impact on stability and in vivo performance must be carefully evaluated.

III. Data Presentation

This section summarizes key quantitative data from published studies on this compound formulation and stability.

Table 1: In Vitro Dissolution of Delayed-Release this compound Acetate Formulation
Time Dissolution Medium pH % this compound Released (Mean ± SD)
120 minutesSimulated Gastric Fluid (SGF)1.2Not Dissolved
30-60 minutesSimulated Intestinal Fluid (SIF)>539.7 - 42.8%
90 minutesSimulated Intestinal Fluid (SIF)>579.1%
120-180 minutesSimulated Intestinal Fluid (SIF)>593.7%
Data adapted from an in vitro study of a delayed-release formulation.[8]
Table 2: In Vivo Concentration of this compound in Porcine Intestinal Fluid after Oral Administration of a 1 mg Delayed-Release Formulation
Time Post-Administration Location This compound Concentration (µM, Range)
1 hourDistal Duodenum0.32 - 1.76
1 hourProximal Jejunum0.32 - 1.76
2-4 hoursDistal Duodenum0.02 - 0.47
2-4 hoursProximal Jejunum0.00 - 0.43
Data from an in vivo study in a porcine model.[8][6]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound formulation and stability.

Preparation of Simulated Gastrointestinal Fluids

a) Simulated Gastric Fluid (SGF) (pH 1.2)

  • Materials:

    • Sodium chloride (NaCl)

    • Pepsin (optional, for enzymatic degradation studies)

    • Hydrochloric acid (HCl)

    • Purified water

  • Procedure:

    • Dissolve 2.0 g of NaCl in 800 mL of purified water.[9]

    • If including pepsin, add 3.2 g of pepsin and mix gently until dissolved.[9]

    • Adjust the pH to 1.2 with concentrated HCl.[9]

    • Add purified water to a final volume of 1 L.[9]

b) Simulated Intestinal Fluid (SIF) (pH 6.8)

  • Materials:

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Sodium hydroxide (NaOH)

    • Pancreatin (optional, for enzymatic degradation studies)

    • Purified water

  • Procedure:

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of purified water.[9]

    • Add 77 mL of 0.2 M NaOH and 500 mL of purified water.[9]

    • If including pancreatin, add 10.0 g of pancreatin and mix gently.[9]

    • Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl.[9]

    • Add purified water to a final volume of 1 L.[9]

In Vitro Dissolution Testing of Delayed-Release this compound Formulation
  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Procedure:

    • Gastric Stage:

      • Medium: 750 mL of SGF (pH 1.2) without enzymes.

      • Temperature: 37 ± 0.5 °C.

      • Paddle Speed: 50 rpm.

      • Duration: 2 hours.

      • At the end of 2 hours, withdraw a sample for analysis to confirm no significant drug release.

    • Intestinal Stage:

      • Add 250 mL of 0.2 M sodium phosphate buffer (pre-warmed to 37 ± 0.5 °C) to the dissolution vessel. The final pH should be approximately 6.8.

      • Continue the dissolution for a specified period (e.g., 3 hours), withdrawing samples at predetermined time points (e.g., 30, 60, 90, 120, 180 minutes).

      • Filter the samples and analyze for this compound concentration using a validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).

Stability-Indicating UPLC-MS/MS Method for this compound Quantification

This protocol is adapted from a method used for quantifying this compound in porcine intestinal fluid.[8][6]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for separating this compound from its fragments and other matrix components.

    • Flow Rate: As per column specifications.

    • Column Temperature: 35-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known fragments should be optimized.

  • Sample Preparation (from in vitro or in vivo samples):

    • To prevent enzymatic degradation, immediately quench samples with a solution such as 5% trifluoroacetic acid (TFA) in 80% acetonitrile.[6]

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Quantification:

    • Generate a calibration curve using standards of this compound and its fragments in a blank matrix.

    • The concentration range should cover the expected levels in the samples. For instance, from 0.035 µM to 3.5 µM for this compound.[8]

V. Visualizations

Signaling Pathway

Larazotide_Mechanism_of_Action Gliadin Gliadin (from Gluten) ZonulinReceptor Zonulin Receptor Gliadin->ZonulinReceptor Binds & Activates This compound This compound Acetate This compound->ZonulinReceptor Antagonizes/Blocks TightJunctions Tight Junctions (ZO-1, Occludin, Claudins) ZonulinReceptor->TightJunctions Signals Disassembly Actin Actin Cytoskeleton TightJunctions->Actin Leads to Rearrangement ImmuneResponse Inflammatory Immune Response TightJunctions->ImmuneResponse Actin->TightJunctions

Caption: this compound's mechanism of action in preventing gliadin-induced tight junction disassembly.

Experimental Workflow

Formulation_Stability_Workflow cluster_formulation Formulation Development cluster_testing Analytical Testing cluster_evaluation Evaluation F1 This compound API F2 Excipient Selection (e.g., Eudragit®) F1->F2 T2 Stability-Indicating HPLC/UPLC-MS Method Development F1->T2 T3 Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) F1->T3 F3 Formulation Process (e.g., Enteric Coating) F2->F3 F4 Finished Dosage Form F3->F4 T1 In Vitro Dissolution (SGF -> SIF) F4->T1 T4 Stability Studies (ICH Conditions) F4->T4 E1 Assess Release Profile T1->E1 E2 Identify Degradation Products T2->E2 T3->E2 E3 Determine Shelf-life T4->E3 E1->F3 Optimize E2->F2 Reformulate E3->F4 Confirm

Caption: Workflow for the development and stability testing of an oral this compound formulation.

Logical Relationship

Troubleshooting_Logic P1 Problem: Low Bioavailability C1 Cause: Enzymatic Degradation P1->C1 C2 Cause: Acid Degradation P1->C2 C3 Cause: Poor Permeability P1->C3 S1 Solution: Incorporate Protease Inhibitors C1->S1 S2 Solution: Enteric Coating (e.g., Eudragit®) C2->S2 S3 Solution: Incorporate Permeation Enhancers C3->S3 S4 Solution: Delayed Release Formulation S2->S4

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Larazotide In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with larazotide in vitro.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Question: Why am I observing low or inconsistent Transepithelial Electrical Resistance (TEER) values in my Caco-2 cell monolayers?

Answer: Low or inconsistent TEER values are a common issue in Caco-2 cell culture and can significantly impact the reliability of permeability assays. Here are several factors to consider:

  • Cell Culture Conditions:

    • Passage Number: Caco-2 cells can exhibit altered characteristics at high passage numbers. It is recommended to use cells within a consistent and relatively low passage range (e.g., 20-50) for your experiments.

    • Seeding Density: An inappropriate seeding density can lead to incomplete monolayer formation or overgrowth. The optimal seeding density for Transwell plates should be determined empirically but often ranges from 6 x 104 to 1 x 105 cells/cm2.[1]

    • Culture Medium: Ensure the culture medium (typically DMEM with high glucose, 10% FBS, and 1% Penicillin-Streptomycin) is fresh and changed every 2-3 days.[2]

    • Differentiation Time: Caco-2 cells require adequate time to differentiate and form a confluent, polarized monolayer with well-established tight junctions. This typically takes 21-28 days post-seeding.[2]

  • TEER Measurement Technique:

    • Electrode Placement: Ensure consistent placement of the "chopstick" electrodes in the center of the well and at the same depth for each measurement to minimize variability.[3]

    • Temperature: Perform TEER measurements at a consistent temperature, as resistance is temperature-dependent. Allow plates to equilibrate to room temperature before measuring.

    • Blank Readings: Always subtract the resistance of a blank insert (containing medium but no cells) from the resistance of the cell monolayer to get the net TEER value.[3]

  • Monolayer Integrity:

    • Microbial Contamination: Visually inspect cultures for any signs of contamination, which can compromise monolayer integrity.

    • Cell Viability: While TEER is a good indicator of monolayer confluence, it may not always reflect cell viability. If you suspect toxicity from a treatment, consider a viability assay (e.g., Trypan Blue exclusion).[4][5]

Question: My this compound treatment is not showing the expected effect on tight junction permeability. What could be the reason?

Answer: If this compound is not producing the anticipated reduction in permeability or protection against a permeability-inducing agent, consider the following:

  • This compound Preparation and Storage:

    • Solubility: this compound acetate has a solubility of ≥ 20 mg/mL in water and 3.2 mg/mL in DMSO with ultrasonic warming.[6] Ensure the peptide is fully dissolved before adding it to your cell culture medium. Incomplete dissolution can lead to inaccurate dosing.

    • Stability: While stable at room temperature for short periods, for long-term storage, this compound acetate should be stored at -20°C or -80°C.[7] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution.

  • Experimental Conditions:

    • Dose and Incubation Time: The effective concentration of this compound can vary depending on the cell type and the nature of the tight junction disrupting agent. A dose-response experiment is recommended to determine the optimal concentration for your specific model. Pre-incubation with this compound before applying the disrupting agent is often necessary.

    • Cell Model: The responsiveness to this compound can differ between cell lines. Caco-2 and IEC6 cells are commonly used and have been shown to be responsive.[8][9]

  • Assay Sensitivity:

    • Permeability Marker: The choice of paracellular marker can influence the observed results. Ensure the marker (e.g., Lucifer Yellow, FITC-dextran) is appropriate for the expected changes in permeability.

    • Disrupting Agent: The concentration and potency of the agent used to induce permeability (e.g., gliadin, AT-1002, cytokines) should be optimized to create a sufficient window for observing the protective effect of this compound.

Question: I am observing high variability in my Caco-2 permeability assay results. How can I improve consistency?

Answer: High variability in permeability assays can obscure the effects of your test compounds. To improve consistency:

  • Standardize Cell Culture: Maintain consistent cell passage number, seeding density, and differentiation time for all experiments.

  • Ensure Monolayer Integrity: Regularly monitor TEER values to confirm the integrity of the Caco-2 monolayers before starting the permeability assay. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²).[10]

  • Control for Efflux Transporters: Caco-2 cells express various efflux transporters (e.g., P-glycoprotein) that can actively transport compounds back into the apical compartment, affecting apparent permeability.[11] Consider including a general efflux transporter inhibitor (e.g., verapamil) to assess the contribution of active transport.

  • Maintain Sink Conditions: Ensure that the concentration of the compound in the receiver compartment remains low (ideally <10% of the donor compartment concentration) throughout the experiment to avoid underestimation of permeability. This may require more frequent sampling or a larger volume in the receiver compartment.

  • Precise Sampling and Analysis: Use calibrated pipettes for accurate volume measurements during sampling. Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant matrix.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound in vitro?

Answer: this compound is a synthetic octapeptide that acts as a tight junction regulator.[12] Its primary mechanism of action is believed to be the antagonism of the zonulin signaling pathway.[7][13] Zonulin is a protein that modulates the permeability of tight junctions between epithelial cells.[14] By inhibiting zonulin, this compound prevents the disassembly of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[8][13][15] This leads to the maintenance and enhancement of the intestinal epithelial barrier function.[9][13]

Question: What are the expected effects of this compound on Caco-2 cell monolayers?

Answer: In Caco-2 cell monolayers, this compound is expected to:

  • Increase Transepithelial Electrical Resistance (TEER): this compound can enhance the barrier function of "leaky" Caco-2 cell monolayers, leading to an increase in TEER values.

  • Decrease Paracellular Permeability: It inhibits the passage of paracellular markers (e.g., Lucifer Yellow, FITC-dextran) across the cell monolayer, especially in the presence of tight junction disrupting agents like gliadin or AT-1002.[15]

  • Prevent Disruption of Tight Junction Proteins: this compound prevents the redistribution and downregulation of key tight junction proteins like ZO-1 and occludin at the cell-cell junctions when challenged with inflammatory stimuli.[8][9]

  • Inhibit Actin Rearrangement: It prevents the disassembly of the F-actin cytoskeleton, which is crucial for maintaining tight junction integrity.[15]

Question: What concentrations of this compound are typically used in in vitro experiments?

Answer: The effective concentration of this compound can vary depending on the specific experimental setup. However, published studies have used a range of concentrations, often between 0.1 µM and 100 µM.[16] For instance, some studies have shown significant effects of this compound at concentrations as low as 1 µM in preventing gliadin-induced permeability.[17] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific in vitro model and experimental conditions.

Quantitative Data Summary

Table 1: Effect of this compound Acetate on Transepithelial Electrical Resistance (TEER) in Caco-2BBe1 Monolayers Subjected to Anoxia/Reoxygenation (A/R) Injury

Treatment GroupTEER (Ω·cm²) at 4h Reoxygenation (Mean ± SEM)
Control~550
A/R Injury (No Treatment)~300
A/R Injury + 10 µM this compound Acetate~500

Data adapted from a study on the protective effects of this compound in an in vitro injury model.[16]

Table 2: Inhibition of Gliadin Peptide Translocation Across Caco-2 Cell Monolayers by this compound Acetate

TreatmentGliadin Peptide Translocation (%)Inhibition by this compound Acetate (%)
Gliadin Peptides100-
Gliadin Peptides + this compound Acetate (0.1 µM)< 50> 50

This table summarizes the finding that this compound acetate can inhibit more than 50% of gliadin peptide transport across Caco-2 monolayers.[15]

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol outlines the general steps for assessing the permeability of a test compound across a Caco-2 cell monolayer, a common method to evaluate the effect of this compound.

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates) at an optimized density (e.g., 6 x 104 cells/cm²).

    • Culture the cells for 21-28 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well using a voltohmmeter with "chopstick" electrodes.

    • Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) at pH 7.4.

    • Add the transport buffer to the basolateral (receiver) compartment.

    • Add the test compound (with or without this compound and/or a permeability-inducing agent) dissolved in the transport buffer to the apical (donor) compartment.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace the volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

2. Transepithelial Electrical Resistance (TEER) Measurement

This protocol describes the measurement of TEER to assess the integrity of the cell monolayer.

  • Remove the cell culture plate from the incubator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Sterilize the "chopstick" electrodes of the voltohmmeter with 70% ethanol and allow them to air dry.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes are not touching the bottom of the well or the cell monolayer.

  • Record the resistance reading (in Ω).

  • Measure the resistance of a blank insert containing only culture medium.

  • Calculate the TEER value using the following formula: TEER (Ω·cm²) = (R_total - R_blank) * A Where:

    • R_total is the resistance of the cell monolayer.

    • R_blank is the resistance of the blank insert.

    • A is the surface area of the membrane in cm².

3. Immunofluorescence Staining of Tight Junction Proteins (e.g., ZO-1)

This protocol allows for the visualization of tight junction protein localization.

  • Grow Caco-2 cells on permeable supports or glass coverslips until they form a confluent monolayer.

  • Treat the cells with this compound and/or a tight junction disrupting agent as required by the experimental design.

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Fix the cells with a suitable fixative (e.g., -20°C methanol for 20 minutes or 4% paraformaldehyde for 15 minutes).

  • Wash the cells three times with PBS.

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against the tight junction protein of interest (e.g., anti-ZO-1) diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the staining using a fluorescence microscope.

Visualizations

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin induces release PAR2 PAR2 Zonulin->PAR2 binds & activates EGFR EGFR PAR2->EGFR transactivates PLC PLC EGFR->PLC activates PKC PKCα PLC->PKC activates Actin Actin Cytoskeleton (Disassembly) PKC->Actin TJ Tight Junction (ZO-1, Occludin) (Disassembly) PKC->TJ This compound This compound This compound->Zonulin antagonizes

Caption: this compound's mechanism of action in the zonulin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to differentiate A->B C Measure baseline TEER D Pre-treat with this compound C->D E Add permeability inducer (e.g., Gliadin) D->E F Incubate and collect samples E->F G Measure final TEER F->G H Quantify compound permeability (LC-MS/MS) F->H I Immunofluorescence staining of tight junctions F->I

Caption: A typical experimental workflow for in vitro this compound studies.

References

Validation & Comparative

Larazotide in the Landscape of Tight Junction Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of epithelial and endothelial tight junctions (TJs) is paramount in maintaining tissue homeostasis and preventing the unregulated passage of molecules. Dysfunction of these critical barriers is implicated in a range of diseases, including celiac disease, inflammatory bowel diseases, and certain cancers. This has spurred the development of tight junction modulators, a class of therapeutic agents designed to restore or transiently open these barriers for therapeutic gain. Larazotide acetate, a first-in-class TJ modulator, has been extensively studied, particularly in the context of celiac disease. This guide provides an objective comparison of this compound with other emerging tight junction modulators, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Introduction to Tight Junctions and Their Modulation

Tight junctions are complex protein networks that form a continuous seal around the apical end of adjacent epithelial and endothelial cells. Key transmembrane proteins, including claudins and occludin, and the cytoplasmic plaque protein Zonula Occludens-1 (ZO-1) are central to their structure and function. The modulation of TJs can be approached in two primary ways: enhancing barrier function to treat diseases characterized by "leaky" barriers or transiently increasing permeability to improve the delivery of therapeutic agents across tissue barriers.

This compound Acetate: The Zonulin Antagonist

This compound acetate (also known as AT-1001) is a synthetic octapeptide that acts as a zonulin antagonist. Zonulin is a protein that physiologically modulates intestinal permeability. In genetically susceptible individuals, exposure to triggers like gliadin (a component of gluten) can lead to zonulin upregulation, resulting in the disassembly of TJs and increased intestinal permeability.

Mechanism of Action: this compound is believed to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells. This prevents the subsequent intracellular signaling cascade that leads to the rearrangement of the actin cytoskeleton and the displacement of TJ proteins like ZO-1, thereby preserving barrier integrity.

Comparative Analysis of Tight Junction Modulators

This section compares this compound with other notable tight junction modulators, focusing on their mechanism, target, and reported efficacy in preclinical and clinical studies.

Table 1: Quantitative Comparison of Tight Junction Modulator Performance
ModulatorTargetModel SystemKey Quantitative OutcomeReference
This compound Acetate Zonulin ReceptorCaco-2 cells (in vitro)Inhibited AT-1002-induced TEER reduction.
Gliadin-sensitized transgenic mice (in vivo)Preserved normal TJ structure and inhibited macrophage accumulation.
Celiac disease patients (gluten challenge)No significant change in lactulose/mannitol ratio, but limited worsening of GI symptoms at lower doses.
AT-1002 Unknown receptor, leads to ZO-1 redistributionCaco-2 cells (in vitro)Caused a reversible reduction in TEER and an increase in lucifer yellow permeability.
Rats (in vivo)5.2-fold increase in the AUC of co-administered salmon calcitonin.
Claudin-5 Peptides (e.g., C5C2) Claudin-5Mouse brain endothelial cells (in vitro)Transiently reduced TEER.
In vitro BBB modelIncreased paracellular transport of dextrans up to 40 kDa.
Occludin Peptides OccludinGeneral principleDesigned to interfere with occludin interactions to modulate TJ permeability.
Small Molecules (e.g., Thiostrepton) Claudin-4Cell-based assaysDirectly inhibits claudin-4 without altering the localization of other TJ proteins.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways for this compound and other tight junction modulators.

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin induces release This compound This compound ZonulinReceptor Zonulin Receptor This compound->ZonulinReceptor inhibits Actin Actin Cytoskeleton Rearrangement ZonulinReceptor->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Permeability Increased Permeability TJ_Disassembly->Permeability Zonulin->ZonulinReceptor binds

Figure 1: this compound's Mechanism of Action.

AT1002_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Epithelial Cell AT1002 AT-1002 Receptor Putative Receptor AT1002->Receptor Src_MAPK Src and MAP Kinase Activation Receptor->Src_MAPK ZO1_Phos ZO-1 Tyrosine Phosphorylation Src_MAPK->ZO1_Phos Actin_Rearrange Actin Filament Rearrangement ZO1_Phos->Actin_Rearrange TJ_Disassembly ZO-1 Redistribution & Tight Junction Disassembly Actin_Rearrange->TJ_Disassembly Permeability Increased Permeability TJ_Disassembly->Permeability Claudin5_Peptide_Workflow cluster_extracellular Extracellular Space cluster_TJ Tight Junction C5_Peptide Claudin-5 Peptide (e.g., C5C2) Claudin5_trans Claudin-5 trans-interaction (between cells) C5_Peptide->Claudin5_trans competitively binds TJ_Opening Transient Tight Junction Opening Claudin5_trans->TJ_Opening disruption leads to Paracellular_Flux Increased Paracellular Flux TJ_Opening->Paracellular_Flux

A Comparative Analysis of Larazotide and ZED1227 for the Treatment of Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celiac disease, an autoimmune disorder triggered by gluten ingestion, has long been managed solely by a strict gluten-free diet. However, the significant burden of this diet and the risk of inadvertent gluten exposure have driven the development of non-dietary therapeutic agents. Among the leading candidates that have reached clinical trials are Larazotide acetate and ZED1227, two molecules with distinct mechanisms of action. This guide provides an objective comparison of their performance, supported by available experimental data, to inform the scientific and drug development community.

Mechanism of Action

This compound: The Tight Junction Regulator

This compound acetate (formerly AT-1001) is a synthetic, locally acting, eight-amino-acid peptide designed to prevent the opening of intestinal tight junctions.[1] In celiac disease, gluten peptides trigger the release of zonulin, a protein that modulates the permeability of the intestinal barrier.[2][3] this compound acts as a zonulin antagonist, preventing it from binding to its receptor on the surface of intestinal epithelial cells.[2][4] This action helps to maintain the integrity of the tight junctions, thereby reducing the passage of immunogenic gluten fragments from the intestinal lumen into the lamina propria, where they would otherwise initiate an inflammatory cascade.[5][6] More recent research also suggests that this compound may inhibit myosin light chain kinase, which would further facilitate the closure of tight junctions.[7]

ZED1227: The Transglutaminase 2 Inhibitor

ZED1227 is a selective, orally administered small molecule inhibitor of tissue transglutaminase 2 (TG2).[8][9] TG2 is a key enzyme in the pathogenesis of celiac disease.[9] It deamidates specific glutamine residues in gluten peptides, a modification that significantly increases their affinity for HLA-DQ2 or DQ8 molecules on antigen-presenting cells.[10] This enhanced binding is a critical step in the activation of a gluten-specific T-cell response, which drives the chronic inflammation and villous atrophy characteristic of the disease.[10] By forming a stable covalent bond with a cysteine residue in the catalytic center of TG2, ZED1227 blocks its enzymatic activity, thereby preventing the deamidation of gluten peptides and the subsequent autoimmune response.[8][9][10]

Signaling Pathway Diagrams

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion ZonulinReceptor Zonulin Receptor Gliadin->ZonulinReceptor Triggers Zonulin Release (not shown) which binds receptor TightJunction Tight Junction (Closed) ZonulinReceptor->TightJunction Leads to Opening ImmuneCells Immune Cells TightJunction->ImmuneCells Prevents Gliadin Passage This compound This compound This compound->ZonulinReceptor Antagonizes Inflammation Inflammation

Caption: this compound's mechanism of action.

ZED1227_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium / Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion TG2 Tissue Transglutaminase 2 (TG2) Gliadin->TG2 Substrate DeamidatedGliadin Deamidated Gliadin TG2->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (APC) with HLA-DQ2/8 DeamidatedGliadin->APC Binds to ZED1227 ZED1227 ZED1227->TG2 Inhibits TCell T-Cell APC->TCell Presents to Inflammation Inflammation & Villous Atrophy TCell->Inflammation Activates

Caption: ZED1227's mechanism of action.

Clinical Trial Data Comparison

The clinical development of this compound and ZED1227 has yielded valuable data on their efficacy and safety. The following tables summarize key findings from their respective clinical trials.

This compound Acetate Clinical Trial Data
Trial Phase Primary Endpoint Key Findings Safety & Tolerability Reference
Phase IIb Difference in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) scoreThe 0.5 mg dose met the primary endpoint, showing a significant reduction in symptoms compared to placebo.[1][11] Higher doses (1 mg and 2 mg) were not significantly different from placebo.[1][11] The 0.5 mg dose also showed improvements in secondary endpoints, including a decrease in symptomatic days and an increase in improved symptom days.[1]Safety profile was comparable to placebo.[1][11][1][11]
Phase III (CedLara) Change in celiac disease symptom severity based on patient-reported outcomes over 12 weeksThe trial was discontinued after an interim analysis concluded that the required sample size to demonstrate a significant clinical outcome was too large to support continuation.[12]Not fully reported due to trial discontinuation.[12]
ZED1227 Clinical Trial Data
Trial Phase Primary Endpoint Key Findings Safety & Tolerability Reference
Phase 2a (Proof-of-Concept) Attenuation of gluten-induced duodenal mucosal damage (villus height to crypt depth ratio)All three doses (10 mg, 50 mg, and 100 mg) met the primary endpoint, significantly attenuating gluten-induced mucosal damage compared to placebo.[10][13] The drug also protected from inflammation and improved patient-reported outcomes.[13] A subsequent molecular analysis of biopsies showed that ZED1227 prevented gluten-induced changes in gene expression.[14][15]The compound was found to be safe and well-tolerated.[13][16][10][13][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound and ZED1227.

This compound Phase IIb Trial (NCT01396213)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1][11] The trial included a 4-week placebo run-in, a 12-week treatment period, and a 4-week placebo run-out phase.[1][11]

  • Patient Population: 342 adults with celiac disease who had been on a gluten-free diet for at least 12 months but continued to experience symptoms.[1][11]

  • Intervention: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily.[1][11]

  • Primary Outcome Measure: The primary endpoint was the difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[1][11]

  • Secondary and Exploratory Outcome Measures: Included the Celiac Disease Patient-Reported Outcome (CeD PRO) to assess symptomatic days, improved symptom days, and abdominal pain scores.[1] Non-gastrointestinal symptoms like headache and tiredness were also evaluated.[1]

ZED1227 Phase 2a Proof-of-Concept Trial
  • Study Design: A randomized, double-blind, placebo-controlled, dose-finding trial conducted in several European countries.[13][16] The study involved a 6-week gluten challenge.[13]

  • Patient Population: Adult patients with well-controlled celiac disease.[9]

  • Intervention: Patients were randomized to receive one of three doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo daily, alongside a 3-gram daily gluten challenge.[9][10]

  • Primary Outcome Measure: The primary endpoint was the attenuation of gluten-induced duodenal mucosal injury, as measured by the change in the villous height to crypt depth ratio from baseline to the end of the 6-week treatment period.[10][13]

  • Secondary and Exploratory Outcome Measures: Included assessments of intestinal inflammation and patient-reported outcomes.[13] A later analysis also involved transcriptomics on intestinal biopsies to evaluate changes in gene expression.[14]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_this compound This compound Phase IIb Workflow cluster_zed1227 ZED1227 Phase 2a Workflow L_Screening Screening & 4-week Placebo Run-in L_Randomization Randomization (n=342) - Placebo - this compound 0.5mg - this compound 1mg - this compound 2mg L_Screening->L_Randomization L_Treatment 12-week Treatment Period L_Randomization->L_Treatment L_FollowUp 4-week Placebo Run-out L_Treatment->L_FollowUp L_Endpoint Primary Endpoint: CeD-GSRS Score L_Treatment->L_Endpoint Z_Screening Screening & Baseline Biopsy Z_Randomization Randomization - Placebo - ZED1227 10mg - ZED1227 50mg - ZED1227 100mg Z_Screening->Z_Randomization Z_Treatment 6-week Treatment with Daily Gluten Challenge (3g) Z_Randomization->Z_Treatment Z_FollowUp End-of-Treatment Biopsy Z_Treatment->Z_FollowUp Z_Endpoint Primary Endpoint: Villus Height to Crypt Depth Ratio Z_FollowUp->Z_Endpoint

Caption: Comparison of clinical trial workflows.

Summary and Future Directions

This compound and ZED1227 represent two distinct and promising approaches to the pharmacological treatment of celiac disease. This compound, by targeting intestinal permeability, offers a mechanism that is not specific to the gluten-induced immune response but rather to a key aspect of the disease's pathogenesis. While the discontinuation of its Phase 3 trial is a setback, further analysis of the existing data may yet reveal specific patient populations or symptom clusters that could benefit from this therapeutic strategy.[12]

In contrast, ZED1227's targeted inhibition of TG2, a central enzyme in the disease cascade, has shown robust efficacy in preventing gluten-induced mucosal damage in a Phase 2a trial.[13] This direct approach has garnered significant interest, and the compound is progressing through further clinical development.

For the scientific community, the development of these two drugs has provided invaluable insights into the complex pathophysiology of celiac disease and has helped to validate novel therapeutic targets. The differing outcomes of their clinical trials underscore the challenges in developing treatments for this condition, including the heterogeneity of the patient population and the difficulty in defining clinically meaningful endpoints beyond histological changes. Future research should focus on refining patient selection, exploring combination therapies, and developing more sensitive and patient-centric outcome measures. The continued investigation of these and other novel therapeutic agents holds the promise of a future where a gluten-free diet is no longer the only option for individuals with celiac disease.

References

Larazotide vs. Latiglutenase: A Comparative Guide for Celiac Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic approaches for celiac disease: Larazotide, a tight junction modulator, and Latiglutenase, a gluten-degrading enzyme. This document synthesizes available clinical trial data, details experimental methodologies, and visualizes the mechanisms of action for each compound.

Overview and Mechanism of Action

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. While a strict gluten-free diet is the only current treatment, two leading non-dietary therapeutic strategies have emerged: modulating intestinal permeability and enzymatic degradation of gluten. This compound and latiglutenase represent these two distinct approaches.

This compound Acetate , a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] Its mechanism of action is to prevent the opening of intestinal tight junctions, thereby reducing the paracellular permeability of the gut.[1][2][4][5] this compound is thought to act as a zonulin antagonist.[5][6][7] Zonulin is a protein that reversibly regulates intestinal permeability, and in celiac disease, gliadin (a component of gluten) triggers zonulin release, leading to the disassembly of tight junctions.[1][6] By blocking this pathway, this compound aims to prevent gliadin fragments from crossing the intestinal barrier and initiating an inflammatory immune response.[1][7]

Latiglutenase (also known as IMGX003) is an orally administered combination of two recombinant gluten-specific proteases.[8][9][10] This enzyme supplementation therapy is designed to degrade gluten proteins into small, non-immunogenic fragments in the stomach before they reach the small intestine.[8][9][11][12] By breaking down the key immunotoxic gluten peptides, latiglutenase aims to prevent the activation of the immune cascade that leads to intestinal damage and symptoms in celiac disease patients.[11][12]

Visualizing the Mechanisms of Action

To illustrate the distinct pathways of these two therapeutics, the following diagrams are provided.

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_lamina Lamina Propria Gliadin Gliadin TJ Tight Junction (TJ) Gliadin->TJ induces TJ opening This compound This compound Acetate This compound->TJ prevents TJ opening EpithelialCell1 Epithelial Cell 1 EpithelialCell2 Epithelial Cell 2 ImmuneCells Immune Cells TJ->ImmuneCells Gliadin passage Inflammation Inflammation ImmuneCells->Inflammation triggers

Caption: this compound's mechanism of action on tight junctions.

Latiglutenase_Mechanism cluster_stomach Stomach cluster_intestine Small Intestine Gluten Gluten Latiglutenase Latiglutenase Gluten->Latiglutenase ImmuneResponse Immune Response Gluten->ImmuneResponse triggers (in absence of Latiglutenase) Fragments Non-immunogenic Fragments Latiglutenase->Fragments degrades Fragments->ImmuneResponse does not trigger

Caption: Latiglutenase's enzymatic degradation of gluten.

Clinical Efficacy and Data Comparison

The following tables summarize quantitative data from key clinical trials for both this compound and latiglutenase.

Table 1: this compound Acetate Clinical Trial Data
Trial Identifier Phase N Dosage Primary Endpoint Key Findings
NCT01396213IIb3420.5 mg, 1 mg, 2 mg TIDChange in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)0.5 mg dose met primary endpoint (p=0.022); higher doses were not significantly different from placebo.[13]
NCT00362856II860.25, 1, 4, or 8 mg TID with gluten challengeUrinary lactulose/mannitol (LAMA) ratioNo significant difference in LAMA ratio.[14] Lower doses showed some prevention of gastrointestinal symptom worsening.[14]
NCT0492960IIb1841, 4, or 8 mg TID with gluten challengeLAMA ratioNo significant change in LAMA ratio.[10][15] 1 mg dose reduced gluten-induced symptoms.[10]
CedLara (NCT03569007)III525 (planned)0.25 mg, 0.5 mg TIDChange in CeD PRO abdominal domain scoreDiscontinued due to futility based on an interim analysis.[16][17][18]
Table 2: Latiglutenase (IMGX003) Clinical Trial Data
Trial Identifier Phase N Dosage Primary Endpoint Key Findings
CeliAction (NCT01917630)II398100, 300, 450, 600, 900 mg TIDHistologic improvementPrimary endpoint not met.[11] Post-hoc analysis showed dose-dependent symptom reduction in seropositive patients.[11]
CeliacShield (NCT03585478)IIb431,200 mg with 2g gluten/day for 6 weeksChange in villus height to crypt depth (Vh:Cd) ratioReduced gluten-induced mucosal damage (ΔVh:Cd: -0.04 vs -0.35 placebo, p=0.057; ΔIEL: 9.8 vs 24.8 placebo, p=0.018).[8][19]
----Gluten Immunogenic Peptides (GIP) in urine95% reduction in GIPs in urine compared to placebo, demonstrating in-vivo gluten degradation.[8][12][20][21]
----Symptom SeverityReduced symptom worsening for abdominal pain, bloating, and tiredness.[8][20][21]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials.

This compound Acetate - Phase IIb Study (NCT01396213)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[13]

  • Patient Population: 342 adults with diagnosed celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[13]

  • Treatment Regimen: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals, for 12 weeks.[13] This followed a 4-week placebo run-in and was followed by a 4-week placebo run-out phase.[13]

  • Efficacy Endpoints:

    • Primary: The difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[13]

    • Secondary: Included the Celiac Disease Patient Reported Outcome (CeD PRO) to measure daily therapeutic effects.[13]

  • Data Collection: Patients rated symptoms daily on the CeD PRO and weekly with the CeD-GSRS. Blood samples were collected for chemistry, hematology, and celiac-specific antibodies (anti-tTG and anti-DGP).[13]

Larazotide_Protocol Start Screening RunIn 4-Week Placebo Run-in Start->RunIn Randomization Randomization (1:1:1:1) RunIn->Randomization Treatment 12-Week Treatment (this compound 0.5/1/2mg or Placebo) Randomization->Treatment RunOut 4-Week Placebo Run-out Treatment->RunOut End End of Study RunOut->End

Caption: Experimental workflow for the this compound Phase IIb trial.

Latiglutenase - CeliacShield Study (NCT03585478)
  • Study Design: A randomized, double-blind, placebo-controlled, gluten-challenge study.[8]

  • Patient Population: 50 adult patients with biopsy-confirmed celiac disease in remission on a gluten-free diet.[19] 43 patients completed the study.[19]

  • Treatment Regimen: Patients received either 1,200 mg of latiglutenase or a placebo. Concurrently, they underwent a daily gluten challenge of 2 grams for 6 weeks.[8][19][20]

  • Efficacy Endpoints:

    • Primary: Change in the ratio of villus height to crypt depth (Vh:Cd).[8][19]

    • Secondary: Densities of intraepithelial lymphocytes (IELs) and symptom severity (measured by Celiac Disease Symptom Diary - CDSD).[8]

    • Additional: Serology and gluten-immunogenic peptides (GIPs) in urine.[8]

  • Data Collection: Duodenal biopsies were taken before and after the 6-week gluten challenge.[22] Symptoms were recorded daily.[8] Urine samples were collected weekly to measure GIPs.[20]

Latiglutenase_Protocol Start Screening & Baseline (Biopsy, Symptom Diary, Urine Sample) Randomization Randomization Start->Randomization Treatment 6-Week Gluten Challenge (2g/day) + Latiglutenase (1200mg) or Placebo Randomization->Treatment Endpoint End of Treatment (Biopsy, Symptom Diary, Urine Sample) Treatment->Endpoint Analysis Data Analysis (ΔVh:Cd, ΔIEL, ΔSymptoms, GIPs) Endpoint->Analysis

References

Efficacy of Larazotide Acetate as an Adjunct to a Gluten-Free Diet for Celiac Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For individuals with celiac disease, a strict, lifelong gluten-free diet (GFD) is the cornerstone of management. This dietary intervention is designed to prevent the inflammatory cascade triggered by gluten ingestion, thereby allowing the intestinal mucosa to heal and alleviating symptoms. However, a subset of patients continues to experience persistent symptoms despite adherence to a GFD. This has spurred the development of adjunctive therapies, with larazotide acetate emerging as a key investigational agent. This guide provides a detailed comparison of the efficacy of a GFD alone versus the use of this compound acetate as an adjunct to a GFD, with a focus on experimental data and clinical trial outcomes.

Mechanism of Action: A Tale of Two Approaches

The GFD and this compound acetate operate through distinct but complementary mechanisms to mitigate the effects of gluten in celiac disease patients.

A gluten-free diet fundamentally works by removing the trigger—gluten. By eliminating wheat, barley, rye, and their derivatives from the diet, the production of immunogenic gluten peptides in the small intestine is prevented. This, in turn, prevents the activation of the adaptive immune response that leads to inflammation, villous atrophy, and the diverse clinical manifestations of celiac disease.[1] While effective, complete avoidance of gluten is challenging, and inadvertent exposure is common, leading to persistent or recurrent symptoms for many.[2]

This compound acetate , on the other hand, is a first-in-class tight junction regulator.[3] It is an orally administered, non-systemic octapeptide that is thought to function as a zonulin antagonist.[4] In celiac disease, gluten peptides can induce the release of zonulin, a protein that modulates the permeability of the intestinal epithelial barrier by disassembling tight junctions. This increased permeability allows gluten peptides to translocate into the lamina propria, where they trigger an inflammatory response.[4][5] this compound acetate is proposed to prevent the opening of these tight junctions, thereby inhibiting the paracellular transport of gluten peptides and averting the subsequent immune activation.[4]

Below is a diagram illustrating the proposed signaling pathway of gluten-induced intestinal permeability and the mechanism of action of this compound acetate.

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten Gliadin Gliadin Gluten->Gliadin Digestion Tight Junction Tight Junction (Zonulin Receptor) Gliadin->Tight Junction Binds & Induces Zonulin Release This compound Acetate This compound Acetate This compound Acetate->Tight Junction Antagonizes Zonulin, Prevents Opening Enterocyte_1 Enterocyte Enterocyte_2 Enterocyte Immune Cells Immune Cells Tight Junction->Immune Cells Paracellular Transport of Gliadin Inflammation Inflammation Immune Cells->Inflammation Triggers Immune Response

Caption: Gluten-Induced Permeability and this compound's Action.

Clinical Efficacy: A Review of the Evidence

Direct clinical trials comparing this compound acetate as a monotherapy to a GFD have not been conducted, as this compound is developed as an adjunctive therapy. The primary evidence for its efficacy comes from randomized, placebo-controlled trials in patients with celiac disease who remain symptomatic despite being on a GFD.

Key Clinical Trial Data

The following tables summarize the key quantitative data from pivotal clinical trials investigating this compound acetate as an adjunct to a GFD.

Table 1: Efficacy of this compound Acetate (0.5 mg) vs. Placebo in Symptomatic Celiac Disease Patients on a GFD (Phase IIb Study - NCT01396213)

EndpointThis compound Acetate (0.5 mg)Placebop-value
Primary Endpoint
Change in CeD-GSRS ScoreMet primary endpoint with fewer symptoms0.022 (ANCOVA)
Exploratory Endpoints
Decrease in CeD PRO Symptomatic Days26%0.017
Increase in Improved Symptom Days31%0.034
≥50% Reduction in Abdominal Pain Score (for ≥6 of 12 weeks)Achieved0.022
Decrease in Non-GI Symptoms (Headache and Tiredness)Achieved0.010

Data sourced from a multicenter, randomized, double-blind, placebo-controlled study in 342 adults with celiac disease on a GFD for at least 12 months.[2][3]

Table 2: Efficacy of this compound Acetate in a Gluten Challenge Setting (Phase II Study - NCT00492960)

EndpointThis compound Acetate (1 mg)Placebop-value
Change in GSRS ScoreSignificantly lower than placebo0.002
Change in Anti-tTG IgA Levels (Ratio over baseline)5.7819.00.010
Change in Lactulose-to-Mannitol (LAMA) RatioNo significant differenceN/A

Data from a randomized, placebo-controlled study where patients on a GFD were challenged with 2.7 grams of gluten daily for 6 weeks.[6] It is noteworthy that in this study, lower doses of this compound acetate appeared more effective in mitigating symptoms than higher doses.[6]

A systematic review and meta-analysis of four randomized controlled trials concluded that this compound acetate was superior to placebo in alleviating gastrointestinal symptoms in celiac disease patients undergoing a gluten challenge.[7] However, for patients on a GFD without a gluten challenge, no significant difference in symptom improvement was noted.[7][8] Furthermore, across multiple studies, this compound acetate did not consistently demonstrate a significant effect on the lactulose-to-mannitol ratio, a marker of intestinal permeability.[7][9]

It is important to note that a Phase 3 clinical trial of this compound acetate (CedLara) was discontinued after an interim analysis suggested that a substantially larger sample size would be required to demonstrate a statistically significant clinical outcome.[10][11]

Experimental Protocols: A Closer Look at Study Designs

The methodologies employed in the key clinical trials are crucial for interpreting the efficacy data.

Phase IIb Study in Symptomatic Patients on a GFD (NCT01396213)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]

  • Patient Population: 342 adult patients with a confirmed diagnosis of celiac disease who had been on a GFD for at least 12 months but continued to experience symptoms.[3]

  • Intervention: Patients were randomized to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily for 12 weeks.[3]

  • Study Phases: The trial included a 4-week placebo run-in period, a 12-week treatment phase, and a 4-week placebo run-out phase.[3]

  • Primary Endpoint: The primary outcome was the difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score between the treatment and placebo groups.[3]

  • Secondary and Exploratory Endpoints: These included the Celiac Disease Patient-Reported Outcome (CeD PRO) to assess symptomatic days, improved symptom days, and specific symptoms like abdominal pain, headache, and tiredness.[3][12]

The following diagram illustrates the workflow of this clinical trial.

cluster_treatment Treatment Arms Screening Screening Placebo Run-in (4 weeks) Placebo Run-in (4 weeks) Screening->Placebo Run-in (4 weeks) Randomization Randomization Placebo Run-in (4 weeks)->Randomization Treatment Group (12 weeks) Treatment Group (12 weeks) Randomization->Treatment Group (12 weeks) Placebo Group (12 weeks) Placebo Group (12 weeks) Randomization->Placebo Group (12 weeks) Placebo Run-out (4 weeks) Placebo Run-out (4 weeks) Treatment Group (12 weeks)->Placebo Run-out (4 weeks) This compound 0.5mg This compound 0.5mg This compound 1mg This compound 1mg This compound 2mg This compound 2mg Placebo Group (12 weeks)->Placebo Run-out (4 weeks) Placebo Placebo End of Study End of Study Placebo Run-out (4 weeks)->End of Study

Caption: Clinical Trial Workflow for this compound Acetate.
Gluten Challenge Study (NCT00492960)

  • Study Design: A randomized, double-blind, placebo-controlled study.[6]

  • Patient Population: Patients with celiac disease who were on a GFD.

  • Intervention: Participants were randomized to receive this compound acetate (1 mg, 4 mg, or 8 mg three times daily) or a placebo.[6]

  • Gluten Challenge: Concurrently with the intervention, patients consumed 2.7 grams of gluten daily for 6 weeks.[6]

  • Outcome Measures: The primary outcomes included changes in intestinal permeability, assessed by the lactulose-to-mannitol (LAMA) ratio, and clinical symptoms, measured by the Gastrointestinal Symptom Rating Scale (GSRS).[6] Immunological markers such as anti-tissue transglutaminase (tTG) IgA levels were also evaluated.[6]

Conclusion

The gluten-free diet remains the definitive and only established treatment for celiac disease.[1] Its efficacy in promoting mucosal healing and resolving symptoms in the majority of patients is well-documented.[1] However, for the significant portion of individuals who experience persistent symptoms despite dietary adherence, adjunctive therapies are an area of active research.

This compound acetate has demonstrated a degree of efficacy in reducing both gastrointestinal and non-gastrointestinal symptoms in this patient population, particularly at the 0.5 mg dose.[3] Its mechanism of action, targeting the regulation of intestinal tight junctions, is a novel approach to mitigating the effects of inadvertent gluten exposure.[4] While promising in early to mid-stage clinical trials, the discontinuation of the Phase 3 trial highlights the challenges in bringing a new therapeutic for celiac disease to market.[10]

References

A Comparative Guide to Validating Larazotide's Mechanism as a Zonulin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of larazotide acetate's performance as a zonulin antagonist with other therapeutic alternatives for celiac disease. The information presented is supported by experimental data to validate the mechanisms of action.

This compound Acetate: A Zonulin Antagonist

This compound acetate is an investigational drug for celiac disease that acts as a zonulin antagonist. Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells. In celiac disease, gluten triggers an overproduction of zonulin, leading to the loosening of these tight junctions. This increased intestinal permeability, often referred to as "leaky gut," allows gluten fragments and other luminal antigens to cross the epithelial barrier and trigger an inflammatory immune response.

This compound acetate, a synthetic octapeptide, is designed to competitively block zonulin from binding to its receptor on the surface of intestinal epithelial cells. This action is believed to prevent the disassembly of tight junctions, thereby maintaining the integrity of the intestinal barrier and reducing the inflammatory cascade associated with celiac disease.

Experimental Validation of this compound's Mechanism

A series of in vitro and in vivo studies, along with clinical trials, have been conducted to validate the mechanism of action of this compound acetate.

In Vitro Studies:

  • Transepithelial Electrical Resistance (TEER): In Caco-2 cell monolayers, a model of the intestinal epithelium, this compound acetate has been shown to inhibit the decrease in TEER induced by gliadin fragments and other stimuli that increase intestinal permeability. A higher TEER value indicates a less permeable epithelial barrier.

  • Tight Junction Protein Localization: Immunofluorescence studies in Caco-2 cells have demonstrated that this compound acetate prevents the redistribution and rearrangement of key tight junction proteins like Zonula Occludens-1 (ZO-1) and occludin that are induced by permeability-increasing agents.

  • Paracellular Permeability: this compound acetate has been shown to reduce the passage of molecules, such as lactulose and FITC-labeled dextran, across Caco-2 cell monolayers, indicating a reduction in paracellular permeability.

In Vivo and Clinical Studies:

  • Lactulose-to-Mannitol (LAMA) Ratio: The LAMA ratio is a clinical biomarker for intestinal permeability. Several clinical trials have assessed the effect of this compound acetate on the LAMA ratio in celiac disease patients undergoing a gluten challenge. While some studies have shown a trend towards a reduction in the LAMA ratio with this compound treatment, the results have not always been statistically significant, and high variability in measurements has been noted.[1][2][3][4]

  • Symptom Improvement: Multiple clinical trials have demonstrated that this compound acetate can significantly reduce the severity of gastrointestinal symptoms, such as abdominal pain, bloating, and diarrhea, in celiac disease patients on a gluten-free diet who are exposed to gluten.[2][3]

Comparison with Alternative Therapies

Several alternative therapeutic strategies for celiac disease are in development, each with a distinct mechanism of action. This section compares this compound acetate with some of the leading alternatives.

Therapeutic AgentMechanism of ActionKey Experimental Findings
This compound Acetate Zonulin Antagonist: Blocks zonulin from binding to its receptor, preventing the opening of tight junctions and reducing intestinal permeability.- Inhibits TEER decrease in Caco-2 cells. - Prevents redistribution of ZO-1 and occludin in vitro. - Reduces gastrointestinal symptoms in clinical trials. - Inconsistent effects on LAMA ratio in clinical trials.[1][2][3][4]
ZED1227 Tissue Transglutaminase (tTG) Inhibitor: Blocks the tTG enzyme, which deamidates gluten peptides, a critical step in the activation of the immune response in celiac disease.- Prevents gluten-induced intestinal mucosal damage in clinical trials.[5] - Reduces inflammation and improves patient-reported outcomes.[5] - Demonstrates a dose-dependent protective effect on the duodenal mucosa.
Latiglutenase Glutenase (Enzyme Therapy): A combination of two enzymes that break down gluten peptides in the stomach and small intestine, preventing them from reaching the intestinal mucosa and triggering an immune response.- Mitigates gluten-induced mucosal injury in a gluten-challenge study. - Reduces the frequency and severity of symptoms in seropositive celiac disease patients.[6] - Leads to a significant reduction in absorbed gluten immunogenic peptides (GIPs) in urine.[7]
AMG 714 (Ordesekimab) Anti-Interleukin-15 (IL-15) Monoclonal Antibody: Blocks the action of IL-15, a key cytokine involved in the inflammation and intestinal damage in celiac disease.- Reduces the effects of gluten on gut inflammation and symptoms.[7][8] - Did not fully prevent gluten-induced mucosal injury in a phase 2a study.[4][9] - Shows potential for treating non-responsive and refractory celiac disease.[4]
TAK-101 Immune Tolerance Induction: Nanoparticles containing gliadin are designed to be taken up by antigen-presenting cells in a way that induces immune tolerance to gluten, rather than an inflammatory response.- Significantly reduced the immune response to gluten following ingestion in a clinical trial.[1][6][10] - Prevented gluten-induced immune activation in a phase 2a study.[1][10]
Nexvax2 Therapeutic Vaccine: A vaccine containing specific gluten peptides designed to desensitize the immune system to gluten and restore normal tolerance.- The clinical trial for Nexvax2 was discontinued in Phase 2 as it was found to be ineffective at protecting patients from gluten exposure compared to a placebo.[11]

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of epithelial cell monolayers in vitro.

Methodology:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer and differentiate, which typically takes about 21 days.[12]

  • A "chopstick" electrode is used, with one electrode placed in the apical (upper) chamber and the other in the basolateral (lower) chamber of the Transwell insert.[13][14]

  • The electrical resistance across the monolayer is measured using a voltohmmeter.

  • The measured resistance is multiplied by the surface area of the filter to obtain the TEER value, expressed in Ω·cm².[12]

  • The resistance of a blank insert without cells is subtracted from the reading of the inserts with cells.[13]

  • For experiments, TEER is measured at baseline, after the addition of the test substance (e.g., gliadin with or without this compound), and at various time points thereafter.

Lactulose/Mannitol (LAMA) Assay for Intestinal Permeability

Objective: To assess small intestinal permeability in vivo.

Methodology:

  • After an overnight fast, the subject empties their bladder and then ingests a solution containing a known amount of lactulose (a disaccharide that is primarily absorbed paracellularly) and mannitol (a monosaccharide that is absorbed transcellularly).[15]

  • Urine is collected for a specified period, typically 5-6 hours, after ingesting the sugar solution.[15]

  • The concentrations of lactulose and mannitol in the collected urine are measured using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.[15]

  • The percentage of the ingested dose of each sugar that is excreted in the urine is calculated.

  • The LAMA ratio is calculated as the ratio of the percentage of excreted lactulose to the percentage of excreted mannitol. An increased LAMA ratio indicates increased intestinal permeability.[15]

Immunofluorescence Staining for Tight Junction Proteins

Objective: To visualize the localization and distribution of tight junction proteins in epithelial cells.

Methodology:

  • Caco-2 cells are grown on sterile glass coverslips or in chamber slides.

  • After experimental treatment, the cells are washed with phosphate-buffered saline (PBS) and then fixed with a fixative such as paraformaldehyde or methanol.[16]

  • The cells are then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.

  • A blocking solution (e.g., bovine serum albumin in PBS) is applied to prevent non-specific antibody binding.[16]

  • The cells are incubated with a primary antibody specific to the tight junction protein of interest (e.g., rabbit anti-ZO-1).[16]

  • After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[16]

  • The cell nuclei may be counterstained with a fluorescent DNA-binding dye like DAPI.

  • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

Visualizations

Larazotide_Mechanism This compound's Mechanism of Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Paracellular_Pathway Paracellular Pathway (Opened) Gliadin->Paracellular_Pathway Crosses Barrier Zonulin Zonulin Gliadin->Zonulin Triggers Release Zonulin_Receptor Zonulin Receptor Tight_Junction Tight Junction Zonulin_Receptor->Tight_Junction Signals Disassembly Tight_Junction->Paracellular_Pathway Leads to Immune_Cells Immune Cells Paracellular_Pathway->Immune_Cells Activates This compound This compound This compound->Zonulin_Receptor Blocks Binding Zonulin->Zonulin_Receptor Binds to Inflammation Inflammation Immune_Cells->Inflammation Causes

Caption: this compound competitively inhibits zonulin binding, preventing tight junction disassembly.

Alternatives_Mechanism Mechanisms of Alternative Celiac Disease Therapies cluster_gluten_degradation Gluten Degradation cluster_ttg_inhibition tTG Inhibition cluster_immune_modulation Immune Modulation Latiglutenase Latiglutenase (Glutenase) Gluten_peptides Immunogenic Gluten Peptides Latiglutenase->Gluten_peptides Degrades ZED1227 ZED1227 (tTG Inhibitor) tTG Tissue Transglutaminase (tTG) ZED1227->tTG Inhibits Deamidated_Gliadin Deamidated Gliadin Peptides tTG->Deamidated_Gliadin Deamidates Gluten_peptides2 Immunogenic Gluten Peptides Gluten_peptides2->tTG AMG714 AMG 714 (Anti-IL-15) IL15 Interleukin-15 (IL-15) AMG714->IL15 Blocks Immune_Response Inflammatory Immune Response IL15->Immune_Response Drives TAK101 TAK-101 (Immune Tolerance) TAK101->Immune_Response Induces Tolerance

Caption: Alternative therapies target different points in the celiac disease pathogenesis.

Experimental_Workflow General Experimental Workflow for In Vitro Validation Start Seed Caco-2 cells on permeable supports Culture Culture for ~21 days to form monolayer Start->Culture Treatment Treat with Gliadin +/- Test Compound Culture->Treatment TEER Measure TEER at time points Treatment->TEER Permeability_Assay Perform Paracellular Permeability Assay Treatment->Permeability_Assay Immunofluorescence Fix, Permeabilize, Stain for Tight Junction Proteins Treatment->Immunofluorescence Analysis Analyze Data TEER->Analysis Permeability_Assay->Analysis Immunofluorescence->Analysis

Caption: A typical workflow for in vitro validation of intestinal permeability modulators.

References

Larazotide's Protective Effects on Intestinal Epithelial Barrier Function: A Comparative Analysis Across In Vitro Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of action of novel therapeutics is paramount. Larazotide acetate, a first-in-class tight junction regulator, has emerged as a promising agent for conditions associated with increased intestinal permeability, such as celiac disease. This guide provides a comparative analysis of this compound's effects on various intestinal epithelial cell lines, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.

This compound acetate is a synthetic octapeptide designed to counteract the effects of zonulin, a protein that reversibly regulates intestinal permeability.[1] By preventing the disassembly of tight junctions, the protein complexes that seal the space between epithelial cells, this compound helps to maintain the integrity of the intestinal barrier.[2] This action prevents the passage of inflammatory triggers, such as gluten peptides in celiac disease, from the gut lumen into the bloodstream.[3][4]

Comparative Efficacy of this compound in Different Cell Lines

The protective effects of this compound have been demonstrated in several well-established intestinal epithelial cell line models, including Caco-2, IEC-6, and MDCK cells. These studies consistently show that this compound mitigates the damage to the intestinal barrier caused by various inflammatory stimuli.

Key Performance Indicators:
  • Transepithelial Electrical Resistance (TEER): A measure of the integrity of the tight junction barrier. A decrease in TEER indicates increased permeability.

  • Paracellular Permeability: The passage of molecules through the space between cells, often measured using fluorescent tracers like Lucifer Yellow.

  • Tight Junction Protein Localization: Visualization of the distribution of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudins, using immunofluorescence microscopy. Proper localization at the cell borders is crucial for barrier function.

  • Actin Cytoskeleton Organization: The arrangement of the actin cytoskeleton is closely linked to tight junction integrity. Disruption of the actin network often accompanies increased permeability.

Table 1: Summary of this compound's Effects on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells

Treatment ConditionEffect on TEERReference
AT-1002 (ZOT-derived peptide)Decreased TEER[3][5]
AT-1002 + this compound acetateInhibited TEER reduction[3][5]
Gliadin fragmentsDecreased TEER[3][5]
Gliadin fragments + this compound acetateInhibited TEER reduction[3][5]
Pro-inflammatory cytokines (TNF-α, IFN-γ)Decreased TEER[3][5]
Pro-inflammatory cytokines + this compound acetateInhibited TEER reduction[3][5]
Anoxia/Reoxygenation InjuryDecreased TEER[6]
Anoxia/Reoxygenation Injury + this compound acetateSignificantly protected against TEER reduction[6]

Table 2: Comparative Effects of this compound on Tight Junctions and Permeability Across Different Cell Lines

Cell LineStimulusEffect of StimulusEffect of this compound AcetateReference
Caco-2 AT-1002, Gliadin, CytokinesIncreased permeability (Lucifer Yellow flux), Redistribution of ZO-1 and actinInhibited increase in permeability, Prevented redistribution of ZO-1 and actin[3][5]
IEC-6 AT-1002, GliadinRedistribution of ZO-1 and actinPrevented redistribution of ZO-1 and actin[2][3][5]
MDCK Calcium Switch AssayInduces tight junction disassemblyPromoted tight junction assembly and actin rearrangement[7][8]
IPEC-J2 Anoxia/Reoxygenation InjuryIncreased permeabilitySignificantly higher TEER compared to non-treated cells[6]

While direct quantitative comparisons of this compound's potency across different cell lines are not extensively available in the literature, the existing data strongly indicate a consistent protective effect on the intestinal epithelial barrier.

Mechanism of Action: The Zonulin Pathway

This compound is thought to exert its effects by inhibiting the zonulin signaling pathway.[2] Gliadin and other triggers can lead to the release of zonulin, which then binds to its receptors on the surface of intestinal epithelial cells. This binding initiates a cascade of events that results in the disassembly of tight junctions and increased intestinal permeability. This compound acts as a competitive antagonist at the zonulin receptor, preventing these downstream effects.[2]

This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin Zonulin_Release Zonulin Release Gliadin->Zonulin_Release triggers Zonulin_Receptor Zonulin Receptor (EGFR/PAR2) Signaling_Cascade Intracellular Signaling Cascade Zonulin_Receptor->Signaling_Cascade TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Zonulin_Release->Zonulin_Receptor binds This compound This compound This compound->Zonulin_Receptor blocks

Caption: this compound's mechanism of action in the zonulin pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.

Transepithelial Electrical Resistance (TEER) Measurement

This non-invasive method is used to assess the integrity of epithelial cell monolayers cultured on permeable supports.

  • Cell Culture: Caco-2 cells are seeded on permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with stable tight junctions.

  • Treatment: The cell monolayers are pre-treated with this compound acetate at various concentrations for a specified period before being challenged with an inflammatory stimulus (e.g., gliadin fragments, AT-1002, or cytokines).

  • Measurement: TEER is measured at different time points using a voltmeter with a "chopstick" electrode. The resistance of a blank filter is subtracted from the measured resistance of the cell monolayer, and the result is multiplied by the surface area of the filter to obtain the TEER value in Ω·cm².

TEER Measurement Workflow Start Start Cell_Culture Seed Caco-2 cells on permeable supports Start->Cell_Culture Differentiation Culture for 21-25 days to form monolayer Cell_Culture->Differentiation Pre-treatment Pre-treat with This compound acetate Differentiation->Pre-treatment Challenge Challenge with inflammatory stimulus Pre-treatment->Challenge Measure_TEER Measure TEER at various time points Challenge->Measure_TEER Analyze_Data Analyze and compare TEER values Measure_TEER->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a TEER measurement experiment.

Immunofluorescence Staining for Tight Junction Proteins

This technique allows for the visualization of the localization and organization of tight junction proteins and the actin cytoskeleton.

  • Cell Culture and Treatment: Cells are cultured on coverslips or permeable supports and treated with this compound and/or an inflammatory stimulus as described for the TEER assay.

  • Fixation and Permeabilization: Cells are fixed with a solution like paraformaldehyde to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA).

  • Primary and Secondary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-ZO-1). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye like DAPI. The coverslips are then mounted on microscope slides.

  • Imaging: The stained cells are visualized using a fluorescence or confocal microscope.

Immunofluorescence Staining Workflow Start Start Culture_Treatment Culture and treat cells on coverslips Start->Culture_Treatment Fix_Permeabilize Fix and permeabilize cells Culture_Treatment->Fix_Permeabilize Blocking Block non-specific binding Fix_Permeabilize->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mount_Image Mount and image with fluorescence microscope Secondary_Ab->Mount_Image End End Mount_Image->End

Caption: Workflow for immunofluorescence staining of tight junction proteins.

Conclusion

The available in vitro data provides a strong foundation for the protective effects of this compound acetate on the intestinal epithelial barrier. Across multiple cell lines, this compound consistently demonstrates the ability to counteract the detrimental effects of inflammatory stimuli on tight junction integrity and paracellular permeability. While direct quantitative comparisons between cell lines are an area for future research, the current body of evidence supports this compound's mechanism of action as a zonulin antagonist and highlights its potential as a therapeutic agent for disorders characterized by a compromised intestinal barrier. The provided experimental protocols offer a framework for further investigation into the nuanced effects of this compound in various in vitro models.

References

A Head-to-Head Comparison of Celiac Disease Drug Candidates: Larazotide and Emerging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of celiac disease treatment is evolving beyond the gluten-free diet, with a pipeline of diverse therapeutic candidates progressing through clinical trials. This guide provides a head-to-head comparison of Larazotide, a pioneering drug in this field, with other notable candidates, focusing on their mechanisms of action, clinical trial data, and experimental protocols.

This compound: A Tight Junction Modulator

This compound acetate operates on the principle of restoring intestinal barrier function. In celiac disease, the protein zonulin is overproduced, leading to the loosening of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to cross the epithelial barrier and trigger an inflammatory immune response.[1][2][3] this compound, a synthetic octapeptide, acts as a zonulin antagonist, preventing the disassembly of these tight junctions.[2]

Clinical Development and Discontinuation of Phase 3 Trial

This compound was the first celiac disease drug candidate to reach a Phase 3 clinical trial.[4] However, the trial, known as the CedLara study, was discontinued after an interim analysis. The analysis concluded that a significantly larger number of participants would be needed to demonstrate a statistically significant clinical outcome between the drug and placebo, making the continuation of the trial unfeasible for the sponsor, 9 Meters Biopharma.[4][5]

The Phase 3 trial was designed as a randomized, double-blind, placebo-controlled study with a primary endpoint of the mean change from baseline in the Celiac Disease Patient-Reported Outcome (CeD PRO) abdominal domain score over 12 weeks.[4][5] The study intended to enroll 525 patients who were still experiencing symptoms despite being on a gluten-free diet.[4][5]

Prior to the Phase 3 trial, a Phase 2b study had shown that the 0.5 mg dose of this compound acetate resulted in a statistically significant reduction in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score compared to placebo (p=0.022).[6][7] This earlier trial also showed a 26% decrease in symptomatic days as measured by the CeD PRO (p=0.017).[6]

Emerging Celiac Disease Drug Candidates

Several other drug candidates are in various stages of clinical development, targeting different aspects of the celiac disease pathogenic cascade.

ZED1227: A Transglutaminase 2 (TG2) Inhibitor

ZED1227 is a selective, oral small molecule designed to inhibit tissue transglutaminase 2 (TG2).[8] TG2 is a key enzyme in celiac disease pathogenesis that deamidates gluten peptides, increasing their immunogenicity and ability to bind to HLA-DQ2/DQ8 molecules on antigen-presenting cells.[9][10][11] By blocking TG2, ZED1227 aims to prevent the initial step in the inflammatory cascade.[10][11]

A Phase 2a proof-of-concept study demonstrated that ZED1227 attenuated gluten-induced mucosal damage.[8]

Latiglutenase: A Gluten-Degrading Enzyme

Latiglutenase is an orally administered combination of two recombinant enzymes that degrade gluten proteins in the stomach before they reach the small intestine.[12] This approach aims to reduce the amount of immunogenic gluten peptides available to trigger an immune response.

TAK-101: An Immune Tolerance Induction Therapy

TAK-101 is a novel nanoparticle-based therapy designed to induce immune tolerance to gluten.[13] The nanoparticles encapsulate gluten proteins and are delivered intravenously, targeting specialized immune cells in the spleen and liver to promote a non-inflammatory response.[13] A recent clinical trial showed that TAK-101 significantly reduced the immune response to gluten following a gluten challenge compared to placebo.[13]

PRV-015 (formerly AMG 714): An Anti-Interleukin-15 (IL-15) Antibody

PRV-015 is a monoclonal antibody that targets and inhibits interleukin-15 (IL-15), a key cytokine in the inflammatory cascade of celiac disease.[14][15][16] IL-15 is involved in the activation and proliferation of intestinal intraepithelial lymphocytes (IELs), which contribute to intestinal damage.[14] A Phase 2a clinical trial showed a reduction in inflammation and symptoms in patients receiving PRV-015 during a gluten challenge.[15]

IMU-856: A Sirtuin 6 (SIRT6) Modulator

IMU-856 is an orally administered small molecule that targets Sirtuin 6 (SIRT6), a protein involved in regulating intestinal barrier function and regeneration of the bowel epithelium.[17] A Phase 1b clinical trial in celiac disease patients demonstrated positive effects on histology, symptoms, biomarkers, and nutrient absorption.[17][18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data from key clinical trials of this compound and other celiac disease drug candidates.

Table 1: Efficacy of this compound in Phase 2b Clinical Trial [6][7]

EndpointThis compound 0.5 mgPlacebop-value
Change in CeD-GSRS ScoreStatistically significant improvement-0.022
Decrease in CeD PRO Symptomatic Days26%-0.017
Increase in Improved Symptom Days31%-0.034
≥50% Reduction in Abdominal Pain ScoreAchieved in a significant portion of patients-0.022

Table 2: Efficacy of Other Celiac Drug Candidates in Clinical Trials

Drug CandidateMechanism of ActionKey Clinical Trial FindingQuantitative Resultp-value
ZED1227 TG2 InhibitorAttenuation of gluten-induced mucosal damage (Phase 2a)Statistically significant protection<0.05
Latiglutenase Gluten-degrading enzymeReduction in gluten-immunogenic peptides (GIP) in urine (Phase 2)>90% reduction vs. placebo<0.0001
TAK-101 Immune tolerance inductionReduction in IFN-γ spot-forming units after gluten challenge (Phase 2a)88% reduction vs. placebo (2.01 vs 17.58)0.006
PRV-015 Anti-IL-15 AntibodyReduction in CeD-PRO symptom score after gluten challenge (Phase 2a)38% decrease vs. placebo0.02
IMU-856 SIRT6 ModulatorReduction in villous height decrease after gluten challenge (Phase 1b)-20.9 μm (80mg) & -22.5 μm (160mg) vs. -60.3 μm (placebo)Not specified

Experimental Protocols

This compound Phase 2b Trial (NCT01396213)[6]
  • Design: Multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 342 adults with confirmed celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.

  • Intervention: this compound acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.

  • Primary Endpoint: Difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.

  • Secondary Endpoints: Change from baseline in CeD-GSRS score, and scores from the Celiac Disease Patient Reported Outcome (CeD PRO) instrument.

Gluten Challenge Study Design (General Protocol)

A common experimental design in celiac disease drug trials involves a gluten challenge to assess the efficacy of the investigational drug in a controlled setting.

  • Participant Selection: Patients with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet.

  • Baseline Assessment: Endoscopy with biopsy to confirm mucosal healing, and baseline symptom and antibody level measurements.

  • Gluten Challenge: A specified amount of gluten (e.g., 3g/day) is administered for a defined period (e.g., 6 weeks).

  • Intervention: Participants receive the investigational drug or a placebo during the gluten challenge.

  • Endpoint Assessment: Post-challenge endoscopy with biopsy to assess changes in mucosal architecture (e.g., villous height to crypt depth ratio), and monitoring of symptoms, and serological markers.

Signaling Pathways and Experimental Workflows

Larazotide_Mechanism_of_Action Gluten Gluten Peptides Zonulin Zonulin Gluten->Zonulin Triggers Release ParacellularSpace Paracellular Space Gluten->ParacellularSpace Translocation Receptor Intestinal Epithelial Cell Receptor Zonulin->Receptor Binds to This compound This compound (Zonulin Antagonist) This compound->Receptor Blocks Binding TightJunctions Tight Junctions This compound->TightJunctions Maintains Integrity Receptor->TightJunctions Signals Disassembly TightJunctions->ParacellularSpace Increased Permeability ImmuneCells Lamina Propria Immune Cells ParacellularSpace->ImmuneCells Activates Inflammation Inflammatory Response ImmuneCells->Inflammation Initiates

Caption: this compound's mechanism of action in preventing gluten-induced tight junction disassembly.

Celiac_Disease_Pathogenesis cluster_lumen Intestinal Lumen cluster_epithelium Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion EpithelialCell Epithelial Cell TG2 Tissue Transglutaminase 2 (TG2) EpithelialCell->TG2 Gliadin->EpithelialCell Gliadin->TG2 Substrate DeamidatedGliadin Deamidated Gliadin TG2->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (HLA-DQ2/DQ8) DeamidatedGliadin->APC Binds to TCell CD4+ T-Cell APC->TCell Presents to Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, IL-15) TCell->Cytokines Releases BCell B-Cell TCell->BCell Activates IEL Intraepithelial Lymphocyte (IEL) Cytokines->IEL Activates VillousAtrophy Villous Atrophy & Crypt Hyperplasia Cytokines->VillousAtrophy Contributes to Antibodies Anti-tTG, Anti-DGP Antibodies BCell->Antibodies Produces IEL->VillousAtrophy Induces

Caption: Key signaling events in the pathogenesis of celiac disease.

Gluten_Challenge_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_treatment Treatment & Gluten Challenge Phase cluster_endpoint Endpoint Assessment cluster_analysis Data Analysis InformedConsent Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Met InformedConsent->InclusionExclusion BaselineBiopsy Endoscopy with Biopsy InclusionExclusion->BaselineBiopsy BaselineSymptoms Symptom & PRO Assessment BaselineBiopsy->BaselineSymptoms BaselineSerology Serology (Antibody Levels) BaselineSymptoms->BaselineSerology Randomization Randomization BaselineSerology->Randomization DrugArm Investigational Drug + Gluten Randomization->DrugArm PlaceboArm Placebo + Gluten Randomization->PlaceboArm EndpointBiopsy Endoscopy with Biopsy DrugArm->EndpointBiopsy EndpointSymptoms Symptom & PRO Assessment DrugArm->EndpointSymptoms EndpointSerology Serology (Antibody Levels) DrugArm->EndpointSerology PlaceboArm->EndpointBiopsy PlaceboArm->EndpointSymptoms PlaceboArm->EndpointSerology DataAnalysis Statistical Analysis of Endpoints EndpointBiopsy->DataAnalysis EndpointSymptoms->DataAnalysis EndpointSerology->DataAnalysis

Caption: A generalized experimental workflow for a gluten challenge clinical trial in celiac disease.

References

A Comparative Meta-Analysis of Larazotide and Emerging Therapies for Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for larazotide acetate, a front-runner in the non-dietary treatment landscape for celiac disease, and compares its performance against other notable therapeutic alternatives in development. This document synthesizes efficacy and safety data, details the experimental protocols of pivotal trials, and visualizes the complex biological pathways and experimental workflows to offer an objective, data-driven comparison for the scientific community.

Introduction to Celiac Disease and the Role of this compound

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The only current management is a strict, lifelong gluten-free diet, which presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. This has spurred the development of non-dietary therapies.

This compound acetate is a first-in-class, locally acting peptide that modulates intestinal tight junctions.[1][2] It is designed to prevent the paracellular passage of gliadin, the immunogenic component of gluten, into the lamina propria, thereby averting the inflammatory cascade that characterizes celiac disease.[1][3] this compound is a synthetic 8-amino acid peptide derived from a zonula occludens toxin produced by Vibrio cholerae.[4] It acts as a zonulin antagonist, a protein that regulates intestinal permeability.[5][6]

Mechanism of Action: The Zonulin Pathway

In celiac disease, gliadin peptides trigger the release of zonulin in the small intestine. Zonulin then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins, primarily ZO-1 and occludin.[6][7][8] This increases intestinal permeability, allowing more gluten fragments to cross the epithelial barrier and activate an immune response in the lamina propria.[7][8] this compound acetate is hypothesized to competitively block the zonulin receptor, preventing tight junction disassembly and maintaining the integrity of the intestinal barrier.[3][5]

Zonulin Pathway in Celiac Disease and this compound's Mechanism of Action cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gliadin Gliadin Zonulin Receptor Zonulin Receptor Gliadin->Zonulin Receptor Triggers Zonulin Release Epithelial Cell Epithelial Cell Tight Junctions Tight Junctions Zonulin Receptor->Tight Junctions Activates Disassembly Immune Response Immune Response Tight Junctions->Immune Response Increased Permeability Allows Gliadin Passage This compound This compound This compound->Zonulin Receptor Blocks

Caption: this compound blocks the zonulin receptor to prevent gluten-induced tight junction disassembly.

This compound Clinical Trial Meta-Analysis

This compound has undergone several clinical trials, with Phase 2 studies showing some promise in reducing symptoms, particularly at lower doses.[1][2] However, the pivotal Phase 3 trial (CedLara) was discontinued.[9][10][11][12]

Summary of Key this compound Clinical Trials
Trial Identifier Phase Number of Patients Key Endpoints Summary of Results
NCT01396213 2b342Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS), CeD Patient Reported Outcome (PRO)The 0.5 mg dose met the primary endpoint, showing a statistically significant reduction in CeD-GSRS compared to placebo.[7][8] Higher doses (1 mg and 2 mg) were not significantly different from placebo.[7][8]
CedLara (NCT03569007) 3~262 (at interim analysis)Change in CeD PRO abdominal domain scoreDiscontinued after an interim analysis concluded that an impractically large number of additional patients would be needed to demonstrate a statistically significant clinical outcome between this compound and placebo.[9][11][12][13][14]
NCT00492960 2b184Lactulose-to-mannitol (LAMA) ratio, GSRS, anti-tTG antibodiesNo significant difference in LAMA ratios was observed. The 1 mg dose significantly reduced GSRS scores and the rise in anti-tTG antibodies compared to placebo during a gluten challenge.[15]
Experimental Protocol: this compound Phase 2b Study (NCT01396213)

This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy of this compound acetate in adult patients with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[1][2][7]

  • Study Design: The 20-week study included a 4-week single-blind placebo run-in, a 12-week double-blind treatment phase, and a 4-week placebo run-out phase.[2][7]

  • Participants: 342 adults with biopsy-confirmed celiac disease and persistent symptoms (CeD-GSRS score ≥ 2.0) were randomized.[1][7]

  • Intervention: Patients were randomized (1:1:1:1) to receive this compound acetate (0.5 mg, 1 mg, or 2 mg) or a placebo three times daily, 15 minutes before meals.[2][7]

  • Primary Endpoint: The primary efficacy endpoint was the change in the average on-treatment CeD-GSRS score.[2][7]

  • Secondary and Exploratory Endpoints: These included the CeD PRO, weekly abdominal pain scores, and non-GI symptoms like headache and tiredness.[2][7]

This compound Phase 2b (NCT01396213) Workflow cluster_treatment Treatment Arms Screening Screening Placebo Run-in (4 weeks) Placebo Run-in (4 weeks) Screening->Placebo Run-in (4 weeks) Randomization Randomization Placebo Run-in (4 weeks)->Randomization This compound 0.5mg This compound 0.5mg Randomization->this compound 0.5mg This compound 1mg This compound 1mg Randomization->this compound 1mg This compound 2mg This compound 2mg Randomization->this compound 2mg Placebo Placebo Randomization->Placebo Treatment (12 weeks) Treatment (12 weeks) Placebo Run-out (4 weeks) Placebo Run-out (4 weeks) Treatment (12 weeks)->Placebo Run-out (4 weeks) Follow-up Follow-up Placebo Run-out (4 weeks)->Follow-up This compound 0.5mg->Treatment (12 weeks) This compound 1mg->Treatment (12 weeks) This compound 2mg->Treatment (12 weeks) Placebo->Treatment (12 weeks)

Caption: Workflow of the this compound Phase 2b clinical trial.

Comparative Analysis of Alternative Therapies

Several alternative therapeutic strategies for celiac disease are under investigation, targeting different aspects of the disease's pathophysiology.

Overview of this compound Alternatives
Drug Mechanism of Action Developer Phase of Development
Latiglutenase An orally administered enzyme that degrades gluten in the stomach.[16][17]ImmunogenXPhase 2
ZED1227 A selective, oral inhibitor of tissue transglutaminase 2 (TG2).[4][18][19]Dr. Falk Pharma / ZediraPhase 2
KAN-101 An immune tolerance therapy that targets the liver to re-educate the immune system to tolerate gluten.[3][5][20]AnokionPhase 2
IMU-856 An orally available small molecule modulator of Sirtuin 6 (SIRT6), a protein involved in intestinal barrier function and regeneration.[21][22]Immunic TherapeuticsPhase 1b
Nexvax2 A therapeutic vaccine designed to induce immune tolerance to gluten.ImmusanTDiscontinued
Comparative Efficacy and Safety Data
Drug Key Efficacy Findings Key Safety Findings
This compound Acetate Reduced gastrointestinal symptoms at the 0.5 mg dose in a Phase 2b trial.[7][8] Did not meet the primary endpoint in the discontinued Phase 3 trial.[9][11][12][13][14]Generally well-tolerated with a safety profile comparable to placebo.[1][2]
Latiglutenase In a Phase 2 trial, seropositive patients receiving 900 mg showed a 58% improvement in abdominal pain and a 44% improvement in bloating at week 12.[9][23] A subsequent Phase 2b trial showed it attenuated mucosal injury and symptom severity during a gluten challenge.[21][23]Generally well-tolerated.[9]
ZED1227 A Phase 2a trial demonstrated that all three doses (10, 50, and 100 mg) significantly attenuated gluten-induced mucosal damage (measured by villous height to crypt depth ratio) compared to placebo.[4]Found to be safe and well-tolerated.[4]
KAN-101 Phase 2 data showed clinically meaningful reductions in multiple symptoms following a gluten challenge at all dose levels.[1][6]Safe and well-tolerated at all doses investigated.[1][6]
IMU-856 Phase 1b results showed positive effects on gut architecture, symptoms, biomarkers, and nutrient absorption during a gluten challenge.[15]Favorable safety and tolerability profile.[15][22]
Nexvax2 Phase 1 trials showed it could modify the immune response to gluten.[10] However, a Phase 2 trial was discontinued as it did not provide protection from gluten exposure compared to a placebo.[8]Generally well-tolerated in early trials, though some participants experienced nausea and vomiting after the first dose.[10]
Experimental Protocols of Alternative Therapies

This double-blind, placebo-controlled trial evaluated the efficacy of latiglutenase in patients with celiac disease undergoing a gluten challenge.[21][23]

  • Study Design: Participants were exposed to 2g of gluten daily for 6 weeks.

  • Intervention: Patients received either a 1200 mg dose of latiglutenase or a placebo.

  • Primary Endpoint: The change in the ratio of villus height to crypt depth.

  • Secondary Endpoints: Included intraepithelial lymphocyte density and symptom severity.

This proof-of-concept study assessed the efficacy and safety of ZED1227 in adults with well-controlled celiac disease who underwent a daily gluten challenge.

  • Study Design: A 6-week treatment period with a daily gluten challenge.

  • Intervention: Patients were assigned to receive ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.

  • Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the ratio of villous height to crypt depth.

  • Secondary Endpoints: Included intraepithelial lymphocyte density and patient-reported outcomes.

This double-blind, placebo-controlled study is designed to evaluate the safety, tolerability, and pharmacodynamics of KAN-101.[1][6]

  • Study Design: Participants receive treatment with KAN-101 or placebo, followed by a gluten challenge.

  • Endpoints: Pharmacodynamic and exploratory endpoints are assessed after the gluten challenge.

This first-in-human, double-blind, randomized, placebo-controlled trial assessed the safety and tolerability of IMU-856 in patients with celiac disease.[5][20]

  • Study Design: A 28-day treatment period with a 15-day gluten challenge (6g/day) starting on day 14.[20]

  • Intervention: Patients received IMU-856 (80 mg or 160 mg) or a placebo once daily.

  • Primary Objective: Safety and tolerability.

  • Secondary Objectives: Pharmacokinetics, histology, symptoms, and biomarkers.

Conclusion

This compound acetate, while demonstrating a favorable safety profile and some efficacy in reducing symptoms in Phase 2 trials, ultimately failed to meet its primary endpoint in a pivotal Phase 3 study, leading to its discontinuation. This highlights the challenges in developing non-dietary therapies for celiac disease.

In contrast, several alternative therapies are showing promise in earlier-stage clinical trials. ZED1227 has demonstrated a protective effect on the duodenal mucosa, and KAN-101 has shown clinically meaningful symptom reduction. Latiglutenase has also shown efficacy in reducing symptoms in seropositive patients. IMU-856 is another promising candidate with positive early data on gut architecture and symptoms.

The diverse mechanisms of action of these emerging therapies, from enzymatic degradation of gluten to immune tolerance induction and barrier function restoration, represent a broadening of the therapeutic landscape for celiac disease. Further research, including larger and longer-term clinical trials, is necessary to fully establish the efficacy and safety of these alternatives and their potential role in the management of celiac disease. The data presented in this guide underscore the dynamic nature of celiac disease drug development and provide a valuable comparative resource for the scientific community.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Larazotide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of larazotide, a peptide antagonist of α3β4 subunit-containing nAChRs, building on our commitment to being a trusted source for laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols when handling this compound:

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves and eye protection. In case of dust or aerosol formation, use a full-face respirator.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area to avoid inhalation of dust, fumes, gases, mists, or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[1][2]

  • Ignition Sources: Keep away from all sources of ignition as dust formation can be a fire hazard. Use non-sparking tools.[1]

Step-by-Step this compound Disposal Protocol

The recommended methods for the disposal of this compound and its contaminated packaging involve professional chemical waste management services. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

1. Collection and Storage of this compound Waste:

  • Collect all waste material, including unused this compound and any materials used for cleaning up spills.

  • Place the collected waste in a suitable, closed, and clearly labeled container for disposal.[1]

2. Disposal of this compound Compound:

  • The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1]

  • An alternative method is controlled incineration with flue gas scrubbing to ensure harmful gases are not released into the atmosphere.[1]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as chemical waste.[1]

  • After proper rinsing, the packaging can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]

4. Adherence to Local Regulations:

  • All disposal procedures must be in accordance with local, state, and federal regulations.[2] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Prevent Further Leakage: If it is safe to do so, prevent further spillage. Do not allow the chemical to enter drains.[1]

  • Containment and Cleanup: Collect the spilled material and arrange for disposal. Keep the chemical in a suitable, closed container for disposal.[1]

This compound Disposal Workflow

LarazotideDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Respirator) start->ppe collect_waste Collect Waste in a Suitable, Closed, Labeled Container ppe->collect_waste assess_waste Assess Waste Type collect_waste->assess_waste larazotide_compound This compound Compound and Contaminated Materials assess_waste->larazotide_compound Compound contaminated_packaging Contaminated Packaging assess_waste->contaminated_packaging Packaging disposal_method_compound Select Disposal Method larazotide_compound->disposal_method_compound disposal_method_packaging Select Disposal Method contaminated_packaging->disposal_method_packaging incineration Controlled Incineration with Flue Gas Scrubbing disposal_method_compound->incineration Option 1 destruction_plant Licensed Chemical Destruction Plant disposal_method_compound->destruction_plant Option 2 end End: Proper Disposal Complete incineration->end destruction_plant->end triple_rinse Triple Rinse Container (Collect Rinsate as Waste) disposal_method_packaging->triple_rinse Option 1 puncture_landfill Puncture and Dispose in Sanitary Landfill disposal_method_packaging->puncture_landfill Option 2 incineration_packaging Controlled Incineration with Flue Gas Scrubbing disposal_method_packaging->incineration_packaging Option 3 recycle Recycle or Recondition triple_rinse->recycle recycle->end puncture_landfill->end incineration_packaging->end

References

Comprehensive Safety Protocol for Handling Larazotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Larazotide acetate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound acetate is a peptide that requires careful handling due to its potential health effects. The substance is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation[1].

Currently, there are no established occupational exposure limit values for this compound acetate[1][2]. Therefore, adherence to stringent safety protocols is critical to minimize exposure.

Data Presentation: Hazard Summary

Hazard ClassificationGHS CategoryHazard StatementCode
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

2.1. Required PPE

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

  • Hand Protection: Use chemical-impermeable protective gloves (e.g., nitrile). Gloves must be inspected before use and removed correctly to avoid skin contamination[2][3].

  • Body Protection: A buttoned lab coat is required. For procedures with a higher risk of splashing, an additional splash apron over the lab coat is recommended[1][4].

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate, if dust or aerosols are generated, or if irritation is experienced. All handling of the solid form should occur in a certified chemical fume hood to contain dust[1][2][5].

2.2. Donning and Doffing PPE

  • Donning: Secure long hair and loose clothing. First, put on the lab coat and ensure it is fully buttoned. Next, put on safety goggles. Finally, wear gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[4].

  • Doffing: To prevent contamination, remove PPE by touching only the interior surfaces. Remove gloves first, followed by the lab coat, and finally the eye protection[4]. Wash hands thoroughly after removing all PPE.

Operational Plan: Safe Handling and Storage

3.1. Engineering Controls

  • Always handle this compound acetate in a well-ventilated area[2].

  • Use a certified chemical fume hood for all procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions[1][5].

  • Ensure that a safety shower and an accessible eye wash station are located near the workstation[1].

3.2. Procedural Guidance for Handling

  • Avoid all direct contact with the substance[1][2].

  • Wash hands thoroughly with soap and water after handling[1][2].

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].

  • When handling the solid, use non-sparking tools and prevent the formation of dust[2].

3.3. Storage

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place[2].

  • Keep away from moisture, direct sunlight, and sources of ignition[1].

  • The recommended storage temperature for the powder is -20°C (for up to 1 year) or -80°C (for up to 2 years)[1][6].

  • Store locked up and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

4.1. Spill Response Workflow

The following diagram outlines the procedural workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_minor start Spill Detected alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Severity alert->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Full PPE: Respirator, Goggles, Gloves, Lab Coat call_ehs Call Emergency Personnel (EHS) contain Contain Spill with Absorbent Material don_ppe->contain report Report Incident to Supervisor call_ehs->report cleanup Clean Up Spill: - Solid: Carefully sweep/scoop - Liquid: Use absorbent pads contain->cleanup decontaminate Decontaminate Surface with Alcohol cleanup->decontaminate package Package Waste in a Sealed Container decontaminate->package dispose Dispose of as Hazardous Waste package->dispose dispose->report

Caption: Workflow for this compound Spill Response.

4.2. Spill Cleanup Methodology

  • Evacuate and Ventilate: Immediately alert others and evacuate the area. Ensure adequate ventilation[2].

  • Containment: Prevent further spillage. Do not allow the chemical to enter drains[2].

  • Cleanup:

    • For solid spills, avoid generating dust. Carefully collect the material and place it in a suitable, closed container for disposal[2].

    • For liquid spills, absorb the solution with an inert, finely-powdered material like diatomite or universal binders[1].

  • Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate them[1].

4.3. First Aid for Exposure

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. Consult a doctor if irritation persists[1][2].

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention[1][2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[2].

Disposal Plan

All waste materials, including unused this compound, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers[2].

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations[1]. Do not dispose of via drains or standard waste streams.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.